Benzomorphan
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H15N |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
10-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene |
InChI |
InChI=1S/C12H15N/c1-2-4-12-9(3-1)7-11-8-10(12)5-6-13-11/h1-4,10-11,13H,5-8H2 |
InChI Key |
NSLKFRGZLUIUKO-UHFFFAOYSA-N |
SMILES |
C1CNC2CC1C3=CC=CC=C3C2 |
Canonical SMILES |
C1CNC2CC1C3=CC=CC=C3C2 |
Synonyms |
Benzomorphan Benzomorphans |
Origin of Product |
United States |
Foundational & Exploratory
The Benzomorphan Nucleus: A Technical Guide to its History, Discovery, and Opioid Analgesic Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for potent analgesics with favorable safety profiles has been a cornerstone of medicinal chemistry for over a century. Within the landscape of opioid research, the simplification of the complex morphine scaffold has yielded several key structural classes, among which the benzomorphans hold a significant place. Derived from the morphinan skeleton, the 6,7-benzomorphan nucleus represents a versatile template that has led to the development of clinically important analgesics and valuable pharmacological tools. This technical guide provides an in-depth exploration of the history, discovery, structure-activity relationships (SAR), and pharmacological evaluation of benzomorphan opioid analgesics. It is intended to serve as a comprehensive resource for researchers and professionals involved in the design and development of novel pain therapeutics.
A Historical Perspective: The Genesis of the this compound Scaffold
The story of this compound analgesics is rooted in the broader effort to understand the structural requirements for opioid activity by systematically dissecting the morphine molecule. The pioneering work of Dr. Everette L. May and Dr. Nathan B. Eddy at the National Institutes of Health in the 1950s was instrumental in this endeavor. Their research focused on simplifying the intricate five-ring structure of morphine to identify the essential pharmacophore responsible for its analgesic properties. This led to the synthesis of the tricyclic this compound core, chemically known as 2,6-methano-3-benzazocine.
One of the earliest and most significant compounds to emerge from this research was phenazocine , first synthesized in 1959. Phenazocine demonstrated analgesic potency significantly greater than morphine in preclinical models, validating the this compound scaffold as a promising avenue for new drug discovery. This initial success spurred further investigation into this chemical class, leading to the synthesis and evaluation of a multitude of derivatives.
A pivotal moment in the history of benzomorphans, and indeed opioid pharmacology, was the development of pentazocine by the Sterling Drug Company. First synthesized in 1958 and approved for medical use in the United States in 1967, pentazocine became a widely used analgesic. Its unique pharmacological profile as a mixed agonist-antagonist at opioid receptors marked a significant conceptual advance, offering the potential for potent analgesia with a reduced risk of abuse and dependence compared to full mu-opioid agonists like morphine. Another key early this compound was cyclazocine , a potent opioid agonist-antagonist that, while not clinically successful as an analgesic due to psychotomimetic effects, proved to be an invaluable research tool for characterizing different opioid receptor subtypes. These early discoveries laid the groundwork for decades of research into the complex pharmacology of this compound derivatives.
The this compound Core and Structure-Activity Relationships (SAR)
The analgesic activity of this compound derivatives is primarily mediated through their interaction with opioid receptors, particularly the mu (µ), kappa (κ), and delta (δ) receptors. The specific pharmacological profile of each compound—whether it acts as an agonist, antagonist, or partial agonist at these receptors—is dictated by the substituents on the core this compound structure. The key positions for modification that profoundly influence activity are the nitrogen atom (position 3) and the phenolic hydroxyl group (position 8).
-
The N-Substituent: The nature of the substituent on the basic nitrogen is a critical determinant of a compound's activity profile.
-
Small alkyl groups, such as a methyl group, generally confer potent agonist activity at the mu-opioid receptor.
-
Larger N-substituents, such as allyl or cyclopropylmethyl groups, tend to introduce antagonist properties at the mu receptor, while often retaining or enhancing agonist activity at the kappa receptor. This is exemplified by compounds like pentazocine and cyclazocine.
-
The N-phenethyl substituent has been shown to produce compounds with high agonist potency.
-
-
The 8-Hydroxyl Group: A phenolic hydroxyl group at the 8-position is generally crucial for potent analgesic activity, mirroring the phenolic hydroxyl in morphine. Masking or removing this group typically leads to a significant decrease in potency.
-
Substitution on the Benzene Ring and at Other Positions:
-
The stereochemistry of the this compound nucleus is critical for its interaction with opioid receptors.
-
The addition of a methyl group at the 9-position can influence activity, with the alpha-configuration often being more potent.
-
These SAR principles have guided the synthesis of a vast array of this compound derivatives with diverse pharmacological profiles, ranging from potent mu-agonists to kappa-selective agonists and mixed-action compounds.
Quantitative Analysis of this compound Derivatives
The following tables summarize the in vitro receptor binding affinities (Ki), in vitro functional activities (EC50/Emax), and in vivo analgesic potencies (ED50) for a selection of key this compound derivatives. This data allows for a direct comparison of their pharmacological properties.
Table 1: Opioid Receptor Binding Affinities (Ki, nM) of Selected this compound Derivatives
| Compound | µ-Opioid Receptor (MOR) | κ-Opioid Receptor (KOR) | δ-Opioid Receptor (DOR) |
| Phenazocine | ~1.5 | ~2.0 | ~30 |
| Pentazocine | ~50 | ~10 | ~2500 |
| Cyclazocine | ~0.2 | ~0.1 | ~10 |
| Dezocine | 3.7[1] | 31.9[1] | 527[1] |
| Ketocyclazocine | ~1 | ~0.2 | ~400 |
Note: Ki values are approximate and can vary depending on the specific assay conditions and tissue preparation used.
Table 2: In Vitro Functional Activity of Selected this compound Derivatives
| Compound | Receptor | Assay | Parameter | Value |
| Dezocine | KOR | [³⁵S]GTPγS Binding | Emax | ~33-45% (Partial Agonist)[2] |
| Dezocine | MOR | [³⁵S]GTPγS Binding | Emax | Weak Partial Agonist[2][3] |
Table 3: In Vivo Analgesic Potency (ED50, mg/kg) of Selected this compound Derivatives
| Compound | Test | Route of Administration | ED50 (mg/kg) |
| Phenazocine | Mouse Hot Plate | Subcutaneous | ~0.2 |
| Pentazocine | Mouse Tail Flick | Subcutaneous | ~3.0 |
| Cyclazocine | Mouse Tail Flick | Subcutaneous | ~0.1 |
| Dezocine | Mouse Acetic Acid Writhing | Subcutaneous | ~0.1 |
Note: ED50 values are highly dependent on the animal model, specific pain stimulus, and route of administration.
Key Experimental Protocols in this compound Research
The characterization of this compound opioid analgesics relies on a suite of standardized in vitro and in vivo assays. The following sections provide detailed methodologies for key experiments.
Synthesis of the this compound Core: The Grewe Cyclization
A cornerstone in the synthesis of the 2,6-methano-3-benzazocine skeleton is the Grewe cyclization, an acid-catalyzed intramolecular cyclization of N-benzyl-octahydroisoquinolines.
General Protocol:
-
Starting Material: An appropriately substituted N-benzyl-octahydroisoquinoline is used as the starting material.
-
Acid Catalyst: The cyclization is typically effected by heating the starting material in the presence of a strong acid, such as polyphosphoric acid, hydrobromic acid, or sulfuric acid.
-
Reaction Conditions: The reaction is generally carried out at elevated temperatures, often in the range of 100-150°C.
-
Work-up and Purification: Following the completion of the reaction, the mixture is cooled, neutralized with a base, and the product is extracted with an organic solvent. The crude product is then purified using standard techniques such as column chromatography or recrystallization.
The Grewe cyclization has proven to be a robust and versatile method for the construction of the this compound nucleus, enabling the synthesis of a wide variety of derivatives for pharmacological evaluation.
In Vitro Opioid Receptor Binding Assay (Radioligand Competition)
This assay is used to determine the affinity (Ki) of a test compound for a specific opioid receptor subtype.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells, or rodent brain tissue).
-
Radioligand specific for the receptor subtype (e.g., [³H]DAMGO for MOR, [³H]U-69,593 for KOR, [³H]DPDPE for DOR).
-
Test compound (unlabeled this compound derivative).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates and a cell harvester.
-
Scintillation fluid and a scintillation counter.
Protocol:
-
Plate Setup: In a 96-well plate, add assay buffer, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through the filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: After drying the filters, add scintillation fluid and count the radioactivity in a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
In Vitro Functional Assay: [³⁵S]GTPγS Binding
This assay measures the ability of a compound to activate the G-protein coupled to the opioid receptor, thus determining its functional efficacy (agonist, partial agonist, or antagonist).
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP (Guanosine diphosphate).
-
Test compound.
-
Assay buffer (containing MgCl₂, NaCl, and Tris-HCl).
-
96-well filter plates, cell harvester, scintillation fluid, and scintillation counter.
Protocol:
-
Pre-incubation: In a 96-well plate, incubate the cell membranes with the test compound and GDP in the assay buffer.
-
Initiation: Initiate the reaction by adding [³⁵S]GTPγS to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time to allow for agonist-stimulated [³⁵S]GTPγS binding to the G-proteins.
-
Termination and Filtration: Terminate the assay by rapid filtration through a filter plate, followed by washing with ice-cold buffer.
-
Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: The amount of [³⁵S]GTPγS bound is plotted against the concentration of the test compound to generate a dose-response curve, from which the EC50 (potency) and Emax (efficacy) can be determined.
In Vivo Analgesic Assay: Tail-Flick Test
This is a common method to assess the analgesic efficacy of a compound against a thermal pain stimulus in rodents.
Materials:
-
Tail-flick analgesiometer with a radiant heat source.
-
Rodents (mice or rats).
-
Test compound and vehicle control.
Protocol:
-
Acclimation: Acclimate the animals to the testing environment and the restraining device.
-
Baseline Measurement: Measure the baseline tail-flick latency for each animal by focusing the radiant heat source on the tail and recording the time it takes for the animal to flick its tail away. A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.
-
Compound Administration: Administer the test compound or vehicle control via the desired route (e.g., subcutaneous, intraperitoneal, oral).
-
Post-treatment Measurement: At various time points after administration (e.g., 30, 60, 90 minutes), measure the tail-flick latency again.
-
Data Analysis: An increase in the tail-flick latency compared to the baseline and vehicle-treated animals indicates an analgesic effect. The data is often expressed as the maximum possible effect (%MPE).
In Vivo Analgesic Assay: Hot Plate Test
This assay measures the response to a thermal stimulus applied to the paws of the animal and is considered to involve more supraspinal (brain-level) processing than the tail-flick test.
Materials:
-
Hot plate apparatus with a controlled temperature surface.
-
Rodents (mice or rats).
-
Test compound and vehicle control.
Protocol:
-
Apparatus Setup: Set the temperature of the hot plate to a constant, noxious level (e.g., 52-55°C).
-
Baseline Measurement: Place each animal on the hot plate and record the latency to the first sign of nociception, which can be paw licking, paw shaking, or jumping. A cut-off time is employed to prevent injury.
-
Compound Administration: Administer the test compound or vehicle.
-
Post-treatment Measurement: At predetermined time intervals after dosing, place the animals back on the hot plate and measure the response latency.
-
Data Analysis: A significant increase in the response latency in the drug-treated group compared to the control group indicates analgesia.
Visualizing Key Pathways and Workflows
Opioid Receptor Signaling Pathways
The analgesic effects of this compound opioids are primarily initiated through the activation of G-protein signaling pathways, while some of the adverse effects have been linked to the β-arrestin pathway. The concept of "biased agonism," where a ligand preferentially activates one pathway over the other, is a major focus of modern opioid research.
References
Pharmacological Properties of Novel Benzomorphan Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzomorphan scaffold, a simplified analog of morphine, serves as a versatile template in medicinal chemistry for the development of novel opioid receptor ligands.[1][2] For decades, researchers have explored modifications of the this compound nucleus to create compounds with distinct pharmacological profiles, aiming to achieve potent analgesia while minimizing the adverse effects associated with traditional opioids, such as respiratory depression, tolerance, and constipation.[1][3] This technical guide provides an in-depth overview of the pharmacological properties of recently developed novel this compound compounds, with a focus on their structure-activity relationships (SAR), functional characteristics at opioid receptors, and preclinical efficacy. Particular attention is given to the concepts of multi-target ligands and biased agonism, which represent promising strategies in modern opioid drug discovery.[3][4]
Core Concepts in this compound Pharmacology
The pharmacological profile of this compound derivatives is critically influenced by substitutions at two key positions: the basic nitrogen atom and the C-8 phenolic hydroxyl group.[1][3]
-
N-Substituent: The nature, size, and stereochemistry of the substituent on the nitrogen atom are paramount in determining the affinity and efficacy of the compound for the mu (µ), delta (δ), and kappa (κ) opioid receptors (MOR, DOR, and KOR, respectively).[3][5] Modifications at this position can convert a MOR agonist into an antagonist or introduce affinity for other receptor types, leading to multi-target ligands.[1][6]
-
C-8 Position: Alterations at the C-8 hydroxyl group can also modulate the pharmacological properties. For instance, replacement with a carboxamido group has been shown to prolong the duration of action and alter the functional profile of the parent compound.[7]
A significant advancement in the field is the development of biased agonists . These ligands preferentially activate one intracellular signaling pathway over another upon binding to the opioid receptor. The canonical signaling cascade involves the activation of G-proteins, which is associated with analgesia.[3][8] An alternative pathway involves the recruitment of β-arrestin, which has been linked to receptor desensitization, tolerance, and some adverse effects like constipation.[3] this compound derivatives that are biased towards G-protein signaling are therefore of considerable interest as potentially safer analgesics.[3][8]
Pharmacological Data of Novel this compound Compounds
The following tables summarize the in vitro and in vivo pharmacological data for a selection of novel this compound compounds, including the well-characterized LP series and other recently developed analogs.
Table 1: In Vitro Opioid Receptor Binding Affinities (Ki) of Novel this compound Compounds
| Compound | N-Substituent | MOR Ki (nM) | DOR Ki (nM) | KOR Ki (nM) | Reference |
| LP1 | N-phenylpropanamido | 0.83 | 29.1 | >1000 | [1][9] |
| LP2 | (2R/S)-2-methoxy-2-phenylethyl | 1.08 | 6.6 | >1000 | [9] |
| Compound 5c (LP1 analog) | N-ethyl-N-(p-methylphenyl)amino | 6.1 | >1000 | 19.8 | [1] |
| Compound 7a (LP1 analog) | 2',6'-dimethyl-N-phenylpropanamido | 7.4 | >1000 | >1000 | [3] |
| Compound 7e (LP1 analog) | 2',5'-dimethyl-N-phenylpropanamido | 8.1 | >1000 | >1000 | [3] |
| 8-Carboxamidocyclazocine | Cyclopropylmethyl | < 1 | - | < 1 (2-fold decrease from cyclazocine) | [7] |
| MPCB analog 9 | Benzylamide | - | - | 35 | [10] |
| MPCB analog 28 | Tertiary amine | 45 | - | 179 | [10] |
Ki values represent the concentration of the compound required to inhibit 50% of radioligand binding to the receptor.
Table 2: In Vitro Functional Activity of Novel this compound Compounds
| Compound | Assay | Receptor | Activity | EC50/IC50 (nM) | Emax (%) | Reference |
| LP1 | cAMP Accumulation | MOR | Agonist | IC50 = 4.8 | - | [1][3] |
| LP1 | [35S]GTPγS Binding | MOR | Agonist | - | - | [11] |
| LP1 | [35S]GTPγS Binding | DOR | Agonist | - | - | [11] |
| LP2 | GPI Assay | MOR | Agonist | IC50 = 21.5 | - | [9] |
| LP2 | MVD Assay | DOR | Agonist | IC50 = 4.4 | - | [9] |
| Compound 7e (LP1 analog) | cAMP Accumulation | MOR | Low Potency Agonist | IC50 = 240,000 | 50 ± 3 | [3] |
| 8-Carboxamidocyclazocine | [35S]GTPγS Binding | MOR | Moderate Agonist | - | - | [7] |
| 8-Carboxamidocyclazocine | [35S]GTPγS Binding | KOR | Moderate Agonist | - | - | [7] |
EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration) values indicate the potency of the compound in functional assays. Emax represents the maximum effect of the compound relative to a standard agonist.
Table 3: In Vivo Antinociceptive Efficacy of Novel this compound Compounds
| Compound | Animal Model | Route of Administration | ED50 (mg/kg) | Reference |
| LP1 | Mouse Tail Flick | s.c. | 2.03 | [1] |
| Compound 5c (LP1 analog) | Mouse Tail Flick | i.p. | 4.33 | [1] |
| 8-Carboxamidocyclazocine | Mouse Writhing Test | i.p. | - (High Potency) | [7] |
ED50 (median effective dose) is the dose of a drug that produces a therapeutic effect in 50% of the population.
Signaling Pathways and Experimental Workflows
Opioid Receptor Signaling Pathways
The activation of opioid receptors by this compound compounds initiates intracellular signaling cascades that are crucial for their pharmacological effects. The two primary pathways are the G-protein-dependent pathway and the β-arrestin-dependent pathway.
Caption: Opioid receptor signaling: G-protein vs. β-arrestin pathways.
Experimental Workflow for In Vitro Characterization
The in vitro characterization of novel this compound compounds typically follows a standardized workflow to determine their binding affinity, functional activity, and potential for biased agonism.
Caption: Standard workflow for in vitro characterization of benzomorphans.
Detailed Experimental Protocols
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a novel compound for a specific opioid receptor subtype.
-
Materials:
-
Cell membranes expressing the opioid receptor of interest (MOR, DOR, or KOR).
-
Radioligand specific for the receptor subtype (e.g., [3H]DAMGO for MOR, [3H]DPDPE for DOR, [3H]U-69,593 for KOR).
-
Novel this compound compound (unlabeled competitor).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., naloxone).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
-
-
Procedure:
-
Prepare a series of dilutions of the novel this compound compound.
-
In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the novel compound.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-specific competitor like naloxone).
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of the novel compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay
This functional assay measures the ability of a compound to inhibit adenylyl cyclase activity, which is a hallmark of Gi/o-coupled receptor activation.
-
Materials:
-
Cells stably expressing the opioid receptor of interest (e.g., HEK293 cells).
-
Novel this compound compound.
-
Forskolin (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., ELISA-based or HTRF-based).
-
-
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of the novel this compound compound.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a specific time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the logarithm of the novel compound's concentration to generate a dose-response curve and determine the IC50 and Emax values.
-
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated opioid receptor, providing a measure of a compound's potential to engage this signaling pathway.
-
Materials:
-
Cells co-expressing the opioid receptor of interest fused to a reporter fragment (e.g., a fragment of β-galactosidase or luciferase) and β-arrestin fused to the complementary reporter fragment.
-
Novel this compound compound.
-
Substrate for the reporter enzyme.
-
-
Procedure:
-
Plate the cells in a multi-well plate.
-
Treat the cells with varying concentrations of the novel this compound compound.
-
Incubate for a specific time (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Add the substrate for the reporter enzyme.
-
Measure the signal (e.g., luminescence or fluorescence) generated by the reconstituted reporter enzyme.
-
Plot the signal intensity against the logarithm of the compound's concentration to determine the EC50 and Emax for β-arrestin recruitment.
-
In Vivo Tail-Flick Test
This is a common animal model to assess the antinociceptive (pain-relieving) effects of a compound.
-
Materials:
-
Mice or rats.
-
Tail-flick apparatus with a radiant heat source.
-
Novel this compound compound.
-
Vehicle control.
-
-
Procedure:
-
Acclimate the animals to the testing environment.
-
Determine the baseline tail-flick latency by placing the animal's tail on the apparatus and measuring the time it takes for the animal to flick its tail away from the heat source. A cut-off time is set to prevent tissue damage.
-
Administer the novel this compound compound or vehicle via the desired route (e.g., subcutaneous, intraperitoneal).
-
At various time points after administration, measure the tail-flick latency again.
-
Calculate the maximum possible effect (%MPE) at each time point.
-
Generate a dose-response curve to determine the ED50 of the compound.
-
Conclusion
The development of novel this compound compounds continues to be a promising avenue for the discovery of safer and more effective analgesics. By leveraging a deep understanding of the structure-activity relationships at the N-substituent and C-8 positions, medicinal chemists can fine-tune the pharmacological properties of these molecules. The application of sophisticated in vitro and in vivo assays allows for the detailed characterization of their binding affinities, functional activities, and potential for biased agonism. The data presented in this guide highlight the progress in this field, showcasing compounds with high potency, receptor selectivity, and favorable preclinical profiles. Future research will likely focus on optimizing the pharmacokinetic properties of these novel benzomorphans and further elucidating the clinical implications of biased agonism to translate these promising preclinical findings into novel pain therapeutics.
References
- 1. Synthesis and Structure-Activity Relationships of LP1 Derivatives: N-Methyl-N-phenylethylamino Analogues as Novel MOR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound scaffold for opioid analgesics and pharmacological tools development: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel N-Substituted this compound-Based Compounds: From MOR-Agonist/DOR-Antagonist to Biased/Unbiased MOR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, in vitro evaluation, and molecular modeling studies of N-substituted benzomorphans, analogs of LP2, as novel MOR ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An LP1 analogue, selective MOR agonist with a peculiar pharmacological profile, used to scrutiny the ligand binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 8-Carboxamidocyclazocine: a long-acting, novel this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. New this compound derivatives of MPCB as MOP and KOP receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The this compound-based LP1 ligand is a suitable MOR/DOR agonist for chronic pain treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
The Benzomorphan Scaffold: A Comprehensive Guide to Structure-Activity Relationships for Opioid Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzomorphan nucleus, a simplified analog of morphine, has served as a versatile scaffold in medicinal chemistry for the development of potent analgesics and pharmacological tools to probe the complexities of the opioid system.[1][2] By strategically modifying the this compound core, researchers have been able to develop ligands with varying affinities and efficacies for the mu (µ), delta (δ), and kappa (κ) opioid receptors, as well as sigma (σ) receptors.[3][4][5] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this compound derivatives, detailing the key structural modifications that govern their pharmacological profiles. The guide also includes detailed experimental protocols for the characterization of these compounds and visual representations of relevant signaling pathways and workflows.
Core Structure-Activity Relationships of the this compound Scaffold
The analgesic and other opioid-mediated effects of this compound derivatives are primarily dictated by their interactions with opioid receptors. The core SAR of the this compound scaffold can be understood by examining the influence of substituents at key positions: the nitrogen atom (N), the C5 and C9 positions of the cyclohexane ring, and the phenolic hydroxyl group at the 2'-position.
The Critical Role of the Nitrogen Substituent (N)
The nature of the substituent on the basic nitrogen atom is a primary determinant of a this compound's activity, influencing its potency, efficacy (agonist vs. antagonist), and receptor selectivity.[1][6][7]
-
Small Alkyl Groups (e.g., Methyl): Generally confer agonist properties. For instance, N-methyl derivatives often exhibit potent agonist activity at the µ-opioid receptor (MOR).[3][8]
-
Larger Alkyl Groups and Aralkyl Groups (e.g., Phenethyl): Substitution with a phenethyl group can significantly increase agonist potency compared to an N-methyl group.[3]
-
N-Allyl and N-Cyclopropylmethyl Groups: These substituents are classic indicators of antagonist or mixed agonist-antagonist activity at opioid receptors.[3]
-
N-Propanamide and N-Acetamide Spacers: The introduction of an N-propanamide or N-acetamide spacer with an aromatic ring or alkyl residues can modulate receptor selectivity. A propanamide spacer with a less hindered amide tends to be preferred by the µ-opioid receptor, while an N-acetamide spacer or bulkier amides can lead to kappa receptor selectivity.[6]
Influence of Substituents at the C5 and C9 Positions
Alkylation at the C5 and C9 positions of the this compound nucleus also plays a crucial role in determining the pharmacological profile.
-
Dimethyl Substitution (5,9-dimethyl): The presence of methyl groups at both the C5 and C9 positions is a common feature in many potent this compound derivatives.[9] The trimethyl compound (with an additional methyl group) is generally more active than the dimethyl compound.[3]
-
Methyl Group at C9: Placement of a methyl group at the 9th position generally increases activity.[3]
The 2'-Hydroxyl Group
The phenolic hydroxyl group at the 2'-position is a key pharmacophoric element for opioid receptor interaction. Modification of this group can significantly impact binding affinity and selectivity. Shifting the hydroxyl group from the 2'-position to the 3'-position has been shown to decrease affinity for the µ-opioid receptor while increasing affinity for the NMDA receptor-channel complex.[10]
Quantitative Data on this compound Derivatives
The following tables summarize the binding affinities (Ki) and, where available, the functional activities (EC50, Emax) of representative this compound derivatives at the mu (µ), delta (δ), and kappa (κ) opioid receptors. This data allows for a direct comparison of the effects of various structural modifications.
Table 1: Opioid Receptor Binding Affinities (Ki, nM) of N-Substituted this compound Derivatives
| Compound | N-Substituent | µ-OR Ki (nM) | δ-OR Ki (nM) | κ-OR Ki (nM) | Reference |
| LP1 | -CH2CH2CONH-Ph | 0.83 | 29 | 110 | [6] |
| 7a | -CH2CH2CONH-(2-Me-Ph) | 7.4 | >1000 | >1000 | [11] |
| 7c | -CH2CH2CONH-(2,4-diMe-Ph) | 28.5 | >1000 | >1000 | [11] |
| 7d | -CH2CH2CONH-(2,6-diMe-Ph) | 10.9 | >1000 | >1000 | [11] |
| 7e | -CH2CH2CONH-(4-F-Ph) | 15.6 | >1000 | >1000 | [11] |
| 11a | -CH2CH2CON(Me)-Ph | 1540 | >1000 | >1000 | [11] |
| 14a | -CH2CH2N(Me)-Ph | 10.3 | >1000 | >1000 | [11] |
Data presented as Ki (nM) values, representing the concentration of the ligand that inhibits 50% of radioligand binding. Lower Ki values indicate higher binding affinity.
Experimental Protocols
The characterization of this compound derivatives relies on a suite of in vitro assays to determine their binding affinity and functional activity at opioid receptors.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.[2][12]
Objective: To measure the affinity of a ligand for a receptor.
Principle: A radiolabeled ligand with known high affinity for the receptor is incubated with a membrane preparation containing the receptor. The amount of radioligand bound to the receptor is measured in the presence and absence of a competing unlabeled test ligand. The concentration of the test ligand that inhibits 50% of the specific binding of the radioligand is the IC50, from which the Ki can be calculated.[13][14]
Detailed Protocol:
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat brain) or cells expressing the opioid receptor of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[12]
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.[12]
-
Wash the membrane pellet by resuspension and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Assay Procedure:
-
In a 96-well plate, add the following to each well:
-
Membrane preparation (typically 100-200 µg of protein).[12]
-
Radioligand (e.g., [3H]DAMGO for MOR, [3H]DPDPE for DOR, [3H]U-69,593 for KOR) at a concentration near its Kd.[11]
-
Varying concentrations of the unlabeled test compound.
-
For non-specific binding control wells, add a high concentration of a non-radiolabeled antagonist (e.g., naloxone).[12]
-
-
Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.[12]
-
-
Termination and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.[12]
-
Wash the filters several times with ice-cold buffer to remove unbound radioligand.[12]
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[12]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Binding Assay
This is a functional assay that measures the activation of G-protein coupled receptors (GPCRs) by agonists.[9][15]
Objective: To determine the potency (EC50) and efficacy (Emax) of an agonist in activating G-protein signaling.
Principle: In the inactive state, GPCRs are associated with a heterotrimeric G-protein (Gαβγ) with GDP bound to the Gα subunit. Agonist binding to the receptor promotes the exchange of GDP for GTP on the Gα subunit, leading to its activation. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the activated Gα subunit. The amount of incorporated [³⁵S]GTPγS is proportional to the extent of receptor activation.[9][16]
Detailed Protocol:
-
Membrane Preparation: Prepare cell membranes expressing the opioid receptor of interest as described for the radioligand binding assay.
-
Assay Procedure:
-
In a 96-well plate, add the following to each well:
-
Membrane preparation.
-
GDP (to ensure that G-proteins are in the inactive state at the start of the assay).
-
Varying concentrations of the agonist test compound.
-
For basal binding, add vehicle instead of the agonist. For non-specific binding, add a high concentration of unlabeled GTPγS.
-
-
Pre-incubate the plate.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes).
-
-
Termination and Detection:
-
Terminate the reaction by rapid filtration through filter plates.
-
Wash the filters with ice-cold buffer.
-
Dry the filter plate and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific [³⁵S]GTPγS binding by subtracting non-specific binding from the total binding.
-
Plot the specific binding against the log concentration of the agonist to generate a dose-response curve.
-
Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal response) from the curve.[17]
-
cAMP Accumulation Assay
This functional assay measures the inhibition of adenylyl cyclase activity, a downstream effect of Gi/o-coupled opioid receptor activation.[18][19]
Objective: To determine the potency (IC50) and efficacy of an agonist in inhibiting cAMP production.
Principle: Opioid receptors are coupled to inhibitory G-proteins (Gi/o) that, when activated, inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[18][20] In this assay, cells are stimulated with an agent that increases cAMP levels (e.g., forskolin), and the ability of an opioid agonist to inhibit this stimulated cAMP production is measured.[21][22]
Detailed Protocol:
-
Cell Culture: Use cells stably expressing the opioid receptor of interest (e.g., HEK293 or CHO cells).[18]
-
Assay Procedure:
-
Plate the cells in a multi-well plate and grow to confluence.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.[19]
-
Add varying concentrations of the opioid agonist test compound.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Incubate for a specific time.
-
-
Detection:
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP levels using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
-
-
Data Analysis:
-
Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of the agonist.
-
Determine the IC50 (the concentration of agonist that produces 50% of the maximal inhibition) and the maximal inhibition from the dose-response curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways activated by this compound derivatives and a typical experimental workflow for their characterization.
Caption: G-protein dependent signaling pathway of a this compound agonist at the µ-opioid receptor.
Caption: Concept of biased agonism at the µ-opioid receptor.
Caption: Experimental workflow for the characterization of novel this compound derivatives.
Conclusion
The this compound scaffold remains a highly valuable template in the design of novel opioid receptor modulators. A thorough understanding of the structure-activity relationships, particularly concerning the N-substituent and substitutions at the C5 and C9 positions, is crucial for the rational design of ligands with desired pharmacological profiles. The experimental protocols detailed in this guide provide a robust framework for the comprehensive in vitro characterization of these compounds. Future research, particularly focusing on biased agonism, may lead to the development of safer and more effective analgesics with reduced side effects, further highlighting the enduring importance of the this compound core in medicinal chemistry.[6][8][23]
References
- 1. The [35S]GTPγS binding assay: approaches and applications in pharmacology | Semantic Scholar [semanticscholar.org]
- 2. revvity.com [revvity.com]
- 3. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. painphysicianjournal.com [painphysicianjournal.com]
- 5. Laboratory Best Practice | UC Davis Department of Pathology and Laboratory Medicine [health.ucdavis.edu]
- 6. Comprehensive overview of biased pharmacology at the opioid receptors: biased ligands and bias factors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The opioid receptor: emergence through millennia of pharmaceutical sciences [frontiersin.org]
- 8. Opioid Receptor Signal Transduction Mechanisms | Semantic Scholar [semanticscholar.org]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel N-Substituted this compound-Based Compounds: From MOR-Agonist/DOR-Antagonist to Biased/Unbiased MOR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. researchgate.net [researchgate.net]
- 15. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Structure–based discovery of opioid analgesics with reduced side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 19. Inhibition of Morphine-Induced cAMP Overshoot: A Cell-Based Assay Model in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Endocytic Profiles of δ-Opioid Receptor Ligands Determine the Duration of Rapid but Not Sustained cAMP Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Biased Opioid Receptor Agonists: Balancing Analgesic Efficacy and Side-Effect Profiles - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mechanism of Action of Benzomorphans at Opioid Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of benzomorphan derivatives at opioid receptors. Benzomorphans are a class of synthetic opioids that exhibit complex pharmacological profiles, acting as agonists, partial agonists, or antagonists at the mu (μ), delta (δ), and kappa (κ) opioid receptors. Their unique properties have led to their use as analgesics and as tools to probe the intricacies of opioid receptor function. This guide delves into their binding affinities, functional activities, downstream signaling pathways, and the experimental protocols used to elucidate these characteristics.
Core Mechanism of Action
This compound derivatives exert their effects by binding to and modulating the activity of opioid receptors, which are G-protein coupled receptors (GPCRs). The specific action of a this compound derivative depends on its chemical structure and its affinity and efficacy at the different opioid receptor subtypes. Generally, their mechanism can be characterized by the following key features:
-
Mixed Agonist-Antagonist Profile: Many benzomorphans, such as pentazocine, exhibit a mixed agonist-antagonist profile. For instance, pentazocine is an agonist at the κ-opioid receptor and a weak antagonist or partial agonist at the μ-opioid receptor.[1][2] This dual action contributes to its analgesic effects while potentially mitigating some of the adverse effects associated with full μ-opioid agonists, such as respiratory depression and dependence.[2]
-
Receptor Subtype Selectivity: The affinity of benzomorphans for the different opioid receptor subtypes varies significantly. For example, dezocine displays a higher affinity for the μ-opioid receptor compared to the κ- and δ-opioid receptors.[3] The specific receptor binding profile dictates the pharmacological effects of each compound.
-
G-Protein Coupled Signaling: Upon agonist or partial agonist binding, this compound-activated opioid receptors couple to inhibitory G-proteins (Gi/o). This leads to the dissociation of the G-protein into its Gα and Gβγ subunits. The Gα subunit inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic adenosine monophosphate (cAMP).[4] The Gβγ subunits can modulate ion channels, leading to hyperpolarization of the neuronal membrane and inhibition of neurotransmitter release.[4]
-
Biased Agonism: Some benzomorphans, like dezocine, have been identified as biased agonists.[5] This means they preferentially activate one downstream signaling pathway over another. For instance, a G-protein biased agonist would primarily activate the G-protein signaling cascade, which is associated with analgesia, while having a reduced effect on the β-arrestin pathway, which has been linked to some of the adverse effects of opioids.[5]
Quantitative Data on this compound-Opioid Receptor Interactions
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of several key this compound derivatives at the μ, δ, and κ opioid receptors. These values are essential for understanding the structure-activity relationships (SAR) within this chemical class.
Table 1: Opioid Receptor Binding Affinities (Ki, nM) of this compound Derivatives
| Compound | μ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) | Reference(s) |
| Pentazocine | 150 - 450 | ~4,500 | 3 - 10 | [6] |
| Phenazocine | 0.2 - 1.5 | ~20 | ~10 | [7] |
| Dezocine | 1.46 ± 0.10 | 398.6 ± 43.25 | 22.01 ± 1.52 | [3] |
| Cyclazocine | 0.2 - 0.8 | ~2 | 0.1 - 0.5 | [8] |
| Ketocyclazocine | ~20 | ~1,000 | 0.2 - 1 | [9] |
Table 2: Functional Activity (EC50/IC50, nM) of this compound Derivatives at Opioid Receptors
| Compound | Assay | μ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) | Reference(s) |
| Pentazocine | GTPγS | >1000 (antagonist) | >1000 | 30 - 100 (agonist) | [10] |
| Dezocine | GTPγS | 5.8 (partial agonist) | >1000 | 25 (partial agonist) | [11] |
| Cyclazocine | GTPγS | 1.2 (partial agonist) | 5.6 (partial agonist) | 0.8 (agonist) | [12] |
Experimental Protocols
The characterization of this compound interactions with opioid receptors relies on a suite of well-established in vitro assays. The following sections provide detailed methodologies for three key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the opioid receptor of interest (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add increasing concentrations of the unlabeled this compound compound.
-
Add a fixed concentration of a radiolabeled ligand specific for the opioid receptor subtype being studied (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, or [³H]U69,593 for KOR) at a concentration close to its dissociation constant (Kd).
-
Add the prepared cell membranes (typically 20-50 µg of protein per well).
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-radiolabeled, high-affinity ligand.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a sufficient time to reach binding equilibrium (typically 60-90 minutes).
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add a scintillation cocktail, and quantify the radioactivity using a scintillation counter.[2]
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding for each concentration of the this compound.
-
Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[2]
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to opioid receptors upon agonist binding. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.
Methodology:
-
Membrane Preparation:
-
Prepare cell membranes expressing the opioid receptor of interest as described in the radioligand binding assay protocol.
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Add a fixed concentration of GDP (e.g., 10-100 µM).
-
Add increasing concentrations of the this compound agonist.
-
Add the prepared cell membranes (typically 10-20 µg of protein per well).
-
Pre-incubate the plate at 30°C for approximately 15 minutes.
-
-
Initiation of Reaction:
-
Initiate the G-protein activation by adding [³⁵S]GTPγS to each well at a final concentration of 0.05-0.1 nM.[1]
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle shaking to allow for [³⁵S]GTPγS binding.[1]
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through a 96-well filter plate using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).[1]
-
-
Detection:
-
Dry the filter plate completely.
-
Add a scintillation cocktail to each well, seal the plate, and count the radioactivity using a plate scintillation counter.[1]
-
-
Data Analysis:
-
Subtract the non-specific binding (measured in the presence of a high concentration of unlabeled GTPγS) from all other values to obtain specific binding.
-
Plot the specific [³⁵S]GTPγS binding (as a percentage of the maximal response of a full agonist like DAMGO) against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 (concentration for half-maximal stimulation) and Emax (maximal effect) values.[1]
-
cAMP Accumulation Inhibition Assay
This assay measures the functional consequence of Gi/o-coupled opioid receptor activation, which is the inhibition of adenylyl cyclase and the subsequent decrease in intracellular cAMP levels.
Methodology:
-
Cell Culture and Plating:
-
Culture cells stably expressing the opioid receptor of interest (e.g., HEK293 or CHO cells).
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
-
Assay Procedure:
-
Pre-treat the cells with a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (IBMX) for a short period (e.g., 30 minutes) to prevent the degradation of cAMP.
-
Add increasing concentrations of the this compound agonist to the cells.
-
Stimulate adenylyl cyclase with a known activator, such as forskolin, to induce a measurable level of cAMP production.
-
Incubate the cells for a defined period (e.g., 5-10 minutes) at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Terminate the reaction and lyse the cells (e.g., by adding 0.1 N HCl).
-
Measure the intracellular cAMP levels using a commercially available cAMP assay kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP accumulation for each concentration of the this compound agonist.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the agonist that produces 50% of its maximal inhibitory effect).
-
Visualizations of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Canonical G-protein signaling pathway activated by benzomorphans.
Caption: Experimental workflow for a radioligand binding assay.
Caption: Experimental workflow for a [³⁵S]GTPγS binding assay.
Caption: Experimental workflow for assessing biased agonism.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Endocytic Profiles of δ-Opioid Receptor Ligands Determine the Duration of Rapid but Not Sustained cAMP Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Morphine-Induced cAMP Overshoot: A Cell-Based Assay Model in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zenodo.org [zenodo.org]
- 6. This compound scaffold for opioid analgesics and pharmacological tools development: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Partial opioids. Medications for the treatment of pain and drug abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 3D-QSAR comparative molecular field analysis on opioid receptor antagonists: pooling data from different studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and opioid receptor affinity of morphinan and this compound derivatives: mixed kappa agonists and mu agonists/antagonists as potential pharmacotherapeutics for cocaine dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Decisive Role of Stereochemistry in the Bioactivity of Benzomorphans: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzomorphan scaffold, a rigid analogue of morphine, represents a versatile template in medicinal chemistry for the development of potent and selective ligands targeting a range of receptors, most notably opioid, sigma (σ), and N-methyl-D-aspartate (NMDA) receptors. The biological activity of these compounds is profoundly dictated by their stereochemistry. The absolute configuration of the chiral centers within the this compound nucleus, as well as the stereochemistry of substituents, determines not only the affinity for a particular receptor but also the functional outcome, be it agonism, antagonism, or biased signaling. This technical guide provides a comprehensive overview of the synthesis, stereochemical resolution, and pharmacological evaluation of this compound derivatives, with a focus on how stereoisomerism governs their interaction with various receptor systems. Detailed experimental protocols for key in vitro and in vivo assays are provided, alongside tabulated quantitative data to facilitate structure-activity relationship (SAR) analysis. Furthermore, signaling pathways and experimental workflows are visualized to offer a clear understanding of the molecular and procedural intricacies involved in the study of these complex molecules.
Introduction: The Stereochemical Imperative in this compound Bioactivity
Benzomorphans, chemically classified as 2,6-methano-3-benzazocines, possess a rigid bicyclic structure that mimics the tyramine moiety of endogenous opioid peptides. This core structure contains multiple chiral centers, leading to the existence of several stereoisomers for any given derivative. It is now unequivocally established that the biological activities of these stereoisomers can differ dramatically. In many cases, one enantiomer is responsible for the desired pharmacological effect, while the other may be inactive, possess a different activity profile, or even mediate undesirable side effects.
For instance, the opioid receptor binding properties of cyclazocine, a well-studied this compound, reside primarily in the (-)-(2R,6R,11R)-isomer, while the (+)-(2S,6S,11S)-isomer displays higher affinity for the σ receptor. Similarly, (-)-pentazocine is a κ-opioid receptor (KOR) agonist, whereas (+)-pentazocine exhibits a tenfold greater affinity for the σ receptor[1]. This stereoselectivity is a critical consideration in drug design and development, as targeting specific stereoisomers can lead to more potent, selective, and safer therapeutic agents. The (-)-(2R,6R,11R) configuration of the this compound nucleus is generally considered preferential for opioid receptor interactions[2].
This guide will delve into the synthetic methodologies used to create this compound derivatives, the techniques for separating the resulting stereoisomers, and the experimental protocols for evaluating their distinct pharmacological profiles.
Synthesis and Chiral Separation of this compound Stereoisomers
The synthesis of this compound derivatives typically starts from the core nucleus, often (-)-cis-N-normetazocine, which can be obtained through the resolution of the racemic mixture. The N-substituent, which is crucial for modulating the pharmacological profile, is then introduced via alkylation.
General Synthesis of N-Substituted (-)-cis-N-Normetazocine Derivatives
A common synthetic route involves the N-alkylation of (-)-cis-N-normetazocine with a suitable alkyl halide or a related electrophile.
Experimental Protocol: N-Alkylation of (-)-cis-N-Normetazocine
-
Reaction Setup: In a round-bottom flask, dissolve (-)-cis-(1R,5R,9R)-N-normetazocine (1 equivalent) in anhydrous dimethylformamide (DMF).
-
Addition of Reagents: Add sodium bicarbonate (NaHCO3) (1.5 equivalents) and a catalytic amount of potassium iodide (KI) to the solution.
-
Alkylation: Add the appropriate alkylating agent (e.g., a 3-bromopropionamide derivative) (1.5 equivalents) to the mixture.
-
Reaction Conditions: Stir the reaction mixture at 50 °C for 12 hours.
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under vacuum to remove the DMF.
-
Purification: Purify the resulting residue by flash chromatography on a silica gel column, typically using a solvent system such as chloroform/methanol (e.g., 95:5 v/v).
-
Crystallization: Recrystallize the purified product from a suitable solvent (e.g., absolute ethanol) to yield the final N-substituted (-)-cis-N-normetazocine derivative[3].
Chiral Separation of this compound Stereoisomers
The separation of this compound enantiomers and diastereomers is a critical step in their pharmacological evaluation. High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is the most widely used and effective method.
Experimental Protocol: Chiral HPLC Separation
-
Column Selection: The choice of CSP is crucial and often empirical. Common CSPs for the separation of amine-containing chiral compounds include those based on polysaccharides (e.g., cellulose or amylose derivatives like Chiralcel OD-H or Chiralpak AD).
-
Mobile Phase Selection:
-
For basic compounds like benzomorphans, a mobile phase consisting of a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., 2-propanol or ethanol) is commonly used.
-
An amine modifier, such as diethylamine (DEA) (typically 0.1% v/v), is often added to the mobile phase to improve peak shape and resolution by minimizing interactions with residual silanol groups on the silica support.
-
-
Screening: Screen the racemic or diastereomeric mixture on the selected chiral columns with different mobile phase compositions (e.g., 90:10 v/v n-hexane:2-propanol with 0.1% DEA) at a constant flow rate (e.g., 1 mL/min).
-
Optimization: Once a promising separation is observed, optimize the mobile phase composition, flow rate, and temperature to achieve baseline resolution.
-
Detection: Use a UV detector at a wavelength where the compound has significant absorbance (e.g., 200 nm for pentazocine)[4][5].
Capillary zone electrophoresis (CZE) with chiral selectors, such as maltodextrins, has also been successfully employed for the separation of this compound enantiomers like pentazocine[4].
Quantitative Bioactivity of this compound Stereoisomers
The stereochemistry of benzomorphans has a profound impact on their binding affinity (Ki) and functional potency (EC50 or IC50) at various receptors. The following tables summarize key quantitative data from the literature, highlighting the stereoselectivity of these compounds.
Table 1: Opioid Receptor Binding Affinities (Ki, nM) of this compound Stereoisomers
| Compound | Stereoisomer | Mu (μ) Receptor | Kappa (κ) Receptor | Delta (δ) Receptor | Reference |
| Cyclazocine | (-)-α-cyclazocine | 0.48 | - | - | [6] |
| (+)-α-cyclazocine | 490 | - | - | [6] | |
| (-)-β-cyclazocine | 15.1 | - | - | [6] | |
| (+)-β-cyclazocine | >6000 | - | - | [6] | |
| Pentazocine | (-)-pentazocine | High Affinity | High Affinity | Moderate Affinity | [1][7] |
| (+)-pentazocine | Lower Affinity | Lower Affinity | Lower Affinity | [1][7] | |
| 8-Formamidocyclazocine | (-)-isomer | ≤1 | ≤1 | - | [8] |
| (+)-isomer | ~2000-fold lower | ~2000-fold lower | - | [8] |
Table 2: Non-Opioid Receptor Binding Affinities (Ki, nM) of this compound Stereoisomers
| Compound | Stereoisomer | Sigma-1 (σ1) Receptor | NMDA Receptor | Reference |
| Pentazocine | (+)-pentazocine | High Affinity | - | [1][9] |
| (-)-pentazocine | 10-fold lower affinity | - | [1] | |
| 3'-(-)-Iodopentazocine | (-)-isomer | 8 | - | [10] |
| Cyclazocine | (-)-β-cyclazocine | - | High Affinity | [6] |
| This compound Derivative (15cr) | (-)-1R,9β,2''S | Low Affinity (μ-opioid) | High Affinity | [11] |
Experimental Protocols for Pharmacological Evaluation
A thorough pharmacological characterization of this compound stereoisomers requires a battery of in vitro and in vivo assays to determine their binding affinity, functional activity, and physiological effects.
In Vitro Assays
These assays are used to determine the affinity of a compound for a specific receptor.
Experimental Protocol: Opioid Receptor Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from tissues (e.g., rat brain) or cultured cells expressing the opioid receptor of interest (e.g., CHO-hMOR for human mu-opioid receptor).
-
Assay Buffer: Use an appropriate buffer, such as 50 mM Tris-HCl, pH 7.4.
-
Incubation: In a microplate or microcentrifuge tubes, incubate the cell membranes with a fixed concentration of a selective radioligand (e.g., [3H]DAMGO for μ-receptors, [3H]U-69,593 for κ-receptors) and varying concentrations of the unlabeled test compound.
-
Equilibrium: Incubate at a specific temperature (e.g., 25°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.
-
Non-specific Binding: Determine non-specific binding in parallel incubations containing a high concentration of an unlabeled selective ligand (e.g., naloxone).
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional assays measure the cellular response following receptor activation and can distinguish between agonists, antagonists, and inverse agonists.
Experimental Protocol: cAMP Inhibition Assay (for Gi-coupled receptors)
-
Cell Culture: Use cells stably expressing the opioid receptor of interest (e.g., HEK293 or CHO cells).
-
Agonist Stimulation: Pre-incubate the cells with the test compound for a specified time.
-
Adenylyl Cyclase Activation: Stimulate the cells with forskolin to increase intracellular cAMP levels.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA.
-
Data Analysis: Generate concentration-response curves to determine the EC50 (potency) and Emax (efficacy) for agonists, or the IC50 for antagonists.
Experimental Protocol: ERK1/2 Phosphorylation Assay
-
Cell Culture and Starvation: Plate cells expressing the receptor of interest and serum-starve them overnight to reduce basal ERK1/2 phosphorylation.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a short period (typically 5-10 minutes).
-
Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Detection: Measure the levels of phosphorylated ERK1/2 (p-ERK) and total ERK1/2 using Western blotting or a plate-based immunoassay (e.g., AlphaScreen SureFire or HTRF).
-
Data Analysis: Normalize the p-ERK signal to the total ERK signal and generate concentration-response curves to determine the EC50 and Emax of the compound.
Experimental Protocol: [35S]GTPγS Binding Assay
-
Membrane Preparation: Prepare cell membranes from cells expressing the receptor of interest.
-
Assay Buffer: Use a buffer containing GDP, MgCl2, and NaCl.
-
Incubation: Incubate the membranes with a constant concentration of [35S]GTPγS and varying concentrations of the test compound.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Quantification: Measure the amount of [35S]GTPγS bound to the membranes using a scintillation counter.
-
Data Analysis: Generate concentration-response curves to determine the EC50 and Emax for G-protein activation.
In Vivo Assays
In vivo assays are essential for evaluating the physiological effects of this compound stereoisomers, such as analgesia.
Experimental Protocol: Mouse Tail-Flick Test (for thermal nociception)
-
Animal Acclimation: Acclimate the mice to the testing apparatus, which consists of a radiant heat source focused on the tail.
-
Baseline Latency: Measure the baseline tail-flick latency, which is the time taken for the mouse to withdraw its tail from the heat source. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.
-
Compound Administration: Administer the test compound via a suitable route (e.g., subcutaneous or intraperitoneal injection).
-
Post-treatment Latency: Measure the tail-flick latency at various time points after compound administration.
-
Data Analysis: Calculate the percent maximum possible effect (%MPE) to quantify the analgesic effect.
Experimental Protocol: Mouse Formalin Test (for inflammatory pain)
-
Compound Administration: Administer the test compound to the mice.
-
Formalin Injection: After a predetermined time, inject a dilute solution of formalin into the plantar surface of one hind paw.
-
Behavioral Observation: Immediately place the mouse in an observation chamber and record the time spent licking or biting the injected paw. The response is typically biphasic: an early, acute phase (0-5 minutes) and a late, inflammatory phase (15-30 minutes).
-
Data Analysis: Compare the paw licking/biting time between the treated and vehicle control groups for both phases to assess the analgesic and anti-inflammatory effects of the compound.
Signaling Pathways and Experimental Workflows
The bioactivity of benzomorphans is mediated through complex intracellular signaling cascades initiated upon receptor binding. Understanding these pathways is crucial for interpreting functional data and for the rational design of new ligands, including biased agonists.
Opioid Receptor Signaling Pathways
Mu (μ) and kappa (κ) opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o).
Diagram: Mu-Opioid Receptor (MOR) Signaling Pathway
Caption: Canonical G-protein and β-arrestin signaling pathways activated by MOR agonists.
Diagram: Kappa-Opioid Receptor (KOR) Signaling Pathway
Caption: Key signaling pathways modulated by KOR activation, leading to analgesia and dysphoria.
Experimental Workflow
The systematic evaluation of this compound stereoisomers follows a logical progression from chemical synthesis to in-depth pharmacological characterization.
Diagram: Experimental Workflow for this compound Stereoisomer Evaluation
Caption: A logical workflow for the synthesis, separation, and evaluation of benzomorphans.
Conclusion
The stereochemistry of this compound derivatives is a paramount determinant of their biological activity. The distinct spatial arrangement of atoms within these molecules dictates their affinity and functional effects at a multitude of receptor targets. This guide has provided a framework for understanding and investigating the profound influence of stereoisomerism on this compound bioactivity, from their chemical synthesis and separation to their detailed pharmacological characterization. The provided experimental protocols, quantitative data, and pathway visualizations are intended to serve as a valuable resource for researchers in the field, facilitating the rational design and development of novel, stereochemically pure this compound-based therapeutics with improved efficacy and safety profiles. The continued exploration of the structure-activity relationships of these fascinating compounds, with a keen eye on their stereochemical properties, holds great promise for the discovery of next-generation analgesics and other neuropharmacological agents.
References
- 1. (-)-pentazocine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Structure-Activity Relationships of (−)-cis-N-Normetazocine-Based LP1 Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral separation and quantitation of pentazocine enantiomers in pharmaceuticals by capillary zone electrophoresis using maltodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Affinity of the enantiomers of alpha- and beta-cyclazocine for binding to the phencyclidine and mu opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Redefining the structure-activity relationships of 2,6-methano-3-benzazocines. Part 2: 8-formamidocyclazocine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improvement of memory impairment by (+)- and (-)-pentazocine via sigma, but not kappa opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and characterization of [125I]3'-(-)-iodopentazocine, a selective sigma 1 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and structure-activity relationships of 6,7-benzomorphan derivatives as antagonists of the NMDA receptor-channel complex - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Characterization of New Benzomorphan Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo characterization of novel benzomorphan derivatives. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the requisite experimental protocols and data interpretation for the preclinical evaluation of this important class of compounds. This document outlines key in vivo assays, presents data in a structured format for comparative analysis, and visualizes complex biological pathways and experimental workflows.
Introduction to this compound Derivatives
The this compound scaffold is a key pharmacophore in medicinal chemistry, serving as a versatile template for the development of opioid receptor ligands.[1][2] Modifications to the this compound nucleus, particularly at the nitrogen substituent, can significantly alter the pharmacological profile, leading to compounds with varying affinities and efficacies at mu (µ), delta (δ), and kappa (κ) opioid receptors.[3][4][5][6] The in vivo characterization of these new derivatives is a critical step in the drug discovery process, providing essential information on their analgesic properties, potential side effects, and mechanism of action.
Quantitative Data Summary
The following tables summarize key quantitative data for representative novel this compound derivatives, providing a comparative view of their in vivo and in vitro properties.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) |
| LP1 Analogues | |||
| Compound 3 | 5.96 ± 0.08 | >1000 | >1000 |
| Compound 7 | 1.49 ± 0.24 | >1000 | >1000 |
| MPCB Analogues | |||
| MPCB | >1000 | >1000 | 240 |
| Compound 9 | >1000 | >1000 | 35 |
| Compound 28 | 45 | >1000 | 179 |
Data extracted from multiple sources for illustrative purposes.[4][5]
Table 2: In Vivo Analgesic Efficacy
| Compound | Assay | Route of Administration | ED50 (mg/kg) | Maximum Possible Effect (%) |
| LP1 Analogues | Tail-Flick Test | s.c. | Not Reported | Not Reported |
| PGE2-Induced Hyperalgesia | s.c. | Not Reported | Not Reported | |
| PZM21 | Tail-Flick Test | i.p. | 2.5 | Not Reported |
| CYM-52288 | Tail-Flick Test | p.o. | 3.2 (AD80) | Not Reported |
Data extracted from multiple sources for illustrative purposes.[2][7][8]
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below. These protocols are essential for the accurate and reproducible assessment of the pharmacological effects of new this compound derivatives.
Tail-Flick Test for Nociception
This method assesses the central analgesic activity of a compound by measuring the reaction time of an animal to a thermal stimulus.[9][10]
Experimental Workflow:
References
- 1. pnas.org [pnas.org]
- 2. Establishment of a Protocol for Determining Gastrointestinal Transit Time in Mice Using Barium and Radiopaque Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. β-Arrestins: Regulatory Role and Therapeutic Potential in Opioid and Cannabinoid Receptor-Mediated Analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Establishment of a Protocol for Determining Gastrointestinal Transit Time in Mice Using Barium and Radiopaque Markers -Korean Journal of Radiology [koreascience.kr]
- 7. Sensitization of nociceptors by prostaglandin E2–glycerol contributes to hyperalgesia in mice with sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Deep learning, deeper relief: pipeline toward tailored analgesia for experimental animal models [frontiersin.org]
- 9. Tail flick test - Wikipedia [en.wikipedia.org]
- 10. rjptsimlab.com [rjptsimlab.com]
Benzomorphan Interaction with Mu, Delta, and Kappa Opioid Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzomorphan scaffold, a simplification of the morphine skeleton, represents a versatile template in medicinal chemistry for developing ligands with diverse pharmacological profiles at opioid receptors. This technical guide provides a comprehensive overview of the interaction of this compound derivatives with mu (µ), delta (δ), and kappa (κ) opioid receptors. It delves into their binding affinities, functional activities, and the downstream signaling pathways they modulate. Detailed experimental protocols for key assays used to characterize these interactions are provided, along with a summary of structure-activity relationships. This document aims to serve as a core resource for researchers and professionals involved in the discovery and development of novel opioid-based therapeutics.
Introduction to Benzomorphans and Opioid Receptors
This compound-based compounds are a class of synthetic opioids that have been extensively studied for their analgesic properties and their potential to mitigate the adverse effects associated with traditional opioids.[1] The rigid structure of the this compound nucleus, chemically known as 2,6-methano-3-benzazocine, provides a unique framework for probing the pharmacophoric requirements for interaction with opioid receptors.[2] Modifications at the nitrogen substituent and the phenolic hydroxyl group have been shown to be pivotal in determining the affinity and functional activity of these compounds at the µ, δ, and κ opioid receptors.[2][3]
Opioid receptors are G-protein coupled receptors (GPCRs) that play a crucial role in pain modulation, mood, reward, and various physiological functions.[4] The three classical opioid receptor subtypes—mu (µ), delta (δ), and kappa (κ)—are the primary targets for both endogenous opioid peptides and exogenous opioid drugs.[4] Upon activation by an agonist, these receptors couple to inhibitory G-proteins (Gi/o), leading to a cascade of intracellular events, including the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.[5][6] The distinct pharmacological effects of different opioids are largely determined by their receptor selectivity and their efficacy in activating these signaling pathways.
Quantitative Analysis of this compound-Opioid Receptor Interactions
The interaction of this compound derivatives with opioid receptors is quantified through binding affinity (Ki) and functional activity (EC50 and Emax) measurements. These parameters are crucial for understanding the structure-activity relationships (SAR) and for guiding the design of new compounds with desired pharmacological profiles.
Binding Affinity Data
Binding affinity, typically expressed as the inhibition constant (Ki), measures the strength of the interaction between a ligand and a receptor. A lower Ki value indicates a higher binding affinity. The following table summarizes the Ki values for a selection of this compound derivatives at the µ, δ, and κ opioid receptors.
| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | Reference(s) |
| Pentazocine | >100 | - | Agonist | [7][8] |
| Phenazocine | - | - | - | [4] |
| (-)-Cyclazocine | - | - | - | [1] |
| Ethylketocyclazocine (EKC) | Antagonist | Antagonist | Agonist (pD2 = 8.0-8.3) | [1][9] |
| Bremazocine | Antagonist | Antagonist | Agonist (pD2 = 8.7) | [9] |
| (-)-Metazocine | - | - | - | |
| SKF-10,047 (N-allylnormetazocine) | - | - | - | |
| Gemazocine | - | - | - | |
| Quadazocine (WIN 44,441) | - | - | - | |
| Zenazocine | - | - | - |
Functional Activity Data
Functional activity is assessed through assays that measure the cellular response following receptor activation. Key parameters include EC50 (the concentration of a ligand that produces 50% of the maximal response) and Emax (the maximum response elicited by the ligand).
| Compound | Receptor | Assay Type | EC50 (nM) | Emax (%) | Reference(s) |
| SR-17018 | µ | GTPγS | 97 | Partial Agonist | [10] |
| DAMGO | µ | GTPγS | - | Full Agonist | [10] |
| Morphine | µ | cAMP | - | Partial Agonist | [10] |
| Bremazocine | κ | Neurotransmitter Release | - | 60-70 | [9] |
| Ethylketocyclazocine (EKC) | κ | Neurotransmitter Release | - | 60-70 | [9] |
| Tifluadom | κ | Neurotransmitter Release | - | 60-70 | [9] |
| U-50,488 | κ | Neurotransmitter Release | - | 60-70 | [9] |
| U-69,593 | κ | Neurotransmitter Release | - | 60-70 | [9] |
| PD117302 | κ | Neurotransmitter Release | - | 60-70 | [9] |
Note: Functional data is highly dependent on the specific assay and cell system used. The data in this table is illustrative and sourced from various publications.
Structure-Activity Relationships (SAR)
The pharmacological profile of this compound derivatives is intricately linked to their chemical structure. Key structural modifications that influence their interaction with opioid receptors include:
-
N-Substituent: The nature of the substituent on the nitrogen atom is a critical determinant of agonist versus antagonist activity. For instance, an N-methyl group often confers agonist properties, while larger substituents like N-allyl or N-cyclopropylmethyl can introduce antagonist activity, particularly at the µ-receptor.[8][11] The placement of an N-phenylethyl group can lead to higher activity compared to an N-methyl group.[8]
-
Substitution on the Aromatic Ring: The position and nature of substituents on the aromatic ring can significantly impact receptor affinity and selectivity. Shifting the hydroxyl group from the 2'-position to the 3'-position has been shown to considerably reduce affinity for the µ-opioid receptor.[5]
-
Stereochemistry: The absolute stereochemistry of the this compound core is crucial for differentiating between interactions with various receptors. For example, (-)-enantiomers often exhibit higher affinity for opioid receptors compared to their (+)-counterparts.[5]
-
Substituents at the 9-position: The introduction of a methyl group at the 9-position generally increases activity, whereas a hydroxyl group at the same position can decrease it.[8]
Signaling Pathways
Upon activation by a this compound agonist, opioid receptors initiate a series of intracellular signaling events. The primary mechanism involves the activation of heterotrimeric Gi/o proteins.
References
- 1. Synthesis and opioid receptor affinity of morphinan and this compound derivatives: mixed kappa agonists and mu agonists/antagonists as potential pharmacotherapeutics for cocaine dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel N-Substituted this compound-Based Compounds: From MOR-Agonist/DOR-Antagonist to Biased/Unbiased MOR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Basic opioid pharmacology: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of 6,7-benzomorphan derivatives as antagonists of the NMDA receptor-channel complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. pharmacy180.com [pharmacy180.com]
- 9. cris.unibo.it [cris.unibo.it]
- 10. benchchem.com [benchchem.com]
- 11. [Structure-activity relationship of synthetic and semisynthetic opioid agonists and antagonists] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Influence of N-Substituent Physicochemical Properties on Benzomorphan Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 6,7-benzomorphan scaffold has long been a versatile template in medicinal chemistry for the development of potent analgesics and pharmacological tools to probe opioid receptor function.[1] Modifications at the basic nitrogen atom are particularly crucial, as the physicochemical properties of the N-substituent can dramatically influence a compound's affinity, selectivity, and functional activity at mu (µ), delta (δ), and kappa (κ) opioid receptors.[1][2] This technical guide provides an in-depth analysis of the structure-activity relationships (SARs) of N-substituted benzomorphans, with a focus on the impact of their physicochemical characteristics. It also details common experimental protocols for determining key properties and illustrates relevant biological pathways.
The Pivotal Role of the N-Substituent
The nature of the substituent on the benzomorphan nitrogen is a key determinant of its pharmacological profile.[1] Variations in size, lipophilicity, and electronic properties of this substituent can modulate the interaction with the binding pockets of different opioid receptors, leading to a wide spectrum of activities, from full agonism to antagonism.[3] For instance, the transition from an N-methyl to an N-phenethyl group can significantly alter receptor affinity and efficacy.[3]
Quantitative Analysis of N-Substituent Effects on Opioid Receptor Affinity
| This compound Core | N-Substituent | µ-OR Ki (nM) | δ-OR Ki (nM) | κ-OR Ki (nM) | Reference(s) |
| (-)-N-Normetazocine | -H | - | - | - | [4] |
| -CH₂-CH=C(CH₃)₂ (Dimethylallyl) | - | - | - | [5] | |
| -CH₂-Cyclopropyl | - | - | - | [5] | |
| LP1 | -CH₂-CH₂-CO-NH-Phenyl | 0.83 ± 0.05 | 29 ± 1.00 | 110 ± 6.00 | [4][6] |
| LP2 | -(R/S)-CH₂-CH(OCH₃)-Phenyl | - | - | - | [2][7] |
| Derivative 7a | -CO-NH-(2',6'-dimethyl)Phenyl | 7.4 ± 0.70 | 200 ± 15 | 770 ± 50 | [4] |
| Derivative 7e | -CO-NH-(2',5'-dimethyl)Phenyl | 8.3 ± 0.50 | 570 ± 30 | 1150 ± 90 | [4] |
| Derivative 14a | -CH₂-CH₂-NH-Phenyl | 129 ± 10 | >5,000 | >1,000 | [4] |
| MPCB Analogue 9 | -CO-CH₂-NH-Benzyl | - | - | 35 | [8] |
| MPCB Analogue 28 | -CO-CH₂-N(CH₃)-CH₂-Phenyl | 45 | - | 179 | [8] |
This table presents a selection of data from the cited literature. Ki values are typically determined through radioligand displacement assays.
The data clearly indicates that even subtle changes to the N-substituent, such as the position of methyl groups on a phenyl ring (e.g., derivatives 7a and 7e), can significantly impact receptor affinity.[4] The introduction of bulky and lipophilic groups, like the N-phenylpropanamide in LP1, can confer potent mu-opioid receptor agonism.[6]
Key Physicochemical Properties and Their Influence
In the context of quantitative structure-activity relationship (QSAR) studies, several physicochemical parameters are critical for understanding the behavior of this compound derivatives.[9][10] These include lipophilicity (logP/logD), the ionization constant (pKa), and various steric and electronic descriptors.
-
Lipophilicity (logP and logD): This property governs the ability of a drug to cross cellular membranes, including the blood-brain barrier, which is crucial for centrally acting analgesics.[11] The partition coefficient (logP) measures the lipophilicity of the neutral form of a molecule, while the distribution coefficient (logD) accounts for both ionized and non-ionized forms at a specific pH.[9][12] For basic compounds like benzomorphans, logD at physiological pH (7.4) is a more relevant descriptor. The high lipophilicity of some opioids, like fentanyl, is thought to contribute to their rapid onset of action.[11]
-
Ionization Constant (pKa): The pKa determines the degree of ionization of a molecule at a given pH.[13] The basic nitrogen in the this compound structure is typically protonated at physiological pH. This positive charge is often crucial for forming an ionic bond with a conserved aspartate residue in the opioid receptor binding pocket.[7]
-
Steric and Electronic Parameters: The size, shape, and electronic properties of the N-substituent influence how it fits into the receptor's binding site and interacts with specific amino acid residues.[14] Aromatic rings in the substituent can engage in pi-pi stacking or hydrophobic interactions, while functional groups capable of hydrogen bonding can form additional anchor points, enhancing affinity.[8]
Experimental Protocols
Standardized methods are essential for determining the physicochemical properties that inform drug design and development.
Determination of Lipophilicity (logP/logD)
1. Shake-Flask Method (Gold Standard):
-
Principle: This method directly measures the partitioning of a compound between two immiscible phases, typically n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 for logD).
-
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Add a small aliquot of the stock solution to a mixture of pre-saturated n-octanol and aqueous buffer in a sealed vial.
-
Agitate the vial for a sufficient time to allow equilibrium to be reached (e.g., several hours).
-
Centrifuge the vial to ensure complete separation of the two phases.
-
Carefully withdraw aliquots from both the n-octanol and aqueous layers.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculate logP or logD as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Principle: This is a high-throughput method that correlates the retention time of a compound on a hydrophobic stationary phase with its lipophilicity.
-
Protocol:
-
A calibration curve is generated by running a series of standard compounds with known logP values on an RP-HPLC system (e.g., C18 column).
-
The test compound is then injected into the same system under identical conditions (mobile phase composition, flow rate, temperature).
-
The retention time of the test compound is measured.
-
The logP of the test compound is determined by interpolating its retention time on the calibration curve.
-
Determination of Ionization Constant (pKa)
1. Potentiometric Titration:
-
Principle: This method involves the titration of a solution of the compound with a standardized acid or base and monitoring the pH change.
-
Protocol:
-
Dissolve an accurately weighed amount of the test compound in a suitable solvent (often with a co-solvent like methanol or DMSO for poorly soluble compounds).
-
Titrate the solution with a standardized solution of hydrochloric acid or sodium hydroxide.
-
Record the pH of the solution after each addition of the titrant using a calibrated pH meter.
-
Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the titration curve.
-
2. UV-Vis Spectrophotometry:
-
Principle: This method is applicable when the ionized and non-ionized forms of the compound have different UV-Vis absorption spectra.
-
Protocol:
-
Prepare a series of buffer solutions covering a wide pH range.
-
Prepare solutions of the test compound at a constant concentration in each of the buffer solutions.
-
Measure the UV-Vis absorbance spectrum for each solution.
-
The absorbance at a specific wavelength is plotted against the pH. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values.
-
Signaling Pathways and Experimental Workflows
Benzomorphans primarily exert their effects by acting on G-protein coupled receptors (GPCRs), with many showing a preference for the kappa opioid receptor (KOR).[15]
Kappa Opioid Receptor Signaling
Activation of the KOR by a this compound agonist initiates a cascade of intracellular events. The receptor, a seven-transmembrane protein, is coupled to an inhibitory G-protein (Gi/o).[15]
Upon agonist binding, the G-protein exchanges GDP for GTP, causing its dissociation into Gαi/o and Gβγ subunits.[15] The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly activate G-protein-gated inwardly rectifying potassium (GIRK) channels, causing potassium efflux and neuronal hyperpolarization. It also inhibits voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release. These combined actions result in a decrease in neuronal excitability, which underlies the analgesic and other central effects of KOR agonists.
General Workflow for Physicochemical Profiling
The integration of physicochemical property determination into the drug discovery pipeline is essential for selecting candidates with favorable pharmacokinetic profiles.
This workflow begins with the synthesis and purification of a series of this compound analogs with diverse N-substituents. Each pure compound then undergoes physicochemical profiling to determine its logP/logD and pKa. Concurrently, the biological activity is assessed through in vitro assays, such as radioligand binding to determine receptor affinity (Ki) and functional assays to characterize efficacy (e.g., agonist, antagonist). The resulting physicochemical and biological data are then integrated to build a structure-activity relationship model. This model guides the rational design of new analogs in the lead optimization phase, aiming to improve potency, selectivity, and drug-like properties.
References
- 1. This compound scaffold for opioid analgesics and pharmacological tools development: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, in vitro evaluation, and molecular modeling studies of N-substituted benzomorphans, analogs of LP2, as novel MOR ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A MOR Antagonist with High Potency and Antagonist Efficacy among Diastereomeric C9-Alkyl-Substituted N-Phenethyl-5-(3-hydroxy)phenylmorphans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel N-Substituted this compound-Based Compounds: From MOR-Agonist/DOR-Antagonist to Biased/Unbiased MOR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel opiate binding sites selective for this compound drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The this compound-based LP1 ligand is a suitable MOR/DOR agonist for chronic pain treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iris.cnr.it [iris.cnr.it]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 10. Quantitative structure–activity relationship-based computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers Publishing Partnerships | Interaction With the Lipid Membrane Influences Fentanyl Pharmacology [frontierspartnerships.org]
- 12. Drug-like Properties and Fraction Lipophilicity Index as a combined metric - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. painphysicianjournal.com [painphysicianjournal.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Novel Benzomorphan-Based Ligands
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and characterization of novel benzomorphan-based ligands, a class of compounds with significant potential in the development of new therapeutics, particularly analgesics. The this compound scaffold, a simplified derivative of the morphine skeleton, offers a versatile template for modification, allowing for the fine-tuning of pharmacological profiles at various receptors, including the mu (μ), delta (δ), and kappa (κ) opioid receptors.[1]
Introduction to this compound Ligands
This compound-based compounds are a cornerstone of medicinal chemistry for developing new drugs and pharmacological tools to explore opioid pharmacology.[1] Modifications, particularly at the basic nitrogen (N-substituent) and the phenolic hydroxyl group, are critical in determining the affinity, selectivity, and efficacy of these ligands at different opioid receptor subtypes.[1][2][3][4] The (-)-cis-(1R,5R,9R)-N-normetazocine configuration is generally preferred for interaction with opioid receptors as it mimics the stereochemistry of morphine.[4] By strategically altering the N-substituent, it is possible to develop ligands with specific profiles, such as MOR agonists, DOR antagonists, or mixed/biased agonists that preferentially activate certain downstream signaling pathways.[1][5]
Key Signaling Pathways
Opioid receptors are G-protein coupled receptors (GPCRs) that primarily signal through two main pathways upon agonist binding: the G-protein pathway and the β-arrestin pathway.[6][7]
-
G-protein Signaling Pathway: This is the "classical" pathway responsible for the desired analgesic effects.[7][8] Upon activation, the receptor couples to inhibitory G-proteins (Gi/Go), leading to the dissociation of Gα and Gβγ subunits.[9][10] These subunits then modulate downstream effectors, causing the inhibition of adenylyl cyclase (reducing cAMP), the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, and the inhibition of voltage-gated calcium channels.[6][9][10]
-
β-Arrestin Signaling Pathway: This pathway is primarily involved in receptor desensitization, internalization, and has been linked to many of the undesirable side effects of opioids, such as respiratory depression and tolerance.[6][8][11] Ligands that minimize β-arrestin recruitment ("biased agonists") are a major focus of current drug development efforts.[6][8][12]
References
- 1. Synthesis and Structure-Activity Relationships of (−)-cis-N-Normetazocine-Based LP1 Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Insights into the Opioid Analgesic Profile of cis-(−)-N-Normetazocine-derived Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, in vitro evaluation, and molecular modeling studies of N-substituted benzomorphans, analogs of LP2, as novel MOR ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iris.cnr.it [iris.cnr.it]
- 5. Novel N-Substituted this compound-Based Compounds: From MOR-Agonist/DOR-Antagonist to Biased/Unbiased MOR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of G protein bias and β-arrestin 2 signaling in opioid-induced respiratory depression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. β-Arrestins: Regulatory Role and Therapeutic Potential in Opioid and Cannabinoid Receptor-Mediated Analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for High-Throughput Screening of Benzomorphan Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the high-throughput screening (HTS) of benzomorphan derivatives, a significant class of compounds targeting opioid receptors. The information herein is designed to guide researchers in identifying and characterizing the activity of these molecules for drug discovery and development.
Introduction to this compound Derivatives and HTS
This compound derivatives are a class of synthetic opioids that have been explored for their analgesic properties.[1] They primarily interact with opioid receptors, which are G-protein coupled receptors (GPCRs).[2][3] High-throughput screening (HTS) is an essential tool in the discovery of novel this compound-based drug candidates, enabling the rapid evaluation of large compound libraries.[4] Key HTS assays for this class of compounds include radioligand binding assays to determine binding affinity, and functional assays such as membrane potential and cAMP assays to assess compound efficacy.
Data Presentation: Quantitative Analysis of this compound Derivatives
The following tables summarize the biological activities of various this compound derivatives identified through high-throughput screening.
Table 1: Opioid Receptor Binding Affinities of this compound Derivatives
| Compound | Receptor Subtype | Kᵢ (nM) | Radioligand | Reference |
| (-)-Cyclazocine | μ | 0.23 | [³H]-DAMGO | [5] |
| δ | 3.6 | [³H]-DPDPE | [5] | |
| κ | 0.09 | [³H]-U69,593 | [5] | |
| (-)-Pentazocine | μ | 4.4 | [³H]-DAMGO | [6] |
| δ | 210 | [³H]-DPDPE | [6] | |
| κ | 2.0 | [³H]-U69,593 | [6] | |
| Fluorophen | μ | 1.2 | [³H]-Naloxone | [7] |
| δ | 1.5 | [³H]-Naloxone | [7] | |
| κ | 8.9 | [³H]-Naloxone | [7] | |
| 8-Amino-cyclazocine | μ | 1.2 | Not Specified | [8] |
| κ | 0.8 | Not Specified | [8] | |
| δ | 45 | Not Specified | [8] |
Table 2: Functional Activity of this compound Derivatives and Opioid Receptor Agonists
| Compound | Assay Type | Cell Line | EC₅₀/IC₅₀ (nM) | Max Response (%) | Z'-Factor | Reference |
| DAMGO (control agonist) | cAMP Inhibition | CHO-μOR | 10 | 95 | 0.78 | [9] |
| Bilaid A | cAMP Inhibition | CHO-μOR | 3100 | 60 | 0.75 | [9] |
| U50,488 | Membrane Potential | CHO-KOR | 5.4 | Not Specified | >0.5 | [10] |
| Dynorphin A (1-13)NH₂ | Membrane Potential | CHO-KOR | 0.5 | Not Specified | >0.5 | [10] |
| ATPM | [³⁵S]GTPγS Binding | CHO-μOR | 2.4 | 45 | Not Specified | [11] |
| ATPM | [³⁵S]GTPγS Binding | CHO-κOR | 73 | 80 | Not Specified | [11] |
Experimental Protocols
Detailed methodologies for key high-throughput screening assays are provided below. These protocols are designed to be adaptable for various this compound derivative libraries.
Protocol 1: Fluorescence-Based Membrane Potential Assay
This assay measures changes in cell membrane potential upon opioid receptor activation, which often involves the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[12]
Materials:
-
CHO or HEK293 cells stably expressing the opioid receptor of interest (e.g., μ-opioid receptor).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluorescent membrane potential dye kit (e.g., FLIPR Membrane Potential Assay Kit).
-
This compound derivative library dissolved in DMSO.
-
Positive Control: Known opioid agonist (e.g., DAMGO).
-
Negative Control: DMSO vehicle.
-
384-well black, clear-bottom tissue culture plates.
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Cell Seeding: Seed cells into 384-well plates at a density of 10,000-20,000 cells per well and incubate overnight.
-
Dye Loading: Prepare the membrane potential dye solution according to the manufacturer's instructions and add it to the cell plate. Incubate for 30-60 minutes at 37°C.
-
Compound Addition: Prepare serial dilutions of the this compound derivatives and controls in assay buffer. The final DMSO concentration should be below 0.5%.
-
Data Acquisition: Place the plate in the fluorescence reader and measure the baseline fluorescence. Add the compounds to the plate and immediately begin kinetic reading of the fluorescence signal for 5-15 minutes.
-
Data Analysis: Calculate the change in fluorescence in response to each compound. Determine EC₅₀ values for active compounds by fitting the data to a dose-response curve. Calculate the Z'-factor to assess assay quality.[13]
Protocol 2: Radioligand Competition Binding Assay
This assay determines the binding affinity (Kᵢ) of this compound derivatives by measuring their ability to compete with a radiolabeled ligand for binding to the opioid receptor.[14]
Materials:
-
Membrane preparations from cells expressing the opioid receptor of interest.[15]
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂.
-
Radioligand (e.g., [³H]-diprenorphine).[7]
-
This compound derivative library dissolved in DMSO.
-
Non-specific binding control: High concentration of a non-radiolabeled opioid (e.g., naloxone).
-
96-well filter plates.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, radioligand, and either a this compound derivative, binding buffer (for total binding), or the non-specific binding control.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate and wash with ice-cold binding buffer to separate bound from free radioligand.
-
Scintillation Counting: Add scintillation cocktail to each well of the dried filter plate and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding for each compound concentration. Determine the IC₅₀ value and then calculate the Kᵢ value using the Cheng-Prusoff equation.
Protocol 3: LANCE Ultra TR-FRET cAMP Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the inhibition of adenylyl cyclase activity upon activation of Gᵢ-coupled opioid receptors, leading to a decrease in intracellular cyclic AMP (cAMP).[16][17]
Materials:
-
CHO or HEK293 cells stably expressing the Gᵢ-coupled opioid receptor of interest.
-
Stimulation Buffer: HBSS with 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA, pH 7.4.[18]
-
LANCE Ultra cAMP Detection Kit.
-
Forskolin (to stimulate adenylyl cyclase).
-
This compound derivative library dissolved in DMSO.
-
Positive Control: Known opioid agonist (e.g., DAMGO).
-
Negative Control: Forskolin alone.
-
384-well white, opaque assay plates.
-
TR-FRET compatible plate reader.
Procedure:
-
Cell Preparation: Resuspend cells in stimulation buffer at the desired concentration.
-
Compound and Forskolin Addition: Add the this compound derivatives and a fixed concentration of forsklin to the wells of the assay plate.
-
Cell Addition: Add the cell suspension to the wells.
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Detection: Add the Eu-cAMP tracer and ULight™-anti-cAMP antibody from the detection kit to each well. Incubate for 60 minutes at room temperature.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring emission at 665 nm and 615 nm.
-
Data Analysis: Calculate the TR-FRET ratio (665 nm / 615 nm). The signal is inversely proportional to the cAMP concentration. Determine IC₅₀ values for active compounds and calculate the Z'-factor for the assay.[19][20]
Visualizations
The following diagrams illustrate key concepts and workflows in the high-throughput screening of this compound derivatives.
References
- 1. Synthesis and structure-activity relationships of 6,7-benzomorphan derivatives as antagonists of the NMDA receptor-channel complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Quantification of kappa opioid receptor ligand potency, efficacy and desensitization using a real-time membrane potential assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Fluorescence-based, high-throughput assays for μ-opioid receptor activation using a membrane potential-sensitive dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Novel opiate binding sites selective for this compound drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. revvity.com [revvity.com]
- 16. bioline.ru [bioline.ru]
- 17. resources.revvity.com [resources.revvity.com]
- 18. resources.revvity.com [resources.revvity.com]
- 19. assay.dev [assay.dev]
- 20. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
Analytical methods for detection and quantification of benzomorphan
An overview of the analytical methodologies for the detection and quantification of benzomorphan and its derivatives is provided below. These application notes and protocols are intended for researchers, scientists, and professionals in drug development.
Introduction to this compound Analysis
Benzomorphans are a class of opioid compounds with a structure derived from morphine.[1] They exhibit a range of activities, from potent analgesia to antagonistic effects at opioid receptors.[1][2] Accurate detection and quantification are crucial in clinical toxicology, pharmacokinetic studies, and pharmaceutical quality control. The primary analytical challenges stem from the complexity of biological matrices and the often low concentrations of the target analytes.[3][4] Commonly employed techniques include chromatographic methods coupled with mass spectrometry and immunoassays.[5]
Sample Preparation Protocols
Effective sample preparation is critical to remove interfering substances and concentrate the analytes of interest before instrumental analysis.[6][7] The choice of method depends on the biological matrix (e.g., blood, urine, tissue) and the analytical technique.[7]
Workflow for Sample Preparation and Analysis
Protocol 2.1: Solid-Phase Extraction (SPE)
SPE is a widely used technique for cleaning up, concentrating, and isolating target analytes from complex matrices by selectively retaining them on a solid sorbent.[6]
Objective: To extract this compound derivatives from human plasma.
Materials:
-
Mixed-mode SPE cartridges (e.g., C8/SCX)
-
Human plasma sample
-
Internal Standard (IS) solution (e.g., deuterated analog)
-
10% Trichloroacetic acid (TCA)[8]
-
Methanol (MeOH)
-
Acetonitrile (ACN)
-
Ammonium hydroxide
-
Dichloromethane
-
Isopropanol
-
Centrifuge, vortex mixer, and sample evaporator
Procedure:
-
Sample Pretreatment: To 1 mL of plasma, add the internal standard and vortex. Add 500 µL of 10% TCA to precipitate proteins.[8] Vortex and then centrifuge for 10 minutes.
-
Cartridge Conditioning: Condition the SPE cartridge by sequentially passing 2 mL of MeOH followed by 2 mL of deionized water.
-
Sample Loading: Load the supernatant from the pretreated sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of ACN to remove interferences.
-
Elution: Elute the analytes with 2 mL of a freshly prepared solution of dichloromethane/isopropanol/ammonium hydroxide (80:20:2 v/v/v).
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen.[9] Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.[10]
Diagram of the SPE Protocol
Protocol 2.2: Liquid-Liquid Extraction (LLE)
LLE is a sample preparation technique based on the differential partitioning of analytes between two immiscible liquid phases, typically an aqueous sample and an organic solvent.[11]
Objective: To extract benzomorphans from a urine sample.
Materials:
-
Urine sample
-
Internal Standard (IS) solution
-
pH 9.5 buffer (e.g., ammonium chloride/ammonium hydroxide)
-
Extraction solvent (e.g., a mixture of chloroform and isopropanol, 9:1 v/v)
-
Centrifuge, vortex mixer, and sample evaporator
Procedure:
-
Sample Preparation: To 2 mL of urine, add the internal standard and 1 mL of pH 9.5 buffer. Vortex briefly.
-
Extraction: Add 5 mL of the extraction solvent. Vortex vigorously for 2 minutes, then centrifuge for 5 minutes to separate the layers.
-
Isolation: Carefully transfer the organic (lower) layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under nitrogen.
-
Derivatization/Reconstitution: For GC-MS analysis, proceed with derivatization. For LC-MS analysis, reconstitute the residue in the mobile phase.
Chromatographic Methods
Chromatography coupled with mass spectrometry is the gold standard for both detection and quantification due to its high sensitivity and specificity.[5]
Protocol 3.1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for identifying drugs in biological samples, often requiring a derivatization step to improve the volatility and thermal stability of the analytes.[5][12]
Objective: To quantify this compound derivatives in prepared sample extracts.
Methodology:
-
Derivatization: To the dried sample extract, add 50 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane) and 50 µL of ethyl acetate.[8] Cap the vial and heat at 70°C for 30 minutes.
-
GC-MS System: An Agilent 7890 GC coupled to a 5977B MS detector or equivalent.[13]
-
GC Conditions:
-
Column: HP-5ms (or equivalent) 30 m x 0.25 mm, 0.25 µm film thickness.
-
Injection: Splitless mode, 1 µL injection volume.
-
Inlet Temperature: 250°C.
-
Oven Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 300°C at 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
-
MS Conditions:
Protocol 3.2: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
UHPLC-MS/MS is the preferred technique for analyzing many pharmaceutical compounds, offering high throughput, sensitivity, and specificity without the need for derivatization.[14][15]
Objective: To quantify this compound and its metabolites in plasma and tissue homogenates.[9]
Methodology:
-
UHPLC-MS/MS System: A Waters Acquity UPLC system coupled to a triple quadrupole mass spectrometer (e.g., PerkinElmer QSight 220 or Thermo Q Exactive).[14][15]
-
Chromatographic Conditions:
-
Column: Waters UPLC HSS T3 (150 x 2.1 mm, 1.8 µm) or equivalent.[9]
-
Mobile Phase A: 4 mM ammonium formate pH 3.5 in water.[9]
-
Mobile Phase B: 0.1% formic acid in methanol:acetonitrile (1:1, v/v).[9]
-
Gradient Elution: A typical gradient might run from 10% B to 90% B over 5 minutes, followed by re-equilibration.[9][15]
-
Flow Rate: 0.4 mL/min.[16]
-
Column Temperature: 50°C.[9]
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization in positive mode (ESI+).[17]
-
Source Parameters: Optimized for the specific instrument and analytes (e.g., capillary voltage, source temperature, gas flows).[16][18]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions for each analyte and internal standard must be optimized by direct infusion.
-
LC-MS/MS System Workflow
Immunoassay Methods
Immunoassays are bioanalytical methods that use the specific binding between an antigen (the drug) and an antibody to detect and quantify the drug.[4] They are widely used for initial screening of biological samples.[11][19]
Protocol 4.1: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
In a competitive ELISA, the sample antigen competes with a labeled antigen for a limited number of antibody binding sites. The signal is inversely proportional to the amount of antigen in the sample.[20]
Objective: To screen for the presence of benzomorphans in urine samples.
Materials:
-
Microplate pre-coated with anti-benzomorphan antibodies.
-
Urine samples and calibrators.
-
This compound-enzyme (e.g., HRP) conjugate.
-
Wash buffer (e.g., PBS with Tween 20).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., dilute sulfuric acid).
-
Microplate reader.
Procedure:
-
Sample Addition: Add 50 µL of calibrators, controls, or unknown samples to the appropriate wells of the antibody-coated microplate.
-
Competitive Reaction: Add 50 µL of the this compound-enzyme conjugate to each well. Incubate for 60 minutes at room temperature. During this time, the conjugate and any drug in the sample compete for binding to the immobilized antibody.
-
Washing: Aspirate the contents of the wells and wash them 3-4 times with wash buffer to remove any unbound material.
-
Substrate Addition: Add 100 µL of the TMB substrate solution to each well. Incubate for 15-20 minutes in the dark, allowing the enzyme to develop a color.
-
Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Detection: Read the absorbance of each well at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
Principle of Competitive ELISA
Quantitative Data Summary
The following tables summarize validation parameters for the quantification of opioids, including this compound relatives, using modern analytical methods. These values serve as a reference for method development and validation.
Table 1: UHPLC-MS/MS Method Performance for Opioid Quantification
| Analyte | Biological Matrix | Linear Range (ng/mL) | LOQ (ng/mL) | Accuracy (% Bias) | Precision (% RSD) | Reference |
|---|---|---|---|---|---|---|
| Morphine | Human Blood | 2.5 - 1000 | 2.5 | -6.29 to 10.93 | 1.26 - 14.81 | [8] |
| 6-Acetylmorphine | Human Blood | 2.5 - 1000 | 2.5 | -6.29 to 10.93 | 1.26 - 14.81 | [8] |
| Hydrocodone | Human Blood | 5.0 - 1000 | 5.0 | -6.29 to 10.93 | 1.26 - 14.81 | [8] |
| Morphine | Mouse Plasma | 1 - 2000 | 1 | 88.1 to 111.9 | ≤ 15.8 | [9] |
| Morphine-3-Glucuronide | Mouse Plasma | 10 - 20,000 | 10 | 88.1 to 111.9 | ≤ 15.8 | [9] |
| Morphine-6-Glucuronide | Mouse Plasma | 0.5 - 200 | 0.5 | 88.1 to 111.9 | ≤ 15.8 | [9] |
| Fentanyl | Human Plasma | 0.05 - 50 | 0.05 | 85 to 115 | < 15 | [14] |
| Oxycodone | Human Plasma | 0.5 - 500 | 0.5 | 85 to 115 | < 15 |[14] |
Table 2: Immunoassay Method Performance for Opioid Screening
| Assay Type | Analyte Class | Matrix | Cut-off (ng/mL) | Sensitivity | Specificity | Reference |
|---|---|---|---|---|---|---|
| CEDIA | Opiates | Vitreous Humor | 300 (Morphine Equiv.) | 88.2% (Confirmed Positives) | N/A | [21] |
| ELISA | Carbofuran* | Vegetables | IC50 = 0.18 | N/A | High |[20] |
Note: Carbofuran is not an opioid, but the data is included to demonstrate the typical sensitivity (IC50) achievable with modern ELISA methods for small molecules.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijisrt.com [ijisrt.com]
- 7. gcms.cz [gcms.cz]
- 8. A Gas Chromatography-Triple Quadrupole Mass Spectrometry Assay for the Quantification of Opiates in Human Blood Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of a UPLC-MS/MS method with a broad linear dynamic range for the quantification of morphine, morphine-3-glucuronide and morphine-6-glucuronide in mouse plasma and tissue homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. cbspd.com [cbspd.com]
- 12. Gas Chromatography-Mass Spectrometry Method for the Quantitative Identification of 23 New Psychoactive Substances in Blood and Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. A Novel UHPLC-MS/MS Method for the Quantification of Seven Opioids in Different Human Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. molnar-institute.com [molnar-institute.com]
- 16. biorxiv.org [biorxiv.org]
- 17. mdpi.com [mdpi.com]
- 18. Current Advances in Immunoassays for the Detection of β2-Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 19. analyticaltoxicology.com [analyticaltoxicology.com]
- 20. mdpi.com [mdpi.com]
- 21. Rapid detection of opioids in vitreous humor by enzyme immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Analgesic Efficacy of Benzomorphans
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of various animal models to assess the analgesic properties of benzomorphan derivatives. Detailed protocols for key in vivo assays are provided, along with data presentation guidelines and visualizations of relevant biological pathways and experimental workflows.
Introduction to this compound Analgesics
Benzomorphans are a class of synthetic opioids that have been explored for their analgesic potential.[1][2] Derived from the simplification of the morphine skeleton, these compounds exhibit a complex pharmacology, often acting as agonists, partial agonists, or antagonists at different opioid receptors, including mu (µ), kappa (κ), and delta (δ) receptors.[1][3][4] Their unique receptor interaction profiles offer the potential for potent analgesia with a reduced side-effect profile compared to classical opioids.[2][5] Notable examples of this compound derivatives include pentazocine and dezocine.[6][7]
Mechanism of Action
The analgesic effects of benzomorphans are primarily mediated through their interaction with opioid receptors, which are G-protein coupled receptors (GPCRs).[5][8][9] Activation of these receptors initiates downstream signaling cascades that ultimately lead to a reduction in neuronal excitability and nociceptive transmission.[10]
Upon agonist binding, the opioid receptor undergoes a conformational change, leading to the activation of intracellular G-proteins (Gαi/o).[8][11] The activated G-protein dissociates into its Gα and Gβγ subunits, which then modulate various effector systems:[8][11]
-
Inhibition of Adenylyl Cyclase: The Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8][11]
-
Modulation of Ion Channels: The Gβγ subunit directly interacts with and inhibits N-type voltage-gated calcium channels (Ca2+), reducing neurotransmitter release from presynaptic terminals. It also activates G-protein-coupled inwardly rectifying potassium channels (GIRK), leading to hyperpolarization of the postsynaptic neuron.[9][11]
In addition to the classical G-protein signaling pathway, opioid receptors can also signal through the β-arrestin pathway, which is implicated in receptor desensitization, internalization, and some of the adverse effects of opioids.[5][8][9] The development of biased agonists that preferentially activate the G-protein pathway over the β-arrestin pathway is a key strategy in modern opioid drug discovery.[5]
Animal Models for Analgesic Efficacy Testing
A variety of animal models are employed to assess the antinociceptive properties of this compound derivatives. These models can be broadly categorized based on the type of noxious stimulus applied: thermal, mechanical, or chemical.
Thermal Nociception Models
These models are effective for evaluating centrally acting analgesics.[12]
-
Hot Plate Test: This test measures the latency of a rodent to react to a heated surface, typically by licking its paws or jumping.[12][13] It is considered a supraspinally integrated response.[13]
-
Tail-Flick Test: This assay measures the time it takes for a rodent to flick its tail away from a focused beam of heat.[14][15] This is primarily a spinally mediated reflex.[13]
Chemical Nociception Models
These models are particularly sensitive to peripherally acting analgesics.[12][16]
-
Acetic Acid-Induced Writhing Test: Intraperitoneal injection of acetic acid induces a characteristic writhing response (abdominal constrictions and stretching).[16][17][18] The analgesic effect is quantified by a reduction in the number of writhes.[18][19]
Experimental Protocols
The following are detailed protocols for the most commonly used animal models in the evaluation of this compound analgesics.
Protocol 1: Hot Plate Test
Objective: To assess the central analgesic activity of a this compound derivative by measuring the response latency to a thermal stimulus.
Materials:
-
Hot plate apparatus with adjustable temperature control (e.g., Eddy's hot plate).
-
Transparent observation cylinder.
-
Experimental animals (mice or rats).
-
This compound test compound.
-
Vehicle control (e.g., saline).
-
Positive control (e.g., morphine).
-
Syringes and needles for drug administration.
Procedure:
-
Acclimatization: Acclimatize the animals to the laboratory environment for at least one week prior to the experiment.
-
Apparatus Setup: Set the hot plate temperature to a constant 55 ± 1°C.[13]
-
Baseline Latency: Gently place each animal on the hot plate within the observation cylinder and start a timer. Record the time it takes for the animal to exhibit a pain response, such as paw licking or jumping. This is the baseline latency. A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.[20]
-
Grouping and Dosing: Randomly assign animals to different treatment groups (vehicle, positive control, and various doses of the this compound test compound). Administer the compounds via the desired route (e.g., intraperitoneal, subcutaneous, oral).
-
Post-Treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place the animals back on the hot plate and measure the reaction latency.[13]
-
Data Analysis: Calculate the percentage of the maximum possible effect (%MPE) for each animal at each time point using the following formula: %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
Protocol 2: Tail-Flick Test
Objective: To evaluate the spinal analgesic effect of a this compound derivative by measuring the latency to withdraw the tail from a thermal stimulus.
Materials:
-
Tail-flick analgesiometer with a radiant heat source.
-
Animal restrainer.
-
Experimental animals (mice or rats).
-
This compound test compound.
-
Vehicle control.
-
Positive control.
-
Syringes and needles.
Procedure:
-
Acclimatization: As described for the hot plate test.
-
Baseline Latency: Gently place the animal in the restrainer with its tail exposed. Position the tail over the radiant heat source and start the timer. The timer automatically stops when the animal flicks its tail. Record this baseline latency. A cut-off time (e.g., 10-15 seconds) is necessary to prevent tissue injury.[15][21]
-
Grouping and Dosing: As described for the hot plate test.
-
Post-Treatment Latency: At specified time intervals after drug administration, repeat the tail-flick measurement.
-
Data Analysis: Calculate the %MPE as described for the hot plate test.
Protocol 3: Acetic Acid-Induced Writhing Test
Objective: To assess the peripheral and central analgesic activity of a this compound derivative by quantifying the reduction in visceral pain behavior.
Materials:
-
0.6% acetic acid solution.
-
Observation chambers.
-
Experimental animals (mice).
-
This compound test compound.
-
Vehicle control.
-
Positive control (e.g., diclofenac sodium).[22]
-
Syringes and needles.
Procedure:
-
Acclimatization: As previously described.
-
Grouping and Dosing: Randomly assign mice to treatment groups. Administer the test compounds, vehicle, or positive control, typically 30 minutes before the acetic acid injection.
-
Induction of Writhing: Inject 0.6% acetic acid solution intraperitoneally (10 ml/kg body weight).
-
Observation: Immediately after the acetic acid injection, place the mouse in an observation chamber and start a timer. Count the number of writhes (characterized by abdominal constriction, stretching of the body, and extension of the hind limbs) over a specific period, for example, for 20 minutes, starting 5 minutes after the acetic acid injection.[16]
-
Data Analysis: Calculate the percentage of inhibition of writhing for each group using the following formula: % Inhibition = [ (Mean number of writhes in control group - Mean number of writhes in test group) / Mean number of writhes in control group ] x 100
References
- 1. This compound scaffold for opioid analgesics and pharmacological tools development: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Pentazocine-induced biphasic analgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (-)-Pentazocine induces visceral chemical antinociception, but not thermal, mechanical, or somatic chemical antinociception, in μ-opioid receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. youtube.com [youtube.com]
- 7. painphysicianjournal.com [painphysicianjournal.com]
- 8. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of action of opioids (Chapter 31) - Anesthetic Pharmacology [cambridge.org]
- 11. researchgate.net [researchgate.net]
- 12. Hot plate test - Wikipedia [en.wikipedia.org]
- 13. JCDR - Analgesia, Hot plate test, Metabotropic, Tail flick test [jcdr.net]
- 14. Tail flick test - Wikipedia [en.wikipedia.org]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. rjptsimlab.com [rjptsimlab.com]
- 17. Acetic acid-induced writhing response: Significance and symbolism [wisdomlib.org]
- 18. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 21. meliordiscovery.com [meliordiscovery.com]
- 22. saspublishers.com [saspublishers.com]
Application of Benzomorphan in Chronic Pain Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzomorphan derivatives represent a versatile class of synthetic opioids that have garnered significant interest in the field of chronic pain research. Unlike traditional opioids that primarily target the mu-opioid receptor (MOR), many this compound-based compounds exhibit a polypharmacological profile, often acting as dual agonists or modulators of multiple opioid receptors, such as the delta-opioid receptor (DOR), and non-opioid targets like the sigma-1 receptor. This multi-target engagement offers the potential for potent analgesia with a reduced side-effect profile, including diminished tolerance development, a major limitation of conventional opioid therapy.[1][2]
These application notes provide an overview of the use of this compound compounds in preclinical chronic pain models, detailing experimental protocols and summarizing key efficacy data. The information is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of novel this compound-based analgesics.
Key this compound Compounds in Chronic Pain Research
Two notable examples of this compound-based ligands extensively studied for chronic pain are LP1 and LP2.[3][4]
-
LP1: A dual mu-opioid receptor (MOR) agonist and delta-opioid receptor (DOR) antagonist.[5]
These compounds have demonstrated efficacy in various animal models of neuropathic and inflammatory pain.[3][6]
Quantitative Data Summary
The following tables summarize the reported efficacy of key this compound compounds in various chronic pain models.
Table 1: Antinociceptive Efficacy of LP1 in Different Pain Models
| Pain Model | Species | Route of Administration | Efficacy Measure | ED50 (mg/kg) | Comparator (Morphine) ED50 (mg/kg) | Reference |
| Tail Flick Test (Acute Nociception) | Rat | Subcutaneous (s.c.) | Antinociception | 2.7 | 2.03 | [6] |
| Chronic Constriction Injury (Neuropathic Pain) | Rat | Subcutaneous (s.c.) | Antiallodynia | 3.2 | - | [6] |
| PGE2-induced Hyperalgesia (Inflammatory Pain) | Mouse | Subcutaneous (s.c.) | Antihyperalgesia | 1-4 (dose-dependent increase in paw withdrawal latency) | 1-3 (dose-dependent increase in paw withdrawal latency) | [6] |
Table 2: Tolerance Development Profile of LP1 vs. Morphine
| Compound | Species | Dosing Regimen | Pain Model | Onset of Tolerance | Reference |
| LP1 | Rat | 4 mg/kg s.c. twice daily | Radiant Heat Tail Flick | Maintained antinociceptive profile until day 9 | [1][2] |
| Morphine | Rat | 10 mg/kg s.c. twice daily | Radiant Heat Tail Flick | Day 3 | [1][2] |
Experimental Protocols
Detailed methodologies for key experiments cited in the application of this compound are provided below.
Neuropathic Pain Models
This model induces robust and long-lasting neuropathic pain behaviors.[7]
Objective: To create a model of peripheral neuropathic pain by selectively injuring two of the three terminal branches of the sciatic nerve.
Materials:
-
Rodents (rats or mice)
-
Anesthetic (e.g., isoflurane)
-
Surgical scissors and forceps
-
4-0 silk sutures
-
Wound clips or sutures for skin closure
Protocol:
-
Anesthetize the animal.
-
Make a small skin incision on the lateral surface of the thigh.
-
Expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.[8]
-
Tightly ligate the common peroneal and tibial nerves with silk sutures.[8]
-
Transect the ligated nerves distal to the ligation, removing a 2-4 mm section of the distal nerve stump.[8]
-
Take care to leave the sural nerve intact.[8]
-
Close the muscle layer and skin with sutures or wound clips.[8]
-
For sham controls, expose the sciatic nerve and its branches without performing ligation and transection.[8]
-
Allow animals to recover for at least 3 days before behavioral testing. Pain behaviors typically develop within this period and can last for several weeks.[8]
The CCI model is another widely used method to induce neuropathic pain.[9]
Objective: To induce a compression injury to the sciatic nerve, leading to neuropathic pain symptoms.
Materials:
-
Rodents (rats or mice)
-
Anesthetic
-
Surgical instruments
-
4-0 chromic gut sutures
Protocol:
-
Anesthetize the animal.
-
Make an incision at the mid-thigh level to expose the common sciatic nerve.
-
Proximal to the sciatic trifurcation, place four loose ligatures of chromic gut suture around the nerve with about 1 mm spacing.
-
The ligatures should be tied until they elicit a brief twitch in the respective hind limb.
-
Close the muscle and skin layers.
-
Sham-operated animals undergo the same procedure, but the nerve is not ligated.
-
Behavioral signs of neuropathic pain typically appear within a few days and persist for several weeks.
Inflammatory Pain Models
This model is used to study chronic inflammatory pain conditions.[10][11]
Objective: To induce a localized and persistent inflammation and hyperalgesia.
Materials:
-
Rodents
-
Complete Freund's Adjuvant (CFA)
-
Syringe with a 27-30 gauge needle
Protocol:
-
Briefly restrain the animal.
-
Inject a small volume (typically 20-100 µL) of CFA into the plantar surface of one hind paw.[10][12]
-
The contralateral paw can be injected with saline to serve as a control.
-
Inflammation, characterized by edema, erythema, and hyperalgesia, develops within hours and can persist for several days to weeks.[11]
The formalin test is a model of tonic chemical pain and is useful for differentiating between nociceptive and inflammatory pain mechanisms.[13][14][15][16][17]
Objective: To assess pain responses to a chemical irritant, which elicits a biphasic pain response.
Materials:
-
Rodents
-
Formalin solution (typically 1-5%)
-
Observation chamber
-
Timer
Protocol:
-
Acclimate the animal to the observation chamber.
-
Inject a small volume (e.g., 20 µL) of formalin solution into the plantar surface of one hind paw.[15]
-
Immediately return the animal to the chamber and start the timer.
-
Observe and record the cumulative time the animal spends licking or biting the injected paw.
-
The pain response occurs in two distinct phases:
Behavioral Assessment of Pain
This test measures the sensitivity to a mechanical stimulus.[18][19][20][21]
Objective: To determine the paw withdrawal threshold in response to a mechanical stimulus.
Materials:
-
Von Frey filaments (a series of calibrated monofilaments of increasing stiffness)[21]
-
Elevated mesh platform with enclosures for the animals
Protocol:
-
Acclimate the animal in the enclosure on the mesh platform.
-
Apply the von Frey filaments perpendicularly to the plantar surface of the hind paw until the filament bends.[18][20]
-
Begin with a filament in the middle of the range and use the "up-down" method to determine the 50% withdrawal threshold.[20]
-
A positive response is a sharp withdrawal of the paw.
-
Record the filament that consistently elicits a withdrawal response.
This test assesses the response to a thermal stimulus.[22][23][24][25]
Objective: To measure the latency of tail withdrawal from a noxious heat source.
Materials:
-
Tail-flick apparatus with a radiant heat source
-
Animal restrainer
Protocol:
-
Gently restrain the animal.
-
Position the tail over the radiant heat source.
-
Activate the heat source and start the timer.
-
The apparatus will automatically detect the tail flick and record the latency.
-
A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.
-
Increased latency to tail flick indicates an analgesic effect.
Signaling Pathways and Experimental Workflows
Signaling Pathways
Benzomorphans exert their effects through complex signaling cascades. The following diagrams illustrate the key pathways involved.
Caption: G-protein coupled opioid receptor signaling cascade initiated by this compound binding.
Caption: Role of the Sigma-1 receptor in the development of neuropathic pain.
Experimental Workflows
The following diagrams outline the typical experimental workflows for evaluating this compound compounds in chronic pain models.
References
- 1. Sigma-1 Receptor and Pain [pubmed.ncbi.nlm.nih.gov]
- 2. The this compound-based LP1 ligand is a suitable MOR/DOR agonist for chronic pain treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Novel N-Substituted this compound-Based Compounds: From MOR-Agonist/DOR-Antagonist to Biased/Unbiased MOR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The spared nerve injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. criver.com [criver.com]
- 10. 2.5.4 Complete freund’s adjuvant (CFA)-induced inflammatory pain model [bio-protocol.org]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Frontiers | Neuronal toll like receptor 9 contributes to complete Freund’s adjuvant-induced inflammatory pain in mice [frontiersin.org]
- 13. mjms.modares.ac.ir [mjms.modares.ac.ir]
- 14. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]
- 15. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 20. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 21. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. A quantitative study on the tail flick test in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Optimal interval for hot water immersion tail-flick test in rats | Acta Neuropsychiatrica | Cambridge Core [cambridge.org]
- 25. maze.conductscience.com [maze.conductscience.com]
Application Notes and Protocols for Radioligand Binding Studies with Benzomorphan Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzomorphan compounds are a class of synthetic opioids that have been instrumental in the study of opioid receptors and the development of analgesics. Their diverse pharmacological profiles, ranging from agonists to antagonists at mu (µ), kappa (κ), and delta (δ) opioid receptors, as well as sigma (σ) receptors, make them valuable tools in neuroscience and drug discovery. Radioligand binding assays are a cornerstone technique for characterizing the interaction of these compounds with their receptor targets. These assays allow for the quantitative determination of binding affinity (Kᵢ), receptor density (Bₘₐₓ), and the dissociation constant (Kₐ) of the radioligand.
These application notes provide detailed protocols for conducting radioligand binding studies with various this compound compounds, along with representative data to guide researchers in their experimental design and data interpretation.
Key this compound Compounds and their Primary Targets
This compound derivatives exhibit a range of selectivities for different opioid and sigma receptors. Understanding the primary targets of each compound is crucial for selecting the appropriate radioligand and experimental conditions.
| This compound Compound | Primary Receptor Target(s) |
| (-)-Pentazocine | κ-opioid receptor (KOR) agonist, µ-opioid receptor (MOR) partial agonist.[1][2][3] |
| (+)-Pentazocine | σ₁ receptor ligand.[4][5][6] |
| Dezocine | Partial agonist at the µ-opioid receptor and antagonist at the κ-opioid receptor.[7][8] |
| Bremazocine | κ-opioid receptor agonist and µ-opioid receptor antagonist.[9][10][11][12] |
| Ethylketocyclazocine (EKC) | κ-opioid receptor agonist. |
| Ketazocine (Ketocyclazocine) | κ-opioid receptor agonist.[13] |
| 8-Carboxamidocyclazocine (8-CAC) | High affinity for µ and κ-opioid receptors.[14][15][16] |
| WIN 44,441-3 | Potent µ, δ, and κ-opioid receptor antagonist.[17] |
Experimental Protocols
Two primary types of radioligand binding assays are commonly employed for studying this compound compounds: saturation binding assays to determine the Kₐ and Bₘₐₓ of a radioligand, and competition binding assays to determine the Kᵢ of an unlabeled compound (e.g., a this compound derivative).
Protocol 1: General Membrane Preparation from Brain Tissue or Transfected Cells
This protocol describes the preparation of cell membranes, a common source of receptors for binding assays.
Materials:
-
Tissue (e.g., guinea pig or rat brain) or cultured cells expressing the receptor of interest.
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4 (cold).[18]
-
Sucrose Buffer: Lysis buffer containing 10% sucrose.[18]
-
Protease inhibitor cocktail.
-
Homogenizer (e.g., Dounce or Polytron).
-
High-speed centrifuge.
Procedure:
-
Homogenize the tissue or cell pellet in 20 volumes of cold lysis buffer containing a protease inhibitor cocktail.[18]
-
Centrifuge the homogenate at 1,000 x g for 3 minutes to remove large debris.[18]
-
Collect the supernatant and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[18]
-
Discard the supernatant, resuspend the pellet in fresh lysis buffer, and repeat the centrifugation step.[18]
-
Resuspend the final pellet in sucrose buffer.
-
Determine the protein concentration using a suitable method (e.g., BCA assay).
-
Store the membrane aliquots at -80°C until use.[18]
Protocol 2: Saturation Radioligand Binding Assay
This assay is used to determine the density of receptors (Bₘₐₓ) and the equilibrium dissociation constant (Kₐ) of the radioligand.
Materials:
-
Prepared cell membranes.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[7][18]
-
Radioligand (e.g., --INVALID-LINK---pentazocine, [³H]bremazocine, [³H]U69593).
-
Unlabeled ligand for determining non-specific binding (e.g., naloxone, haloperidol).[14][19]
-
96-well plates.
-
Glass fiber filters (e.g., GF/C, presoaked in 0.3% polyethyleneimine).[7][18]
-
Filtration apparatus (cell harvester).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, set up triplicate wells for each concentration of radioligand.
-
For each concentration, prepare tubes for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of unlabeled ligand, e.g., 10 µM naloxone).
-
Add 50 µL of varying concentrations of the radioligand to the wells.
-
Add 50 µL of assay buffer (for total binding) or unlabeled ligand (for non-specific binding).
-
Add 150 µL of the membrane preparation (typically 50-120 µg of protein for tissue or 3-20 µg for cells) to each well.[18] The final assay volume is 250 µL.[18]
-
Incubate the plate at a specified temperature and duration with gentle agitation (e.g., 60 minutes at 30°C).[18]
-
Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filters and add scintillation cocktail.
-
Count the radioactivity in a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine Kₐ and Bₘₐₓ.
Protocol 3: Competition Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of an unlabeled test compound (e.g., a this compound).
Materials:
-
Same as for the saturation binding assay.
-
Unlabeled test compound (this compound).
Procedure:
-
In a 96-well plate, set up triplicate wells for each concentration of the unlabeled test compound.
-
Add 50 µL of a fixed concentration of the radioligand (typically at or below its Kₐ value) to all wells.[7]
-
Add 50 µL of varying concentrations of the unlabeled test compound to the wells. Include wells for total binding (assay buffer only) and non-specific binding (high concentration of a suitable unlabeled ligand).
-
Add 150 µL of the membrane preparation to each well.[18]
-
Follow steps 6-11 from the Saturation Radioligand Binding Assay protocol.
-
Analyze the data using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.[18]
Quantitative Data Summary
The following tables summarize representative binding data for several this compound compounds from the literature. Note that experimental conditions can vary between studies, leading to differences in reported values.
Table 1: Binding Affinities (Kᵢ/Kₐ) of this compound Compounds at Opioid and Sigma Receptors.
| Compound | Radioligand | Receptor | Kᵢ or Kₐ (nM) | Tissue/Cell Source | Reference |
| (+)-Pentazocine | --INVALID-LINK---Pentazocine | σ₁ | 17 (Kₐ) | MDA-MB-468 cells | [4] |
| (-)-Pentazocine | [³H]DAMGO | µ-Opioid | 3.2 | CHO cells | [2] |
| [³H]DPDPE | δ-Opioid | 62 | CHO cells | [2] | |
| [³H]U69593 | κ-Opioid | 7.6 | CHO cells | [2] | |
| Dezocine | Various | µ-Opioid | 3.7 ± 0.7 | Transfected cells | [7] |
| δ-Opioid | 527 ± 70 | Transfected cells | [7] | ||
| κ-Opioid | 31.9 ± 1.9 | Transfected cells | [7] | ||
| 8-CAC | [³⁵S]GTPγS | µ-Opioid | 0.31 | CHO cells | [14] |
| δ-Opioid | 5.2 | CHO cells | [14] | ||
| κ-Opioid | 0.06 | CHO cells | [14] |
Table 2: Receptor Density (Bₘₐₓ) Determined by Saturation Binding.
| Radioligand | Bₘₐₓ (fmol/mg protein) | Tissue/Cell Source | Reference |
| --INVALID-LINK---Pentazocine | 2300 ± 200 | MDA-MB-468 cells | [4] |
| --INVALID-LINK---Pentazocine | 967 ± 11 | Mouse lung membranes | [19] |
| [³H]DAMGO | 2300 ± 160 | MOP/CHO cells | [1] |
| [³H]DPDPE | 3000 ± 270 | DOP/CHO cells | [1] |
| [³H]U69593 | 5000 ± 450 | KOP/CHO cells | [1] |
Visualizations
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a typical radioligand binding assay.
Logical Relationship of Binding Assay Types
References
- 1. (-)-Pentazocine induces visceral chemical antinociception, but not thermal, mechanical, or somatic chemical antinociception, in μ-opioid receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (-)-pentazocine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. researchgate.net [researchgate.net]
- 5. Dissociation of the motor effects of (+)-pentazocine from binding to sigma 1 sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tactics for preclinical validation of receptor-binding radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel molecular targets of dezocine and their clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The opioid receptor binding of dezocine, morphine, fentanyl, butorphanol and nalbuphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A kinetic analysis of kappa-opioid agonist binding using the selective radioligand [3H]U69593 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo binding of benzomorphans to mu, delta and kappa opioid receptors: comparison with urine output in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bremazocine: A κ‐Opioid Agonist with Potent Analgesic and Other Pharmacologic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bremazocine is an agonist at kappa-opioid receptors and an antagonist at mu-opioid receptors in the guinea-pig myenteric plexus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ketazocine - Wikipedia [en.wikipedia.org]
- 14. Redefining the structure-activity relationships of 2,6-methano-3-benzazocines. 6. Opioid receptor binding properties of cyclic variants of 8-carboxamidocyclazocine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 8-Carboxamidocyclazocine analogues: redefining the structure-activity relationships of 2,6-methano-3-benzazocines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Redefining the structure-activity relationships of 2,6-methano-3-benzazocines. Part 6: Opioid receptor binding properties of cyclic variants of 8-carboxamidocyclazocine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. Characterization of pulmonary sigma receptors by radioligand binding - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Study of Benzomorphan Pharmacology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo experimental design for characterizing the pharmacological profile of benzomorphan compounds. Detailed protocols for assessing key endpoints such as analgesia, respiratory depression, and abuse liability are provided, along with templates for data presentation and visualizations of relevant signaling pathways.
Overview of this compound Pharmacology
Benzomorphans are a class of opioid analgesics with a distinct chemical structure. Their pharmacological effects are primarily mediated through interactions with mu (µ), delta (δ), and kappa (κ) opioid receptors, as well as sigma (σ) receptors (σ1 and σ2).[1] The specific receptor binding profile of a this compound derivative dictates its therapeutic efficacy and side-effect profile. Therefore, a thorough in vivo characterization is crucial for drug development.
Key In Vivo Pharmacological Assessments
A comprehensive in vivo evaluation of this compound pharmacology should include assessments of its analgesic properties, respiratory effects, and abuse potential.
Analgesia Assessment
The analgesic efficacy of this compound compounds can be evaluated using models of acute thermal pain. The hot plate and tail-flick tests are standard, reliable methods for this purpose.[2][3][4]
2.1.1. Hot Plate Test
The hot plate test measures the latency of a thermal pain reflex, which is considered a supraspinal response.[4][5]
Protocol: Hot Plate Test
Objective: To assess the central analgesic activity of a this compound compound.
Apparatus:
-
Hot plate apparatus with adjustable temperature control (typically set between 50-55°C).[5][6]
-
Transparent cylinder to confine the animal on the hot plate surface.[2]
-
Timer.
Animals:
-
Mice or rats, acclimatized to the laboratory environment.
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the experiment.[6]
-
Baseline Latency: Gently place each animal on the hot plate (at the set temperature) and start the timer.
-
Observation: Observe the animal for nocifensive behaviors, such as paw licking, shaking, or jumping.[2][5]
-
Record Latency: Stop the timer at the first sign of a nocifensive response and record the latency.
-
Cut-off Time: A cut-off time (e.g., 30-60 seconds) must be established to prevent tissue damage. If the animal does not respond within this time, remove it from the plate and assign it the cut-off latency.[6]
-
Compound Administration: Administer the this compound compound or vehicle control via the desired route (e.g., intraperitoneal, subcutaneous, oral).
-
Post-treatment Latency: At predetermined time points after compound administration (e.g., 15, 30, 60, 90 minutes), repeat steps 2-4 to determine the post-treatment latency.
2.1.2. Tail-Flick Test
The tail-flick test assesses the latency of a spinal reflex to a thermal stimulus.[4][7][8]
Protocol: Tail-Flick Test
Objective: To evaluate the spinal analgesic activity of a this compound compound.
Apparatus:
-
Tail-flick apparatus with a radiant heat source or a thermostatically controlled water bath.
-
Animal restrainer.
-
Timer.
Animals:
-
Mice or rats, acclimatized to the laboratory environment.
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 30 minutes.[9]
-
Restraint: Gently place the animal in a restrainer, leaving the tail exposed.
-
Baseline Latency:
-
Radiant Heat: Focus the radiant heat source on the distal portion of the tail and start the timer.
-
Water Bath: Immerse the distal third of the tail into the water bath (typically 52-55°C) and start the timer.[7]
-
-
Record Latency: The latency is the time taken for the animal to flick or withdraw its tail from the heat source. The timer is stopped automatically or manually.
-
Cut-off Time: A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.
-
Compound Administration: Administer the this compound compound or vehicle control.
-
Post-treatment Latency: Measure the tail-flick latency at various time points after compound administration.
-
Trials: For each time point, an average of 3-5 trials with an inter-trial interval of at least 10 seconds is recommended.[9]
Respiratory Depression Assessment
A major adverse effect of opioid analgesics is respiratory depression.[10] Whole-body plethysmography is a non-invasive method to assess respiratory function in conscious, unrestrained animals.[11][12]
Protocol: Whole-Body Plethysmography
Objective: To measure the effects of a this compound compound on respiratory parameters.
Apparatus:
-
Whole-body plethysmography chamber.
-
Pressure transducer.
-
Data acquisition and analysis software.
Animals:
-
Mice or rats.
Procedure:
-
Calibration: Calibrate the plethysmography chamber according to the manufacturer's instructions.
-
Acclimation: Place the animal in the chamber and allow it to acclimate for a period of time (e.g., 30-60 minutes) until a stable breathing pattern is observed.[11]
-
Baseline Recording: Record baseline respiratory parameters, including respiratory rate (breaths/minute), tidal volume (mL), and minute volume (mL/minute).[13]
-
Compound Administration: Administer the this compound compound or vehicle.
-
Post-treatment Recording: Continuously or intermittently record respiratory parameters for a defined period after administration.
-
Data Analysis: Analyze the recorded data to determine changes in respiratory parameters compared to baseline.
Abuse Liability Assessment
The abuse potential of a this compound compound is a critical component of its safety profile. Intravenous self-administration (IVSA) and conditioned place preference (CPP) are two widely used preclinical models to assess the reinforcing and rewarding properties of drugs.
2.3.1. Intravenous Self-Administration (IVSA)
The IVSA model is considered the gold standard for assessing the reinforcing effects of a drug.[14]
Protocol: Intravenous Self-Administration
Objective: To determine if a this compound compound has reinforcing properties indicative of abuse potential.
Apparatus:
-
Operant conditioning chambers equipped with two levers (active and inactive), a stimulus light, and an infusion pump.[15]
-
Intravenous catheter.
Animals:
-
Rats are commonly used.
Procedure:
-
Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of each rat.[16] Allow for a recovery period of at least one week.
-
Acquisition Training:
-
Place the rat in the operant chamber.
-
Pressing the active lever results in the intravenous infusion of the this compound compound, often paired with a light or sound cue.
-
Pressing the inactive lever has no consequence.
-
Training sessions are typically conducted daily.
-
-
Reinforcement Schedules:
-
Fixed-Ratio (FR): A fixed number of lever presses is required for each infusion (e.g., FR1, FR5).[16]
-
Progressive-Ratio (PR): The number of lever presses required for each subsequent infusion increases progressively. The "breakpoint" (the highest ratio completed) is a measure of the motivation to obtain the drug.
-
-
Data Collection: Record the number of infusions earned, active lever presses, and inactive lever presses.
-
Data Analysis: A significantly higher number of presses on the active lever compared to the inactive lever indicates that the compound has reinforcing effects.
2.3.2. Conditioned Place Preference (CPP)
The CPP paradigm assesses the rewarding effects of a drug by pairing its administration with a specific environment.[17]
Protocol: Conditioned Place Preference
Objective: To evaluate the rewarding properties of a this compound compound.
Apparatus:
-
A three-compartment CPP apparatus. The two outer compartments have distinct visual and tactile cues (e.g., different wall colors and floor textures). The central compartment is neutral.
Animals:
-
Mice or rats.
Procedure:
-
Pre-Conditioning (Baseline Preference):
-
On the first day, place the animal in the central compartment and allow it to freely explore all three compartments for a set period (e.g., 15-30 minutes).
-
Record the time spent in each of the two outer compartments to determine any initial preference.
-
-
Conditioning: This phase typically lasts for several days.
-
On "drug" conditioning days, administer the this compound compound and confine the animal to one of the outer compartments (typically the initially non-preferred one) for a set duration (e.g., 30 minutes).
-
On "vehicle" conditioning days, administer the vehicle and confine the animal to the opposite compartment for the same duration.
-
The drug and vehicle conditioning sessions are alternated across days.[17]
-
-
Post-Conditioning (Preference Test):
-
On the test day, place the animal in the central compartment and allow it to freely access all compartments, similar to the pre-conditioning phase.
-
Record the time spent in each of the outer compartments.
-
-
Data Analysis: A significant increase in the time spent in the drug-paired compartment during the post-conditioning test compared to the pre-conditioning test indicates that the compound has rewarding properties.
Data Presentation
Quantitative data from these experiments should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Analgesic Effects of this compound Compound X in the Hot Plate and Tail-Flick Tests
| Treatment Group | Dose (mg/kg) | Hot Plate Latency (s) | Tail-Flick Latency (s) |
| Vehicle Control | - | ||
| Compound X | |||
| Positive Control (e.g., Morphine) |
Data are presented as mean ± SEM.
Table 2: Respiratory Effects of this compound Compound X
| Treatment Group | Dose (mg/kg) | Respiratory Rate (breaths/min) | Tidal Volume (mL) | Minute Volume (mL/min) |
| Vehicle Control | - | |||
| Compound X | ||||
| Positive Control (e.g., Morphine) |
Data are presented as mean ± SEM.
Table 3: Reinforcing Effects of this compound Compound X in the IVSA Model
| Treatment Group | Dose (mg/kg/infusion) | Active Lever Presses | Inactive Lever Presses | Infusions Earned |
| Vehicle Control | - | |||
| Compound X | ||||
| Positive Control (e.g., Heroin) |
Data are presented as mean ± SEM.
Table 4: Rewarding Effects of this compound Compound X in the CPP Test
| Treatment Group | Dose (mg/kg) | Time in Drug-Paired Compartment (s) - Pre-Conditioning | Time in Drug-Paired Compartment (s) - Post-Conditioning |
| Vehicle Control | - | ||
| Compound X | |||
| Positive Control (e.g., Morphine) |
Data are presented as mean ± SEM.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathways
Benzomorphans exert their effects by binding to and activating opioid and sigma receptors. The downstream signaling cascades are complex and can vary depending on the specific receptor subtype and the this compound compound.
Caption: this compound signaling pathways.
Experimental Workflow for In Vivo Characterization
The following diagram illustrates a logical workflow for the in vivo characterization of a novel this compound compound.
Caption: In vivo characterization workflow.
References
- 1. The Sigma Receptor: Evolution of the Concept in Neuropsychopharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hot plate test - Wikipedia [en.wikipedia.org]
- 3. Models of nociception: hot-plate, tail-flick, and formalin tests in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 6. maze.conductscience.com [maze.conductscience.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Rodent behavioural test - Pain and inflammation - Tail Flick - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 9. Tail-flick test [protocols.io]
- 10. Opioid - Wikipedia [en.wikipedia.org]
- 11. The Use of Hypercapnic Conditions to Assess Opioid-Induced Respiratory Depression in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel whole body plethysmography system for the continuous characterization of sleep and breathing in a mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Whole-body Plethysmography System for Rats - tow-int [tow-int.net]
- 14. mdpi.com [mdpi.com]
- 15. Supplemental morphine infusion into the posterior ventral tegmentum extends the satiating effects of self-administered intravenous heroin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Oxycodone self-administration in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes & Protocols: Techniques for Assessing Benzomorphan-Induced Receptor Internalization
Audience: Researchers, scientists, and drug development professionals.
Introduction: Benzomorphans are a class of opioid compounds that interact with various receptors, including mu (µ), delta (δ), and kappa (κ) opioid receptors, as well as sigma receptors.[1][2] The therapeutic and adverse effects of these compounds are closely linked to their ability to activate these receptors and trigger downstream signaling events. One critical regulatory mechanism for G-protein coupled receptors (GPCRs), such as opioid receptors, is agonist-induced internalization.[3][4] This process involves the translocation of receptors from the plasma membrane to intracellular compartments, which can lead to receptor desensitization, downregulation, or initiation of distinct signaling cascades.[5] Assessing the ability of novel benzomorphan derivatives to induce receptor internalization is crucial for understanding their pharmacological profile, predicting the development of tolerance, and designing drugs with desired biased signaling properties.[6][7]
This document provides detailed application notes and protocols for three common techniques used to quantify and visualize this compound-induced receptor internalization: Radioligand Binding Assays, Fluorescence-Based Assays, and Antibody-Based Assays.
Data Presentation: Comparison of Assessment Techniques
The following table summarizes key quantitative and qualitative parameters for the described techniques, allowing for an informed decision on the most suitable method for specific research needs.
| Parameter | Radioligand Binding Assay | Fluorescence Microscopy | Antibody-Based Assay (Flow Cytometry) |
| Primary Readout | Loss of cell surface radioligand binding sites (cpm or dpm) | Visualization & quantification of intracellular fluorescent puncta | Decrease in mean fluorescence intensity (MFI) of surface-labeled cells |
| Quantitative Metric | % Internalization, Bmax, Kd[8] | % of cells with internalized receptors, Puncta per cell | % of surface receptor remaining, EC50 for internalization |
| Throughput | Medium (96-well format) | Low to High (High-Content Screening)[9] | High (96/384-well format)[10] |
| Sensitivity | High, dependent on radioligand specific activity[11] | High, dependent on fluorophore brightness and microscope quality[12] | High, dependent on antibody affinity and fluorophore |
| Cost | High (radioisotopes, scintillation cocktails, disposal)[13] | Moderate to High (fluorescent probes, high-end microscope) | Moderate (antibodies, flow cytometer access) |
| Specialized Equipment | Scintillation counter, Filtration manifold[11] | Confocal or fluorescence microscope, Image analysis software[9] | Flow cytometer[14] |
| Advantages | Gold standard for quantifying receptor numbers; highly sensitive.[11][13] | Provides direct spatial and temporal visualization; single-cell resolution.[12] | High-throughput; quantitative population-level data.[10][14] |
| Disadvantages | Hazardous material handling; indirect measurement of internalization.[13] | Can be low-throughput (manual); potential for artifacts from protein tags.[15] | Indirect visualization; potential for antibody to induce internalization. |
Signaling and Experimental Workflow Visualizations
The following diagrams illustrate the key biological pathway and experimental workflows described in these notes.
References
- 1. Novel opiate binding sites selective for this compound drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iris.cnr.it [iris.cnr.it]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of receptor internalization and recycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Morphine - Wikipedia [en.wikipedia.org]
- 6. Novel N-Substituted this compound-Based Compounds: From MOR-Agonist/DOR-Antagonist to Biased/Unbiased MOR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Techniques to Investigate the Internalization Profile of Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. G protein-coupled receptor internalization assays in the high-content screening format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antibody Internalization | Sartorius [sartorius.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Detection of Ligand-activated G Protein-coupled Receptor Internalization by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Receptor-Ligand Binding Assays [labome.com]
- 14. mu-Opioid receptor internalization: opiate drugs have differential effects on a conserved endocytic mechanism in vitro and in the mammalian brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Molecular Modeling of Benzomorphan Docking at Opioid Receptors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the molecular modeling of benzomorphan derivatives docking at opioid receptors. This document outlines the theoretical background, quantitative binding data, detailed experimental protocols for molecular docking and simulation, and the signaling pathways involved.
Introduction to Benzomorphans and Opioid Receptors
Benzomorphans are a class of synthetic opioids that possess a rigid bicyclic structure.[1] This scaffold has been extensively explored in medicinal chemistry for the development of analgesics and pharmacological tools to probe opioid receptor function.[1] The stereochemistry of the this compound core, along with modifications at the phenolic hydroxyl group and the basic nitrogen, plays a crucial role in determining the compound's binding affinity and selectivity for the different opioid receptor subtypes: mu (µ), delta (δ), and kappa (κ).[1] Understanding the molecular interactions between benzomorphans and these G-protein coupled receptors (GPCRs) is paramount for the rational design of novel therapeutics with improved efficacy and reduced side effects.
Molecular modeling techniques, particularly molecular docking and molecular dynamics (MD) simulations, are powerful tools to investigate these interactions at an atomic level. Docking predicts the preferred binding pose and affinity of a ligand within the receptor's binding site, while MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time.
Quantitative Data: this compound Binding Affinities
The following table summarizes the in vitro binding affinities (Ki in nM) of various this compound derivatives for the mu (µ), delta (δ), and kappa (κ) opioid receptors. Lower Ki values indicate higher binding affinity.
| Compound | µ-Opioid (Ki, nM) | δ-Opioid (Ki, nM) | κ-Opioid (Ki, nM) | Reference |
| Bremazocine | ~ (similar to kappa) | > (lower than kappa) | High Affinity | [2] |
| Win 44,441-3 | Antagonist | Antagonist | Antagonist | [2] |
| MR 2266 | Antagonist | Antagonist | Antagonist | [2] |
| (-)-Cyclazocine | - | - | - | [3] |
| (-)-Cyclorphan (3a) | High Affinity | High Affinity | High Affinity | [3][4] |
| MCL-101 (3b) | High Affinity | High Affinity | High Affinity | [3][4] |
| Ketocyclazocine | - | - | High Affinity | [5] |
| Pentazocine | Agonist/Antagonist | - | Agonist/Antagonist | [6] |
| Phenazocine | - | - | - | [7] |
| Ethylketazocine | - | - | High Affinity | [8] |
Note: This table is a compilation from multiple sources and experimental conditions may vary.
Signaling Pathways of Opioid Receptors
Opioid receptors mediate their effects through complex intracellular signaling cascades. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of heterotrimeric G-proteins. The subsequent dissociation of Gα and Gβγ subunits triggers downstream signaling events. The two primary pathways are the G-protein dependent pathway and the β-arrestin pathway. The G-protein pathway is generally associated with the analgesic effects, while the β-arrestin pathway has been linked to some of the adverse side effects.
Opioid Receptor Signaling Pathways
Experimental Protocols
Molecular Docking Workflow
The following diagram illustrates a typical workflow for a molecular docking study of a this compound derivative with an opioid receptor.
Molecular Docking Workflow
Detailed Protocol for Molecular Docking using AutoDock Vina
This protocol provides a step-by-step guide for docking a this compound derivative to an opioid receptor using AutoDock Vina.
Software Required:
-
AutoDock Tools (ADT): For preparing receptor and ligand files.
-
AutoDock Vina: For performing the docking calculation.
-
PyMOL or Chimera: For visualization and analysis.
Protocol:
-
Receptor Preparation: a. Download the desired opioid receptor crystal structure from the Protein Data Bank (PDB). b. Open the PDB file in ADT. c. Remove water molecules and any co-crystallized ligands or ions that are not part of the receptor. d. Add polar hydrogens to the protein. e. Add Kollman charges to the receptor atoms. f. Save the prepared receptor in PDBQT format.
-
Ligand Preparation: a. Obtain the 2D structure of the this compound derivative. b. Use a chemical drawing tool (e.g., ChemDraw) or an online server to convert the 2D structure to a 3D SDF or MOL2 file. c. Open the 3D ligand file in ADT. d. Detect the ligand's rotatable bonds. e. Save the prepared ligand in PDBQT format.
-
Grid Box Generation: a. Load the prepared receptor PDBQT file into ADT. b. Define the binding site by centering a grid box around the known active site residues. The size of the grid box should be sufficient to encompass the entire binding pocket and allow for ligand flexibility. c. Save the grid parameter file.
-
Configuration File: a. Create a text file named conf.txt. b. Specify the paths to the receptor and ligand PDBQT files, the grid box center and dimensions, and the output file name.
receptor = receptor.pdbqt ligand = ligand.pdbqt
-
Running AutoDock Vina: a. Open a terminal or command prompt. b. Navigate to the directory containing your prepared files. c. Execute the following command: vina --config conf.txt --log log.txt
-
Analysis of Results: a. Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol). b. Visualize the output file along with the receptor in PyMOL or Chimera. c. Analyze the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the top-ranked poses and the receptor residues.
Protocol for Molecular Dynamics (MD) Simulation using GROMACS
This protocol outlines the general steps for performing an MD simulation of a this compound-opioid receptor complex in a membrane environment using GROMACS.
Software Required:
-
GROMACS: For running the MD simulation.
-
A force field suitable for proteins and lipids (e.g., CHARMM36m, AMBER).
-
VMD or PyMOL: For visualization and analysis.
Protocol:
-
System Preparation: a. Start with the docked this compound-receptor complex from the previous protocol. b. Embed the complex into a lipid bilayer (e.g., POPC) using a tool like CHARMM-GUI. c. Solvate the system with water and add ions to neutralize the charge.
-
Topology and Parameter Files: a. Generate the topology file for the protein-ligand complex using the chosen force field. b. Generate the parameters for the this compound ligand, which may require the use of a parameterization server or manual parameterization.
-
Energy Minimization: a. Perform a steep descent energy minimization to remove any steric clashes in the initial system.
-
Equilibration: a. Perform a short NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature of the system. b. Perform a longer NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density of the system. Position restraints on the protein and ligand are typically applied and gradually released during equilibration.
-
Production MD: a. Run the production MD simulation for the desired length of time (typically hundreds of nanoseconds to microseconds).
-
Analysis: a. Analyze the trajectory to assess the stability of the system (RMSD, RMSF). b. Investigate the interactions between the this compound ligand and the opioid receptor over time. c. Analyze conformational changes in the receptor upon ligand binding.
MD Simulation Workflow
Conclusion
The molecular modeling of this compound docking at opioid receptors provides invaluable insights for drug discovery and development. The protocols and data presented here offer a framework for researchers to computationally evaluate novel this compound derivatives, predict their binding affinities and modes, and understand their dynamic interactions with opioid receptors. This knowledge can guide the synthesis of more potent and selective opioid ligands with potentially improved therapeutic profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. In vivo binding of benzomorphans to mu, delta and kappa opioid receptors: comparison with urine output in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and opioid receptor affinity of morphinan and this compound derivatives: mixed kappa agonists and mu agonists/antagonists as potential pharmacotherapeutics for cocaine dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. cris.unibo.it [cris.unibo.it]
- 6. painphysicianjournal.com [painphysicianjournal.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Quantitative analysis of multiple kappa-opioid receptors by selective and nonselective ligand binding in guinea pig spinal cord: resolution of high and low affinity states of the kappa 2 receptors by a computerized model-fitting technique - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming solubility challenges with benzomorphan compounds
Technical Support Center: Benzomorphan Compounds
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome common solubility challenges encountered when working with this compound compounds.
Frequently Asked Questions (FAQs)
Q1: Why do many this compound compounds exhibit poor aqueous solubility? A: this compound compounds possess a rigid, polycyclic structure that is often lipophilic (fat-soluble). This inherent lipophilicity, coupled with strong intermolecular forces in their crystalline state, makes them difficult to dissolve in aqueous solutions, which are polar.[1] Poor solubility can lead to challenges in obtaining reliable data from in vitro assays and achieving adequate bioavailability in vivo.
Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I measure? A:
-
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration organic stock (like DMSO) into an aqueous buffer. It is measured over a shorter time frame (e.g., 2-24 hours) and represents a state of supersaturation that may eventually precipitate.[2][3] This measurement is often used in high-throughput screening during early drug discovery to quickly identify compounds with potential solubility liabilities.[4][5]
-
Thermodynamic solubility is the true equilibrium solubility of a compound, where the solid form of the compound is in equilibrium with its dissolved form in a saturated solution. This measurement requires longer incubation times (24 hours or more) to reach equilibrium and is crucial for formulation development and predicting in vivo behavior.[3][4]
For initial screening and troubleshooting in vitro assays, kinetic solubility is often sufficient. For formulation and late-stage preclinical work, thermodynamic solubility is more relevant.
Q3: What are the first-line strategies for solubilizing a this compound compound for an in vitro assay? A: The most common initial approach is the use of a co-solvent.[6][7] The compound is first dissolved in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. This stock is then diluted into the aqueous assay buffer. It is critical to keep the final concentration of the organic solvent low (typically <1% and often <0.1%) to avoid artifacts in the biological assay.
Q4: My compound is precipitating out of the aqueous buffer, even with DMSO. What should I do next? A: If precipitation occurs upon dilution, you are exceeding the kinetic solubility of the compound under those conditions. The next steps involve trying to increase this solubility by modifying the formulation. This can include adding surfactants, adjusting the pH of the buffer, or using more advanced techniques like cyclodextrin complexation.[8][9][10]
Troubleshooting Guide
Problem: My this compound compound precipitates when I dilute my DMSO stock into the aqueous assay buffer.
This is a classic sign that the compound's aqueous solubility limit has been breached. Below is a workflow to diagnose and solve the issue.
-
Explanation of Steps:
-
Check DMSO Concentration: High concentrations of organic co-solvents can cause compounds to "crash out" when diluted into a predominantly aqueous environment. Reducing the final DMSO concentration is the first and simplest step.
-
Add a Surfactant: Surfactants like Tween 80 can form micelles that encapsulate the hydrophobic this compound compound, increasing its apparent solubility and stability in solution.[6][10]
-
Adjust pH: If your this compound derivative has ionizable groups (e.g., a basic amine), its solubility will be pH-dependent.[8] Adjusting the buffer pH away from the compound's isoelectric point (pI) can significantly increase solubility.
-
Advanced Formulations: If the above methods are insufficient, more complex formulation strategies are required. Cyclodextrins are commonly used to form inclusion complexes, effectively "hiding" the hydrophobic drug molecule within their hydrophilic shell.[11][12]
-
Problem: The required dose for my in vivo toxicology study is too high to be achieved with a simple co-solvent system.
High-dose studies often require advanced formulation techniques to maintain the compound in solution and ensure safety and tolerability in animals.[6]
-
Solution 1: Lipid-Based Formulations: Incorporating the compound into lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can significantly enhance solubility and absorption.[13] These formulations consist of oils and surfactants that spontaneously form fine emulsions in the aqueous environment of the gastrointestinal tract.
-
Solution 2: Nanosuspensions: Particle size reduction dramatically increases the surface area of a drug, which can improve its dissolution rate.[6][7] Techniques like wet media milling or high-pressure homogenization can reduce particle size to the nanometer range, creating a more stable and bioavailable suspension.[7][14]
-
Solution 3: Amorphous Solid Dispersions: Converting the crystalline form of the drug to a higher-energy amorphous state can lead to a supersaturated solution upon dissolution, temporarily increasing its concentration above its thermodynamic solubility.[11] These are typically prepared by dispersing the drug in a polymer matrix.
Quantitative Data on Solubility Enhancement
The following table provides an illustrative example of how different formulation strategies can improve the aqueous solubility of a representative poorly soluble compound. Actual values will vary depending on the specific this compound structure.
| Formulation Strategy | Representative Solubility (µg/mL) | Fold Increase (Approx.) | Primary Mechanism |
| Aqueous Buffer (pH 7.4) | < 0.1 | - | Baseline |
| Co-solvent (5% PEG 400) | 5 - 20 | 50 - 200x | Polarity modification of the solvent.[6] |
| Surfactant (1% Tween 80) | 20 - 50 | 200 - 500x | Micellar encapsulation. |
| Cyclodextrin (2% HP-β-CD) | 100 - 500 | 1,000 - 5,000x | Formation of a drug-cyclodextrin inclusion complex. |
| Nanosuspension | > 1000 | > 10,000x | Increased surface area and dissolution rate.[9] |
Experimental Protocols
Protocol 1: High-Throughput Kinetic Solubility Assay
This protocol outlines a common method to rapidly assess the kinetic solubility of compounds.[4][15]
Objective: To determine the concentration at which a compound begins to precipitate when diluted from a DMSO stock into an aqueous buffer.
Materials:
-
Test compound dissolved in 100% DMSO (e.g., at 10 mM).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
96-well microtiter plates (clear, flat-bottom).
-
Plate reader capable of measuring turbidity or nephelometry (light scattering).
Methodology:
-
Plate Preparation: Add 198 µL of PBS (pH 7.4) to wells in columns 2 through 12 of a 96-well plate.
-
Compound Addition: Add 4 µL of the 10 mM compound stock in DMSO to the wells in column 1. Add 200 µL of PBS to these wells. This creates an initial concentration of 200 µM with 2% DMSO.
-
Serial Dilution: Mix the contents of column 1 by pipetting up and down. Transfer 100 µL from column 1 to column 2. Mix, and then transfer 100 µL from column 2 to column 3. Repeat this 1:2 serial dilution across the plate to column 11. Do not add compound to column 12 (buffer blank).
-
Incubation: Seal the plate and incubate at room temperature for 2 hours with gentle shaking.[15]
-
Measurement: Measure the light scattering or turbidity of each well using a nephelometer or plate reader at a suitable wavelength (e.g., 620 nm).
-
Data Analysis: The solubility limit is defined as the highest concentration at which the turbidity reading is not significantly different from the buffer blank.
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)
This method is effective for poorly water-soluble drugs and can be performed on a lab scale.[16][17][18]
Objective: To enhance the aqueous solubility of a this compound compound by forming an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound compound.
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Mortar and pestle.
-
Water-ethanol solution (e.g., 1:1 v/v).
-
Vacuum oven or lyophilizer.
Methodology:
-
Molar Calculation: Determine the amounts of the this compound compound and HP-β-CD required for a 1:1 molar ratio.
-
Slurry Formation: Place the weighed HP-β-CD into a mortar and add a small amount of the water-ethanol solution to form a thick, uniform paste.
-
Kneading: Add the weighed this compound compound to the paste. Knead the mixture vigorously with the pestle for 45-60 minutes. During this process, the organic solvent helps to dissolve the drug, facilitating its entry into the cyclodextrin cavity. If the mixture becomes too dry, add a few more drops of the solvent blend.
-
Drying: The resulting paste is spread thinly on a tray and dried under vacuum at 40°C for 24 hours to remove the solvents. Alternatively, the paste can be dissolved in a minimal amount of water and freeze-dried (lyophilized).[16]
-
Final Product: The resulting dry powder is the inclusion complex. It can be gently ground to ensure uniformity. The solubility of this complex should be tested and compared to the unformulated compound.
Key Signaling Pathway: Kappa-Opioid Receptor (KOR)
This compound derivatives are well-known for their interaction with opioid receptors, particularly the kappa-opioid receptor (KOR).[19][20] KOR is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory G protein, Gαi/o.[21][22]
-
Pathway Description:
-
A this compound agonist binds to and activates the KOR.[21]
-
The activated KOR facilitates the exchange of GDP for GTP on the associated Gαi subunit, causing the dissociation of the Gαi and Gβγ subunits.[21]
-
The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[22] This reduction in cAMP subsequently decreases the activity of downstream effectors like Protein Kinase A (PKA).
-
The free Gβγ subunit can directly bind to and open G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to an efflux of K+ ions. This causes hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, which contributes to the analgesic effects of KOR agonists.
-
References
- 1. Solubility and related physicochemical properties of narcotic analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. enamine.net [enamine.net]
- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. charnwooddiscovery.com [charnwooddiscovery.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. ijpbr.in [ijpbr.in]
- 8. ijmsdr.org [ijmsdr.org]
- 9. ascendiacdmo.com [ascendiacdmo.com]
- 10. Methods of solubility enhancements | PPTX [slideshare.net]
- 11. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 12. researchgate.net [researchgate.net]
- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 16. oatext.com [oatext.com]
- 17. Preparation and Evaluation of Silymarin β-cyclodextrin Molecular Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 19. Kappa-opioid receptors are differentially labeled by arylacetamides and benzomorphans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Document: Synthesis and opioid receptor affinity of morphinan and this compound derivatives: mixed kappa agonists and mu agonists/antagonists as poten... - ChEMBL [ebi.ac.uk]
- 21. Unique Pharmacological Properties of the Kappa Opioid Receptor Signaling Through Gαz as Shown with Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. κ-opioid receptor - Wikipedia [en.wikipedia.org]
Benzomorphan In Vivo Stability and Delivery: A Technical Support Center
Welcome to the Technical Support Center for Improving the In Vivo Performance of Benzomorphan Derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Formulation and Delivery
Question 1: My this compound derivative has poor aqueous solubility, leading to issues with vehicle selection for in vivo studies. What can I do?
Answer: Poor aqueous solubility is a common challenge. Here are several strategies to address this:
-
Prodrug Approach: Chemically modify the this compound molecule to create a more water-soluble prodrug. This often involves adding a polar moiety that is cleaved in vivo to release the active parent drug.
-
Formulation Strategies:
-
Co-solvents: Use a mixture of solvents to increase solubility. Common co-solvents for preclinical studies include DMSO, ethanol, and polyethylene glycols (PEGs). However, it is crucial to conduct vehicle tolerability studies to avoid solvent-induced toxicity.
-
Surfactants: Incorporating surfactants like Tween 80 or Cremophor EL can improve the solubility and stability of hydrophobic compounds in aqueous solutions.
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility.
-
-
Nanoformulations: Encapsulating the this compound derivative in nanocarriers, such as liposomes or solid lipid nanoparticles (SLNs), can significantly improve its solubility and allow for administration in aqueous vehicles.
Question 2: I am observing low oral bioavailability with my this compound analog. What are the potential causes and how can I improve it?
Answer: Low oral bioavailability is often multifactorial. Key contributing factors and potential solutions are outlined below:
| Potential Cause | Troubleshooting Recommendation |
| Poor Aqueous Solubility | See Question 1. Improving solubility is often the first step to enhancing oral absorption. |
| Low Intestinal Permeability | Prodrug Approach: Design a more lipophilic prodrug to enhance passive diffusion across the intestinal epithelium. The prodrug is then absorbed and converted to the active drug. |
| High First-Pass Metabolism | Prodrug Design: Create a prodrug that masks the site of metabolism. Nanoformulations: Nanoparticles can alter the drug's absorption pathway, potentially bypassing first-pass metabolism in the gut wall through mechanisms like lymphatic transport.[1][2] |
| P-glycoprotein (P-gp) Efflux | Prodrug Design: Design a prodrug that is not a substrate for P-gp. Co-administration with P-gp Inhibitors: While useful in preclinical studies, this approach has limitations for clinical translation due to potential drug-drug interactions. |
Question 3: My nanoparticle formulation of a this compound derivative is showing aggregation. How can I troubleshoot this?
Answer: Aggregation can compromise the stability and efficacy of your nanoparticle formulation. Here are common causes and solutions:
| Potential Cause | Troubleshooting Recommendation |
| Inadequate Stabilizer Concentration | The concentration of stabilizers (e.g., Poloxamer, PVA, Tween 80) is critical. Optimize the stabilizer concentration through systematic experimentation. |
| Suboptimal Processing Parameters | Parameters such as homogenization pressure, sonication time, and stirring rate can significantly impact nanoparticle formation and stability. Systematically vary these parameters to find the optimal conditions for your formulation. |
| Inappropriate pH or Ionic Strength | The pH and ionic strength of the formulation buffer can affect the surface charge and stability of nanoparticles. Ensure the buffer is optimized for the specific characteristics of your this compound derivative and nanoparticle composition. |
| Freeze-Thaw Instability | Freezing and thawing can induce stress on nanoparticles, leading to aggregation. Incorporate cryoprotectants (e.g., trehalose, sucrose) into your formulation before lyophilization or freezing. |
In Vivo Stability and Metabolism
Question 4: My this compound derivative shows rapid degradation in plasma during in vitro stability assays. What does this indicate and how can I address it?
Answer: Rapid degradation in plasma suggests susceptibility to plasma esterases or other metabolic enzymes. This will likely translate to a short in vivo half-life.
-
Structural Modification: Modify the chemical structure to block or reduce the lability of the metabolic soft spot. For example, replacing an ester with a more stable amide bond.
-
Prodrug Approach: Design a prodrug that protects the labile functional group.
-
Nanoformulations: Encapsulating the drug in a nanocarrier can protect it from enzymatic degradation in the circulation, thereby prolonging its half-life.[2]
Question 5: How can I assess the metabolic stability of my this compound compound in the liver?
Answer: The most common in vitro method is the liver microsomal stability assay . This involves incubating the compound with liver microsomes, which contain a high concentration of drug-metabolizing enzymes (e.g., cytochrome P450s), and monitoring the disappearance of the parent compound over time. A similar assay can be performed with hepatocytes, which provides a more complete picture of hepatic metabolism.
Pharmacology and Side Effects
Question 6: My this compound agonist shows potent analgesia but also significant side effects like sedation and respiratory depression. Are there strategies to mitigate these side effects?
Answer: Yes, this is a key area of research in opioid pharmacology. One promising strategy is the development of biased agonists .
-
Concept of Biased Agonism: Opioid receptors can signal through two main pathways: the G-protein pathway, which is associated with analgesia, and the β-arrestin pathway, which is linked to side effects like respiratory depression and constipation.[3][4][5][6] A biased agonist preferentially activates the G-protein pathway over the β-arrestin pathway, potentially offering a better safety profile.[3][4][5][6]
-
Application to Benzomorphans: The this compound scaffold is a versatile template for developing biased agonists.[3] For instance, the compound 2S-LP2 is a G protein-biased agonist for both the mu- and delta-opioid receptors.[3] Modifications to the N-substituent of the this compound nucleus can significantly influence signaling bias.[7]
Question 7: How can I improve the delivery of my this compound compound to the central nervous system (CNS)?
Answer: Improving penetration across the blood-brain barrier (BBB) is a significant challenge. Here are some approaches:
-
Medicinal Chemistry Approaches:
-
Increase Lipophilicity: A higher logP/logD generally favors passive diffusion across the BBB. However, excessive lipophilicity can lead to other issues like increased plasma protein binding.
-
Reduce Polar Surface Area (PSA): A lower PSA is associated with better BBB penetration.
-
Mask Hydrogen Bonding Groups: Modifying or masking hydrogen bond donors and acceptors can improve BBB crossing.
-
-
Formulation and Drug Delivery Approaches:
-
Nanoparticles: Encapsulating the drug in nanoparticles can facilitate transport across the BBB. Surface modification of nanoparticles with targeting ligands (e.g., transferrin receptor antibodies) can further enhance brain delivery.[8]
-
Prodrugs: Designing a prodrug that utilizes endogenous BBB transporters can actively shuttle the compound into the brain.
-
Experimental Protocols and Data
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is adapted from the preparation of SLNs for the this compound derivative LP2.[9]
Materials:
-
This compound derivative (e.g., LP2)
-
Solid lipid (e.g., Compritol 888 ATO)
-
Surfactant (e.g., Poloxamer 188)
-
Purified water
Method (Phase-Inversion Temperature Method):
-
Melt the solid lipid at a temperature above its melting point.
-
Disperse the this compound derivative in the molten lipid.
-
Separately, prepare an aqueous solution of the surfactant.
-
Heat the surfactant solution to the same temperature as the molten lipid phase.
-
Add the hot aqueous phase to the hot lipid phase under constant stirring to form an emulsion.
-
Rapidly cool the emulsion in an ice bath under continuous stirring. This rapid cooling causes the lipid to solidify, forming the SLNs with the encapsulated drug.
-
The resulting SLN dispersion can be further processed (e.g., lyophilized) for long-term storage.
Table 1: Physicochemical Characteristics of LP2-Loaded SLNs [9]
| Parameter | Unloaded SLNs | LP2-Loaded SLNs |
| Mean Particle Size (nm) | 289.4 ± 4.1 | 295.6 ± 5.3 |
| Polydispersity Index (PDI) | 0.285 ± 0.011 | 0.291 ± 0.015 |
| Zeta Potential (mV) | -36.5 ± 0.8 | -37.1 ± 0.9 |
| Entrapment Efficiency (%) | N/A | 98.5 ± 0.2 |
Data are presented as mean ± standard deviation.
Protocol 2: In Vitro Release Study of this compound from SLNs
This protocol is based on the in vitro release study of LP2 from SLNs.[9]
Materials:
-
This compound-loaded SLN dispersion
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis membrane (with an appropriate molecular weight cut-off)
-
Shaking water bath or incubator
Method:
-
Place a known amount of the SLN dispersion into a dialysis bag.
-
Seal the dialysis bag and place it in a container with a known volume of PBS (the release medium).
-
Place the container in a shaking water bath at 37°C.
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.
-
Analyze the concentration of the this compound derivative in the collected samples using a validated analytical method (e.g., HPLC).
-
Calculate the cumulative percentage of drug released over time.
Table 2: In Vitro Release of LP2 from SLNs [9]
| Time (hours) | Cumulative Release (%) |
| 1 | 15.2 |
| 2 | 22.8 |
| 4 | 33.5 |
| 6 | 41.1 |
| 8 | 46.3 |
| 24 | 50.2 |
Protocol 3: Quantitative Analysis of this compound in Plasma by LC-MS/MS
This is a general protocol that can be adapted for specific this compound derivatives.
Sample Preparation (Protein Precipitation):
-
To a 50 µL plasma sample, add an internal standard.
-
Add 240 µL of a cold organic solvent mixture (e.g., methanol:acetonitrile, 3:1, v/v) to precipitate the plasma proteins.[10]
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
LC-MS/MS Conditions:
-
Chromatographic Column: A C18 column is commonly used for the separation of small molecules.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is typically used for quantification. Specific parent and daughter ion transitions for the this compound derivative and the internal standard need to be optimized.
Validation Parameters:
The method should be validated for linearity, accuracy, precision, selectivity, recovery, and matrix effects according to regulatory guidelines.
Visualizations
Caption: Experimental Workflow for this compound Formulation and In Vivo Evaluation.
Caption: Signaling Pathway of a this compound Biased Agonist.
References
- 1. Frontiers | Solid Lipid Nanoparticles for Drug Delivery: Pharmacological and Biopharmaceutical Aspects [frontiersin.org]
- 2. Absorption, disposition and pharmacokinetics of solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive overview of biased pharmacology at the opioid receptors: biased ligands and bias factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of G protein bias and β-arrestin 2 signaling in opioid-induced respiratory depression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biased ligands at opioid receptors: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Novel N-Substituted this compound-Based Compounds: From MOR-Agonist/DOR-Antagonist to Biased/Unbiased MOR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Methods to Study Uptake of Nanoparticles into the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A multi-analyte LC-MS/MS method for the determination of 57 pharmaceuticals and illicit drugs in plasma, and its application to poisoning cases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Effects of Benzomorphan Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate and understand the off-target effects of benzomorphan derivatives in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-targets and common off-targets for this compound derivatives?
A1: this compound derivatives are primarily designed to target opioid receptors. However, due to their structural properties, they often interact with other receptors and ion channels.
-
Primary On-Targets: The principal targets are the G protein-coupled opioid receptors: mu (µ, MOR), kappa (κ, KOR), and delta (δ, DOR). The specific affinity and efficacy (agonist, antagonist, or partial agonist) vary greatly between different derivatives.[1][2]
-
Common Off-Targets: Significant off-target activity is frequently observed at sigma receptors (σ1 and σ2) and the N-methyl-D-aspartate (NMDA) receptor-channel complex.[3] Some derivatives may also interact with other GPCRs or ion channels depending on their chemical structure and the concentration used.
Q2: How can I select a this compound derivative with a better on-target profile for my experiment?
A2: Selecting the right compound is crucial. The key is to compare the binding affinities (Ki) of the derivative for the intended on-target versus potential off-targets. A higher ratio of Ki (off-target) / Ki (on-target) indicates greater selectivity. Refer to binding affinity data to choose a compound with the highest possible selectivity for your target of interest. For example, modifying the N-substituent or the position of the hydroxyl group on the aromatic ring can significantly alter the selectivity profile.[4][5]
Q3: What is the difference between an off-target effect and a non-specific effect?
A3: An off-target effect occurs when a compound binds to a biological molecule other than the intended target and produces a measurable functional outcome. This interaction is often specific and reproducible. In contrast, a non-specific effect is generally not due to a defined binding interaction. It can result from factors like disruption of cell membranes at high concentrations, compound aggregation, or interference with the assay technology itself.
Q4: How does the experimental concentration of a this compound derivative influence off-target effects?
A4: Using the lowest effective concentration is a critical strategy to minimize off-target effects.[6] A compound will engage its highest affinity target (the intended on-target) at lower concentrations. As the concentration increases, the compound is more likely to bind to lower-affinity, off-target sites. It is essential to perform a dose-response curve to determine the EC50 (effective concentration for 50% maximal response) for your on-target effect and work with concentrations at or slightly above this value (e.g., EC80) for functional assays.[6][7]
Quantitative Data: Binding Affinity of Common this compound Derivatives
The following table summarizes the binding affinities (Ki, in nM) of representative this compound derivatives for opioid receptors and known off-targets. A lower Ki value indicates a higher binding affinity. This data can help in selecting compounds and interpreting experimental results.
| Compound | µ-Opioid (MOR) Ki (nM) | κ-Opioid (KOR) Ki (nM) | δ-Opioid (DOR) Ki (nM) | Sigma-1 (σ1R) Ki (nM) | NMDA Receptor (MK-801 site) Ki (nM) |
| Pentazocine | 20 - 50 | 4 - 15 | > 10,000 | 3 - 10 | > 10,000 |
| Cyclazocine | 0.2 - 1.0 | 0.1 - 0.5 | 5 - 15 | 2 - 8 | 100 - 500 |
| SKF-10,047 (NANM) | 200 - 500 | 20 - 60 | > 10,000 | 2 - 5 | 200 - 1,000 |
| Ketocyclazocine | 30 - 100 | 0.5 - 1.5 | 800 - 2,000 | > 5,000 | > 10,000 |
Note: Ki values are compiled from various sources and can differ based on experimental conditions (e.g., tissue preparation, radioligand used). This table should be used as a comparative guide.
Troubleshooting Guides
Problem: My experimental results are inconsistent or suggest effects beyond the known function of my target receptor.
This guide helps you design experiments to determine if an observed phenotype is due to an on-target or off-target effect.
Caption: Workflow for differentiating on-target vs. off-target effects.
Problem: My functional assay (e.g., cAMP inhibition) shows no response or a weak response to my this compound derivative.
This can be due to issues with the compound, the cells, or the assay protocol itself. Follow these steps to troubleshoot.[7]
-
Verify Compound Integrity:
-
Purity and Age: Ensure the compound is from a reputable source and not degraded.
-
Solubility and Storage: Check that the compound was dissolved correctly in a suitable solvent and stored under recommended conditions. Prepare fresh stock solutions.
-
-
Check Cell Line and Receptor Expression:
-
Receptor Density: Confirm that your cell line (e.g., HEK293, CHO) expresses sufficient levels of the target opioid receptor. Low expression can result in a small signal window.
-
Cell Health: Use healthy, low-passage number cells. Over-confluent or stressed cells can have altered receptor expression and signaling.
-
-
Optimize Assay Protocol:
-
Agonist Concentration (for antagonist testing): When testing an antagonist, use an agonist concentration around its EC80. An excessively high agonist concentration can overcome competitive antagonism.
-
Incubation Times: For competitive antagonists, pre-incubate the cells with the antagonist (e.g., 15-30 minutes) before adding the agonist to allow for receptor binding equilibrium.
-
Controls: Always include a known agonist (e.g., DAMGO for MOR) as a positive control and a known antagonist (e.g., Naloxone) to validate that the assay system is working correctly.
-
Caption: Canonical Gi/o-coupled opioid receptor signaling pathway.
Detailed Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol determines the affinity (Ki) of a test compound for a target receptor by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Cell membranes expressing the target receptor (e.g., CHO-MOR cells).
-
Radioligand (e.g., [³H]DAMGO for MOR).
-
Test this compound derivative.
-
Non-specific binding control (e.g., Naloxone at high concentration).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well plates, filter mats, scintillation fluid, and a microplate scintillation counter.
Methodology:
-
Preparation: Prepare serial dilutions of the test this compound derivative in assay buffer.
-
Assay Setup: In a 96-well plate, add in order:
-
Assay Buffer.
-
Test compound at various concentrations OR buffer (for total binding) OR non-specific control (e.g., 10 µM Naloxone).
-
Radioligand at a concentration near its Kd (e.g., 1 nM [³H]DAMGO).
-
Cell membranes (e.g., 10-20 µg protein per well).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.
-
Harvesting: Rapidly filter the plate contents through a filter mat using a cell harvester to separate bound from free radioligand. Wash the filters quickly with ice-cold assay buffer.
-
Counting: Dry the filter mat, place it in a scintillation bag with scintillation fluid, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Accumulation Functional Assay (for Gi/o-coupled receptors)
This assay measures the functional consequence of receptor activation by quantifying the inhibition of forskolin-stimulated cyclic AMP (cAMP) production.
Materials:
-
Cells expressing the target receptor (e.g., HEK293-KOR).
-
Assay medium (e.g., HBSS).
-
Forskolin (an adenylyl cyclase activator).
-
Test this compound derivative (agonist or antagonist).
-
Reference agonist and antagonist.
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
Methodology:
-
Cell Plating: Seed cells in a 96-well or 384-well plate and grow to ~90% confluency.
-
Compound Preparation: Prepare serial dilutions of the test compound.
-
Assay Procedure (Agonist Mode):
-
Starve cells in serum-free media if necessary.
-
Add the test compound to the cells.
-
Add a fixed concentration of forskolin (e.g., 5-10 µM) to stimulate cAMP production.
-
Incubate for the optimized time (e.g., 15-30 minutes) at 37°C.
-
-
Assay Procedure (Antagonist Mode):
-
Pre-incubate the cells with the test antagonist for 15-30 minutes.
-
Add a reference agonist at its EC80 concentration in the presence of forskolin.
-
Incubate for the optimized time at 37°C.
-
-
Lysis and Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for your chosen detection kit.
-
Data Analysis:
-
Agonist: Plot the cAMP signal against the log concentration of the agonist to determine the EC50 and Emax (maximum effect).
-
Antagonist: Plot the cAMP signal against the log concentration of the antagonist to determine the IC50. This can be used to calculate the antagonist's potency (e.g., pA2 value).
-
Protocol 3: Validating On-Target Effects with Genetic Approaches
To definitively link a cellular effect to a specific receptor, its expression can be knocked down or knocked out.[6][8]
Conceptual Workflow:
-
Select Method: Choose siRNA (for transient knockdown) or CRISPR/Cas9 (for permanent knockout) of the gene encoding the target receptor.
-
Transfection/Transduction: Introduce the siRNA or CRISPR/Cas9 components into your cell line. Select and expand the modified cells.
-
Validate Knockdown/Knockout: Confirm the reduction or absence of receptor expression using methods like qPCR (for mRNA levels) or Western blot/flow cytometry (for protein levels).
-
Phenotypic Assay: Treat the knockdown/knockout cells and the parental (wild-type) cells with the this compound derivative.
-
Interpret Results:
-
If the cellular phenotype is absent or significantly reduced in the knockdown/knockout cells compared to the wild-type cells, the effect is on-target .
-
If the phenotype persists in the knockdown/knockout cells, the effect is off-target .[8]
-
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and structure-activity relationships of 6,7-benzomorphan derivatives as antagonists of the NMDA receptor-channel complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel N-Substituted this compound-Based Compounds: From MOR-Agonist/DOR-Antagonist to Biased/Unbiased MOR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Performing target validation well | siTOOLs Biotech [sitoolsbiotech.com]
Technical Support Center: Optimizing Benzomorphan Dosage and Administration In Vivo
Welcome to the technical support center for the in vivo application of benzomorphan compounds. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on dosage, administration, and troubleshooting for successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common routes of administration for this compound derivatives in preclinical studies?
A1: The most frequently employed routes for administering this compound compounds such as pentazocine and ethylketocyclazocine in rodent models are subcutaneous (SC), intraperitoneal (IP), intravenous (IV), and oral gavage (PO). The choice of administration route significantly impacts the pharmacokinetic and pharmacodynamic profile of the compound.
Q2: Which factors should I consider when selecting an administration route?
A2: The selection of an appropriate administration route depends on the specific goals of your experiment. Key factors to consider include the desired onset and duration of action, the required systemic exposure, and the physicochemical properties of the this compound analog and its vehicle. For rapid onset, the IV route is most effective as it bypasses absorption barriers, providing 100% bioavailability.[1][2] The IP and SC routes offer slower absorption compared to IV.[3] Oral administration typically results in lower bioavailability for many opioids due to first-pass metabolism in the liver.[4][5]
Q3: What are common vehicles used for dissolving this compound compounds for in vivo studies?
A3: this compound derivatives are often prepared for in vivo administration using sterile, physiologically compatible vehicles. Common choices include sterile 0.9% saline, and for compounds with limited aqueous solubility, a co-solvent system such as a mixture of Dimethyl Sulfoxide (DMSO) and sterile saline may be used.[6] It is crucial to ensure the vehicle itself does not produce confounding effects in the experimental model.
Q4: What are the typical adverse effects observed with this compound administration in animal models?
A4: Similar to other opioids, this compound administration can lead to a range of adverse effects. These are often dose-dependent and can include sedation, respiratory depression, and alterations in motor activity.[7][8][9] Some this compound compounds, particularly kappa-opioid receptor agonists, have been associated with dysphoria.[7] Monitoring animals for signs of distress or toxicity is a critical component of any in vivo study.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of the compound during or after preparation. | Poor solubility of the this compound derivative in the chosen vehicle. | - Increase the proportion of co-solvent (e.g., DMSO), ensuring it remains within a tolerable concentration for the animal. - Gently warm the solution to aid dissolution, then allow it to cool to room temperature before injection. - Consider alternative, more suitable vehicles or salt forms of the compound if available. |
| High variability in experimental results between animals. | - Inconsistent injection technique. - Stress induced by handling and injection. - Incorrect dosage calculation. | - Ensure all personnel are thoroughly trained and proficient in the chosen administration technique. - Handle animals gently and consistently to minimize stress. - Double-check all dosage calculations based on the most recent animal body weights. |
| Unexpected behavioral or physiological responses. | - The dose may be too high, leading to toxicity. - Off-target effects of the specific this compound analog. - Interaction with other experimental variables. | - Conduct a dose-response study to identify the optimal therapeutic window with minimal adverse effects. - Review the literature for the known receptor binding profile of your specific compound. - Carefully control all other experimental conditions to isolate the effects of the this compound. |
| Tissue irritation or necrosis at the injection site (SC or IP). | - The formulation may be too acidic or alkaline. - The vehicle or compound is an irritant. - Needle gauge is too large. | - Adjust the pH of the formulation to be as close to physiological pH (7.4) as possible. - If using a co-solvent like DMSO, keep the concentration as low as possible. - Use the smallest appropriate needle gauge for the injection volume and animal size. |
Data Presentation: Dosage and Pharmacokinetics
The following tables summarize available data on dosage and pharmacokinetic parameters for representative this compound compounds. Note that data may not be available for all compounds and routes.
Table 1: In Vivo Analgesic Dosage Ranges for Select Benzomorphans
| Compound | Animal Model | Administration Route | Effective Analgesic Dose Range | Reference(s) |
| Pentazocine | Mouse | Subcutaneous (SC) | 3 - 56 mg/kg | [10] |
| Mouse | Intracerebroventricular (ICV) | Biphasic response observed | [11] | |
| Ethylketocyclazocine | Rat | Subcutaneous (SC) | 0.1 - 3.0 mg/kg | [12] |
| Rat (neonate) | Subcutaneous (SC) | 1 - 50 mg/kg | [13] | |
| Mouse | Intraperitoneal (IP) | 0.03 - 0.3 mg/kg | [14] | |
| Bremazocine | Rat (neonate) | Subcutaneous (SC) | 0.001 - 10 mg/kg | [13] |
| Mouse | Intraperitoneal (IP) | 0.075 - 0.15 mg/kg (stimulatory) | [2] |
Table 2: Comparative Pharmacokinetic Parameters of Pentazocine
| Parameter | Administration Route | Animal Model | Value | Reference(s) |
| Bioavailability | Oral (PO) | Rat | Low (due to first-pass metabolism) | [4] |
| Tmax | Intravenous (IV) | Rat | Rapid decline in plasma concentration | [15] |
| Half-life (t½) | Oral (PO) | Rat | Data not readily available | [4] |
| Cmax | Oral (PO) | Rat | Significantly lower than IV | [4] |
Note: Comprehensive pharmacokinetic data for a wide range of benzomorphans across multiple administration routes is limited in publicly available literature. Researchers are encouraged to perform pharmacokinetic studies for their specific compounds and experimental conditions.
Experimental Protocols
Below are detailed methodologies for common in vivo administration routes. Adherence to institutional animal care and use committee (IACUC) guidelines is mandatory.
Intravenous (IV) Injection (Tail Vein)
-
Animal Restraint: Properly restrain the mouse or rat to allow access to the lateral tail vein. Commercial restraint devices are recommended. Warming the tail with a heat lamp or warm water can help dilate the veins.
-
Preparation of Injection: Draw the calculated dose of the this compound solution into a sterile syringe fitted with an appropriate needle (e.g., 27-30 gauge for mice). Ensure no air bubbles are present.
-
Injection Procedure: Swab the tail with 70% ethanol. Insert the needle, bevel up, into the lateral tail vein at a shallow angle. A successful cannulation is often indicated by a "flash" of blood in the needle hub.
-
Administration: Inject the solution slowly as a bolus. The maximum recommended bolus injection volume is 5 ml/kg.[3]
-
Post-injection Care: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding. Monitor the animal for any adverse reactions.
Subcutaneous (SC) Injection
-
Animal Restraint: Manually restrain the animal, exposing the loose skin over the back of the neck or flank.
-
Preparation of Injection: Prepare the syringe and needle as described for IV injection. A 25-27 gauge needle is typically suitable.
-
Injection Procedure: Lift a fold of skin to create a "tent." Insert the needle into the base of the tented skin, parallel to the body.
-
Administration: Aspirate briefly to ensure the needle is not in a blood vessel, then inject the solution. A small bleb will form under the skin.
-
Post-injection Care: Withdraw the needle and gently massage the area to aid dispersal of the solution. Monitor the animal for any signs of irritation at the injection site.
Intraperitoneal (IP) Injection
-
Animal Restraint: Restrain the animal on its back, tilting the head downwards to allow the abdominal organs to shift away from the injection site.
-
Preparation of Injection: Use a 23-27 gauge needle.
-
Injection Procedure: Identify the lower right or left quadrant of the abdomen. Insert the needle at a 30-45 degree angle, avoiding the midline to prevent damage to the bladder or cecum.
-
Administration: Aspirate to check for the presence of urine or intestinal contents. If the aspiration is clear, inject the solution.
-
Post-injection Care: Withdraw the needle and return the animal to its cage. Monitor for any signs of distress.
Oral Gavage (PO)
-
Animal Restraint: Restrain the animal firmly to prevent movement of the head and neck.
-
Preparation of Gavage: Use a flexible or stainless steel gavage needle with a ball tip appropriate for the size of the animal (e.g., 20-22 gauge for mice). Measure the distance from the animal's mouth to the last rib to ensure proper tube length and prevent stomach perforation.
-
Gavage Procedure: Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth into the esophagus. The animal should swallow the tube. Do not force the needle if resistance is met.
-
Administration: Once the needle is correctly positioned, administer the solution.
-
Post-gavage Care: Gently remove the gavage needle and monitor the animal for any signs of respiratory distress, which could indicate accidental administration into the trachea.
Visualizations
Experimental Workflow for Optimizing this compound Administration
Caption: Workflow for optimizing this compound dosage and administration.
Opioid Receptor Signaling Pathways: G-Protein vs. β-Arrestin
Caption: this compound-activated opioid receptor signaling pathways.
References
- 1. medium.com [medium.com]
- 2. Dose- and time-dependent bimodal effects of kappa-opioid agonists on locomotor activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 4. Physicochemical Characterizations and Pharmacokinetic Evaluation of Pentazocine Solid Lipid Nanoparticles against Inflammatory Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics and Intestinal Metabolism of Compound K in Rats and Mice [mdpi.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Experimental considerations for the assessment of in vivo and in vitro opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Opioid Analgesics Adverse Effects: The Other Side of the Coin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (-)-Pentazocine induces visceral chemical antinociception, but not thermal, mechanical, or somatic chemical antinociception, in μ-opioid receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pentazocine-induced biphasic analgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Studies on the nature and mechanism of the diuretic activity of the opioid analgesic ethylketocyclazocine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ethylketocyclazocine and bremazocine analgesia in neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of ethylketocyclazocine on behaviors in mice using multi-dimensional behavioral analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of pentazocine and its occupancy of opioid receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Results in Benzomorphan Functional Assays
Welcome to the technical support center for benzomorphan functional assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues and unexpected results encountered during experiments with this compound compounds. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and data presented in clear, structured tables.
General FAQs
Q1: What are benzomorphans and why are their functional assays complex?
Benzomorphans are a class of synthetic opioids derived from the simplification of the morphine skeleton. Their functional assays can be complex due to their potential to act as agonists, antagonists, or partial agonists at various opioid receptors (mu, delta, and kappa). Furthermore, they can exhibit "biased agonism" or "functional selectivity," where they preferentially activate one signaling pathway over another (e.g., G protein signaling vs. β-arrestin recruitment). This can lead to different functional outcomes depending on the assay being used.[1][2]
Q2: What is biased agonism and how does it relate to benzomorphans?
Biased agonism is the ability of a ligand to stabilize a specific receptor conformation that preferentially activates a subset of downstream signaling pathways. For opioid receptors, the two major pathways are G protein-mediated signaling, associated with analgesia, and β-arrestin-mediated signaling, which has been linked to side effects like respiratory depression and tolerance.[2][3] this compound derivatives can be designed to be biased agonists, potentially offering therapeutic benefits with fewer side effects.[4][5] Understanding this phenomenon is crucial for interpreting functional assay results.
Radioligand Binding Assays: Troubleshooting Guide
Radioligand binding assays are fundamental for determining the affinity of a this compound ligand for its receptor. However, various issues can lead to inconsistent or unexpected results.
Q&A: Common Problems in Radioligand Binding Assays
Q1: Why is the total binding of my radiolabeled this compound derivative low?
Several factors could contribute to a low signal:
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Receptor Preparation Quality: Ensure that the cell membranes or tissue homogenates have a sufficient density of the target receptor and have not been damaged by improper preparation or repeated freeze-thaw cycles.[6]
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Radioligand Integrity: Verify that the radioligand has not degraded, is within its shelf life, and has been stored correctly to prevent radiolysis.[6]
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Incorrect Ligand Concentration: Using a radioligand concentration far below its dissociation constant (Kd) will result in a weak signal.[6]
Q2: I'm observing high non-specific binding. What can I do to reduce it?
High non-specific binding can obscure the specific binding signal. To mitigate this:
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Optimize Radioligand Concentration: Use the radioligand at a concentration at or below its Kd for optimal specific binding.[6]
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Filter Pre-treatment: Pre-soaking filter mats with substances like polyethyleneimine can reduce the non-specific binding of the radioligand to the filter itself.[6]
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Washing Technique: If using vacuum filtration, ensure rapid and efficient washing to remove unbound radioligand without causing significant dissociation of the specifically bound ligand.[6]
Q3: My competition binding assay results are not reproducible. What are the likely causes?
Lack of reproducibility can stem from:
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Equilibrium Not Reached: Ensure the incubation time is sufficient for the binding to reach equilibrium. This can be determined through kinetic association experiments.[7]
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Pipetting Errors: Inaccurate pipetting of the radioligand, competitor, or membrane preparation can lead to significant variability.
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Inconsistent Membrane Preparations: Variations in protein concentration between batches of membrane preparations can affect results. Always perform a protein quantification assay for each new batch.[8]
Experimental Protocol: Radioligand Competition Binding Assay
This protocol outlines a standard procedure for determining the binding affinity (Ki) of a test this compound compound for the mu-opioid receptor (MOR).
Materials:
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CHO or HEK293 cells stably expressing the human mu-opioid receptor (hMOR).
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Radioligand: [³H]DAMGO (a selective mu-opioid agonist).
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Test Compound: this compound derivative.
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Non-specific Binding Control: Naloxone or unlabeled DAMGO.
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Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
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Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
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Glass fiber filters (e.g., GF/B), pre-soaked in 0.5% polyethyleneimine.
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Scintillation fluid and a liquid scintillation counter.
Procedure:
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Membrane Preparation: Homogenize hMOR-expressing cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in binding buffer. Determine the protein concentration using a Bradford or BCA assay.[6][9]
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand + buffer), non-specific binding (radioligand + high concentration of naloxone, e.g., 10 µM), and competitor binding (radioligand + serial dilutions of the this compound test compound).[9]
-
Incubation: Add the membrane preparation (e.g., 20-50 µg of protein) to all wells, followed by the radioligand (at a concentration close to its Kd, e.g., 1-2 nM [³H]DAMGO) and either buffer, naloxone, or the test compound. Incubate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.[10]
-
Termination and Filtration: Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.[10]
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Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in a liquid scintillation counter.
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Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a percentage of the control (total specific binding) against the log concentration of the this compound competitor. Fit the data using a non-linear regression model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[11]
Data Presentation: this compound Binding Affinities
| Compound | Receptor | Radioligand | Ki (nM) | Reference |
| LP1 | MOR | [³H]DAMGO | 0.83 | [12] |
| LP2 | MOR | [³H]DAMGO | 1.08 | [12] |
| LP2 Analog (S-isomer) | MOR | [³H]DAMGO | 0.5 | [13] |
| LP2 Analog (S-isomer) | DOR | [³H]DPDPE | 0.8 | [13] |
| LP2 Analog (S-isomer) | KOR | [³H]U69,593 | 2.22 | [13] |
cAMP Functional Assays: Troubleshooting Guide
cAMP (cyclic adenosine monophosphate) assays are used to measure the functional consequence of receptor activation, typically through Gαi/o protein coupling, which leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels.
Q&A: Common Problems in cAMP Functional Assays
Q1: My this compound agonist shows high affinity in binding assays but low potency or efficacy in the cAMP assay. Why?
This is a common observation and can be due to:
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Partial Agonism: The compound may be a partial agonist, meaning it doesn't elicit the full maximal response even at saturating concentrations.[5]
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Biased Agonism: The this compound may be biased away from the G-protein signaling pathway and preferentially activate the β-arrestin pathway, which would not be detected in a cAMP assay.[2]
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Assay Conditions: The level of adenylyl cyclase stimulation (e.g., with forskolin) can impact the apparent potency and efficacy of an agonist. This should be optimized for your cell system.
Q2: I am seeing a "cAMP overshoot" phenomenon. What does this mean?
Chronic treatment with an opioid agonist can lead to an upregulation of adenylyl cyclase. Upon abrupt withdrawal of the agonist or addition of an antagonist, this can result in a rebound increase in cAMP levels, known as cAMP overshoot.[14][15] This is a cellular model of withdrawal and dependence.
Q3: The results of my cAMP assay are variable between experiments. How can I improve consistency?
-
Cell Health and Passage Number: Ensure cells are healthy and within a consistent, low passage number range, as receptor expression and signaling can change with excessive passaging.
-
Consistent Forskolin Concentration: The concentration of forskolin used to stimulate adenylyl cyclase should be consistent across all experiments.
-
Incubation Times: Optimize and strictly adhere to incubation times for both the test compound and forskolin.
Experimental Protocol: Forskolin-Stimulated cAMP Inhibition Assay
This protocol describes how to measure the ability of a this compound agonist to inhibit forskolin-stimulated cAMP production in cells expressing a Gαi/o-coupled receptor like the mu-opioid receptor.
Materials:
-
HEK293 or CHO cells stably expressing the mu-opioid receptor.
-
This compound Test Compound.
-
Forskolin.
-
Reference Agonist: DAMGO.
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Assay Buffer: HBSS or DMEM.
-
cAMP detection kit (e.g., HTRF, ELISA, or GloSensor-based).
Procedure:
-
Cell Seeding: Seed the cells in a 96- or 384-well plate at an appropriate density and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of the this compound test compound and the reference agonist (DAMGO) in assay buffer.
-
Agonist Stimulation: Remove the culture medium and add the diluted compounds to the cells. Incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C.
-
Adenylyl Cyclase Stimulation: Add a fixed concentration of forskolin (e.g., 5 µM) to all wells except the negative control and incubate for a further 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP levels against the log concentration of the agonist. Fit the data using a sigmoidal dose-response curve to determine the EC50 and Emax values for each compound.[16]
Data Presentation: Functional Potency of Opioids in cAMP Assays
| Compound | Receptor | EC50 (nM) | Emax (% of DAMGO) | Reference |
| Morphine | MOP | Potent Agonist | - | [16] |
| Fentanyl | MOP | Potent Agonist | - | [16] |
| Buprenorphine | MOP | Potent Agonist | - | [16] |
| TRV130 (Oliceridine) | MOP | 8 | 83% (vs Morphine) | [17] |
β-Arrestin Recruitment Assays: Troubleshooting Guide
β-arrestin recruitment assays measure the interaction of β-arrestin proteins with the activated GPCR, a key event in receptor desensitization and an important signaling pathway in its own right.
Q&A: Common Problems in β-Arrestin Recruitment Assays
Q1: My this compound compound shows activity in the cAMP assay but not in the β-arrestin recruitment assay. What does this indicate?
This is a classic sign of a G protein-biased agonist.[2] The compound is activating the G protein pathway (leading to cAMP inhibition) but is not effectively recruiting β-arrestin. This is a desirable profile for developing safer opioids.
Q2: The signal window in my β-arrestin assay is small. How can I improve it?
-
Receptor and β-arrestin Expression Levels: The relative expression levels of the receptor and the tagged β-arrestin can significantly impact the assay window. Optimizing the transfection conditions or using a stable cell line with validated expression levels is crucial.
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Choice of Assay Technology: Different β-arrestin assay technologies (e.g., BRET, FRET, enzyme complementation) have varying sensitivities and signal-to-background ratios.[18] The PathHunter assay is a common example of enzyme complementation technology.[18][19]
-
Incubation Time: The kinetics of β-arrestin recruitment can vary between agonists. A time-course experiment can help determine the optimal incubation time to capture the peak signal.
Q3: Can I distinguish between β-arrestin 1 and β-arrestin 2 recruitment?
Yes, specialized assays can be designed to measure the recruitment of individual β-arrestin isoforms.[20] This can be important as the two isoforms can have different functional roles.[20][21] Some ligands may exhibit bias towards one isoform over the other.[20]
Experimental Protocol: β-Arrestin Recruitment Assay (PathHunter® EFC Assay)
This protocol outlines a general procedure for a β-arrestin recruitment assay using the DiscoverX PathHunter® enzyme fragment complementation (EFC) technology.
Materials:
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PathHunter® cell line co-expressing the opioid receptor fused to a ProLink (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.
-
This compound Test Compound.
-
Reference Agonist: e.g., DAMGO for MOR.
-
Assay Buffer.
-
PathHunter® detection reagents.
Procedure:
-
Cell Seeding: Plate the PathHunter® cells in a 96- or 384-well white, clear-bottom plate and culture overnight.
-
Compound Addition: Prepare serial dilutions of the this compound test compound and reference agonist in assay buffer. Add the compounds to the cells.
-
Incubation: Incubate the plate at 37°C for 90 minutes to allow for receptor activation and β-arrestin recruitment.[22]
-
Signal Detection: Prepare the PathHunter® detection reagent mixture according to the manufacturer's protocol and add it to each well. Incubate at room temperature for 60 minutes.
-
Luminescence Reading: Measure the chemiluminescent signal using a plate reader.
-
Data Analysis: Plot the luminescence signal against the log concentration of the agonist. Fit the data using a sigmoidal dose-response curve to determine the EC50 and Emax values.
Data Presentation: β-Arrestin Recruitment by Opioids
| Compound | Receptor | β-arrestin Recruitment Emax (% of Morphine) | Reference |
| Morphine | MOP | 100% | [17] |
| TRV130 (Oliceridine) | MOP | 14% | [17] |
| Fentanyl | MOP | Full Efficacy | [16] |
| Buprenorphine | MOP | No Recruitment | [16] |
Visualizing this compound Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key concepts in this compound functional assays.
Caption: Workflow for characterizing a this compound compound.
References
- 1. This compound scaffold for opioid analgesics and pharmacological tools development: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biased ligands at opioid receptors: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Biased View of μ-Opioid Receptors? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Biased versus Partial Agonism in the Search for Safer Opioid Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.uwec.edu [chem.uwec.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of morphine-induced cAMP overshoot: a cell-based assay model in a high-throughput format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro profiling of opioid ligands using the cAMP formation inhibition assay and the β-arrestin2 recruitment assay: No two ligands have the same profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comprehensive overview of biased pharmacology at the opioid receptors: biased ligands and bias factors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 20. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 21. β-Arrestins: Regulatory Role and Therapeutic Potential in Opioid and Cannabinoid Receptor-Mediated Analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Distinct Profiles of Desensitization of µ-Opioid Receptors Caused by Remifentanil or Fentanyl: In Vitro Assay with Cells and Three-Dimensional Structural Analyses - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to reduce the psychotomimetic side effects of benzomorphans
Welcome to the technical support center for researchers working with benzomorphan derivatives. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in mitigating the psychotomimetic side effects associated with this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets responsible for the psychotomimetic side effects of benzomorphans?
A1: The psychotomimetic effects of benzomorphans, such as hallucinations and dysphoria, are primarily mediated by their activity at two key receptors: the Kappa-Opioid Receptor (KOR) and the Sigma-1 Receptor (σ1R).[1][2][3] The prototypical psychotomimetic this compound, N-allylnormetazocine (SKF-10,047), is a known agonist at both KOR and σ1R.[3] Additionally, some benzomorphans interact with the NMDA receptor's PCP site, which can also contribute to these effects.[3]
Q2: What is the leading strategy to reduce KOR-mediated dysphoria?
A2: The leading strategy is to develop G-protein biased KOR agonists. Evidence suggests that the therapeutic effects of KOR agonists (e.g., analgesia) are mediated through G-protein signaling pathways, while the adverse psychotomimetic effects, like dysphoria, are mediated by a separate β-arrestin-2-dependent signaling pathway. By designing ligands that selectively activate the G-protein pathway over the β-arrestin pathway, it may be possible to separate the desired analgesic effects from the unwanted psychotomimetic side effects.
Q3: How can σ1R-mediated psychotomimetic effects be mitigated?
A3: Co-administration of a selective σ1R antagonist is a primary strategy. These antagonists can block the psychotomimetic effects induced by σ1R agonists. For example, the selective σ1R antagonist NE-100 has been shown to fail to attenuate the reduction in prepulse inhibition (PPI) caused by racemic N-allylnormetazocine (NANM), suggesting a complex interaction.[3] However, other studies suggest that σ1R antagonists can be effective. Additionally, since σ1R activity can modulate NMDA receptors, indirect modulation of this pathway is another area of investigation.[1][2][4][5]
Q4: Are there structural modifications to the this compound scaffold that can reduce psychotomimetic potential?
A4: Yes, structure-activity relationship (SAR) studies are crucial. The psychotomimetic effects are stereoselective. For instance, with N-allylnormetazocine (NANM), the (+)-isomer is a prototypical σ1R agonist, while the (-)-isomer has higher affinity for KOR.[3] Modifying substituents on the nitrogen atom and the phenyl ring can alter the affinity and selectivity for KOR, MOR (μ-opioid receptor), and σ1R, thereby tuning the pharmacological profile to reduce unwanted side effects.
Q5: Can co-administration of other CNS agents help?
A5: Yes, some studies suggest that dopaminergic agents may antagonize the psychotomimetic effects of partial agonist analgesics. This indicates that the dopaminergic system is implicated in the mechanism of these side effects. Benzodiazepines have also been used clinically to alleviate anxiety associated with pentazocine-induced psychotomimetic effects.
Troubleshooting Guides
This section addresses common issues encountered during in vivo experiments designed to assess or mitigate the psychotomimetic effects of benzomorphans.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in prepulse inhibition (PPI) data. | 1. Animal stress (improper handling, noisy environment).2. Incorrect equipment calibration (sound levels, sensor sensitivity).3. Strain, age, or sex differences in mice. | 1. Ensure a minimum 30-minute acclimation period in the testing room. Handle animals gently. Use a consistent, quiet testing environment.2. Routinely calibrate sound and movement sensors according to the manufacturer's guidelines.3. Use a consistent mouse strain, age, and sex within an experiment. Report these variables clearly in your methodology. |
| Test compound appears sedative, confounding behavioral results (e.g., in Open Field Test). | The compound may have off-target effects or the dose may be too high, causing general motor depression rather than a specific reduction in psychotomimetic-like behavior. | 1. Conduct a dose-response study to find a dose that does not cause significant motor impairment.2. Use multiple behavioral tests. For example, a drug that reduces hyperlocomotion in the Open Field Test without impairing motor coordination on the Rotarod test is less likely to be purely sedative.3. Analyze electroencephalographic (EEG) activity; sedative compounds often increase power density in specific frequency bands.[6] |
| Conditioned Place Aversion (CPA) is not observed with a putative dysphoric compound. | 1. Insufficient conditioning sessions.2. Dose is too low to induce aversion or too high, causing motor impairment that prevents exploration.3. The chosen environmental cues (visual, tactile) are not salient enough. | 1. Increase the number of conditioning days (e.g., alternate between drug and vehicle for 3 days).2. Perform a dose-response curve for the CPA effect.3. Ensure the conditioning compartments have distinct and easily distinguishable cues. |
| Poor brain penetrance of a novel this compound derivative. | The compound may be too hydrophilic, too large, or be subject to high efflux by transporters like P-glycoprotein at the blood-brain barrier. | 1. Modify the chemical structure to increase lipophilicity (e.g., add lipophilic groups), but maintain a balance to avoid poor solubility.2. Consider co-administration with a P-glycoprotein inhibitor in preclinical models to assess central activity.3. Use in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) to screen for BBB permeability early in development. |
Key Experimental Protocols & Data
Prepulse Inhibition (PPI) of Acoustic Startle
The PPI test is a primary method for assessing sensorimotor gating, a process that is deficient in individuals experiencing psychosis. Psychotomimetic drugs disrupt this gating ability in animal models.
Detailed Methodology:
-
Apparatus: An acoustic startle chamber consisting of a sound-attenuated enclosure, a loudspeaker for delivering acoustic stimuli, and a sensor platform to detect the animal's whole-body startle response.
-
Acclimation: Transport mice to the testing room and leave them undisturbed in their home cages for at least 30 minutes.
-
Procedure:
-
Place a single mouse into the holder on the sensor platform inside the chamber.
-
Begin the session with a 5-minute acclimation period with a constant background white noise (e.g., 65-70 dB).
-
The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong startling stimulus (e.g., 120 dB white noise for 40 ms).
-
Prepulse-alone trials: A weak acoustic stimulus (e.g., 74, 78, or 82 dB, which is 4-12 dB above background) for 20 ms.
-
Prepulse-pulse trials: The weak prepulse stimulus is presented 50-120 ms before the strong pulse stimulus.
-
No-stimulus trials: Only background noise is presented to measure baseline movement.
-
-
Each trial type is presented multiple times (e.g., 6-10 times) with a variable inter-trial interval (e.g., 10-30 seconds).
-
-
Data Analysis: The primary measure is the percent prepulse inhibition (%PPI), calculated as: %PPI = 100 * [(Startle amplitude on pulse-alone trial) - (Startle amplitude on prepulse-pulse trial)] / (Startle amplitude on pulse-alone trial)
Quantitative Data Example: Effect of NANM on PPI in Mice
The following table summarizes data adapted from studies investigating the dose-dependent disruption of PPI by N-allylnormetazocine (NANM) and the lack of reversal by a σ1R antagonist (NE-100) or a KOR antagonist (nor-BNI). This suggests the effect in this model is mediated by the NMDA receptor's PCP site.[3]
| Treatment Group | Dose (mg/kg, SC) | Prepulse Intensity | % PPI (Mean ± SEM) |
| Vehicle | - | +4 dB | 45 ± 5 |
| Racemic NANM | 3 | +4 dB | 35 ± 6 |
| Racemic NANM | 10 | +4 dB | 20 ± 4 |
| Racemic NANM | 30 | +4 dB | 5 ± 3 |
| Racemic NANM + NE-100 | 30 + 1 (IP) | +4 dB | 7 ± 4 |
| Racemic NANM + nor-BNI | 30 + 10 | +4 dB | 6 ± 3** |
| p < 0.05, **p < 0.01 compared to Vehicle. Data are illustrative based on published findings. |
Conditioned Place Aversion (CPA)
CPA is a Pavlovian conditioning model used to measure the aversive or dysphoric properties of a compound. Animals learn to associate a specific environment with the negative internal state induced by the drug and will subsequently avoid that environment.
Detailed Methodology:
-
Apparatus: A multi-compartment chamber (typically three) where at least two compartments are distinct in terms of visual (e.g., wall color/pattern) and/or tactile (e.g., floor texture) cues.
-
Procedure (Unbiased Design):
-
Phase 1: Pre-Test/Habituation (Day 1): Place the animal in the central compartment and allow free access to all compartments for 15-30 minutes. Record the time spent in each compartment to establish baseline preference. There should be no inherent preference for one side over the other.
-
Phase 2: Conditioning (Days 2-4): This phase consists of alternating injections. On one day, administer the test compound (e.g., a this compound) and confine the animal to one of the outer compartments for 30 minutes. On the other day, administer the vehicle (e.g., saline) and confine the animal to the opposite compartment for 30 minutes. The assignment of drug-paired compartment is counterbalanced across animals.
-
Phase 3: Post-Test (Day 5): Place the animal in the central compartment (with no drug treatment) and allow free access to all compartments, as in the pre-test. Record the time spent in each compartment.
-
-
Data Analysis: Aversion is demonstrated if the animals spend significantly less time in the drug-paired compartment during the post-test compared to the pre-test, or compared to the vehicle-paired compartment.
Signaling Pathways & Visualizations
Understanding the distinct signaling pathways activated by benzomorphans is key to designing strategies to mitigate side effects.
KOR-Mediated Dysphoria vs. Analgesia
Activation of the Kappa-Opioid Receptor (KOR) by a this compound agonist triggers two distinct intracellular cascades. The desired analgesic effects are primarily mediated by G-protein signaling, which inhibits adenylyl cyclase and modulates ion channels. In contrast, the undesirable psychotomimetic effects, such as dysphoria and aversion, are linked to the recruitment of β-arrestin-2, which initiates a separate signaling cascade potentially involving p38 MAPK.
Caption: Divergent signaling pathways of the Kappa-Opioid Receptor.
Sigma-1 Receptor Modulation of NMDA Receptor
The Sigma-1 Receptor (σ1R) is not a classical receptor but a chaperone protein located at the endoplasmic reticulum (ER). When activated by a ligand like (+)-SKF-10,047, it can translocate and interact with other proteins, including the NMDA receptor. This interaction can potentiate NMDA receptor function, which is believed to contribute to the psychotomimetic effects. A selective σ1R antagonist can prevent this interaction.
Caption: Workflow for mitigating psychotomimetic effects via σ1R antagonism.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 3. Effects of the psychotomimetic this compound N-allylnormetazocine (SKF 10,047) on prepulse inhibition of startle in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sigma-1 and N-Methyl-d-Aspartate Receptors: A Partnership with Beneficial Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The atypical antipsychotics risperidone, clozapine and olanzapine differ regarding their sedative potency in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinement of benzomorphan synthesis for higher yield and purity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of benzomorphan derivatives for higher yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the yield and purity in this compound synthesis?
A1: The key factors that significantly impact the outcome of this compound synthesis are the choice of cyclization strategy (e.g., Grewe cyclization), the selection of the Lewis acid catalyst, the reaction solvent, and the conditions for N-alkylation of the core structure. Stereochemical control is also paramount, as different stereoisomers can exhibit vastly different biological activities.
Q2: How can I monitor the progress of my this compound synthesis reaction?
A2: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the progress of most steps in this compound synthesis. It allows for the visualization of the consumption of starting materials and the formation of the product and any byproducts. A typical TLC setup would involve spotting the starting material, the reaction mixture, and a co-spot (a mix of starting material and reaction mixture) on a silica gel plate and eluting with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).
Q3: What are the common methods for purifying this compound derivatives?
A3: Column chromatography is the most common method for purifying crude this compound products.[1] Silica gel is a typical stationary phase, and the mobile phase is usually a gradient of solvents like ethyl acetate and hexanes, often with a small amount of a basic modifier like triethylamine to prevent tailing of the amine-containing compounds. For the separation of stereoisomers, specialized techniques such as chiral high-performance liquid chromatography (HPLC) are often necessary.[2][3]
Q4: How can I separate the different stereoisomers of my this compound product?
A4: Separation of stereoisomers, particularly enantiomers, requires chiral separation techniques. Chiral HPLC using a chiral stationary phase is a widely used and effective method.[2][3] The choice of the chiral column and the mobile phase is crucial and often requires screening of different conditions to achieve optimal separation. In some cases, diastereomers can be separated by standard column chromatography due to their different physical properties.[4]
Troubleshooting Guides
Problem 1: Low Yield in the Grewe Cyclization Step
The Grewe cyclization, a key acid-catalyzed intramolecular cyclization of a 1-benzyl-octahydroisoquinoline derivative, is a critical step in many this compound syntheses. Low yields are a common issue.
| Potential Cause | Troubleshooting Suggestion |
| Suboptimal Lewis Acid | The choice of Lewis acid can dramatically affect the yield. Experiment with different Lewis acids to find the optimal one for your specific substrate. |
| Incorrect Reaction Temperature | Temperature plays a critical role. If the temperature is too low, the reaction may be sluggish. If it's too high, it can lead to decomposition and byproduct formation. An initial optimization screen around the literature-reported temperature is recommended. |
| Presence of Water | Lewis acids are sensitive to moisture, which can quench the catalyst and halt the reaction. Ensure all glassware is thoroughly dried and use anhydrous solvents. |
| Steric Hindrance | Bulky substituents on the aromatic ring or the piperidine ring can hinder the cyclization. In such cases, a stronger Lewis acid or higher reaction temperatures might be necessary. |
Problem 2: Formation of Byproducts in the Grewe Cyclization
A known issue in the Grewe cyclization is the formation of an undesired β-isomer of the this compound, alongside the desired α-isomer.[5]
| Potential Cause | Troubleshooting Suggestion |
| Use of Brønsted Acids | Traditional Brønsted acids like H₃PO₄ tend to favor the formation of the α-isomer but can also produce the β-isomer as a minor product.[5] |
| Reaction Conditions Favoring Isomerization | The choice of acid can influence the product ratio. The use of Lewis acids like AlCl₃ or AlBr₃ has been reported to favor the formation of the trans (β) this compound product.[5] |
| Incomplete Reaction | If the reaction is not driven to completion, a mixture of isomers and starting material can complicate purification. Monitor the reaction by TLC until the starting material is consumed. |
| Difficult Purification | The α and β isomers can be difficult to separate by standard column chromatography. Chiral HPLC or derivatization to diastereomers followed by chromatography might be necessary. |
Problem 3: Low Yield or Di-alkylation during N-alkylation of Normetazocine
The N-alkylation of the normetazocine core is a common final step to introduce desired substituents. This step can suffer from low yields or the formation of the di-alkylated byproduct.
| Potential Cause | Troubleshooting Suggestion |
| Weak Base | Incomplete deprotonation of the secondary amine can lead to a slow or incomplete reaction. Use a sufficiently strong base to ensure complete deprotonation. |
| Inappropriate Solvent | The choice of solvent can influence the reaction rate and selectivity. Polar aprotic solvents like DMF or acetonitrile are often effective. |
| Stoichiometry of the Alkylating Agent | Using a large excess of the alkylating agent can promote di-alkylation. Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the alkylating agent. |
| Reaction Temperature | Higher temperatures can sometimes lead to side reactions. Running the reaction at room temperature or with gentle heating is often sufficient. |
Data Presentation
Table 1: Effect of Lewis Acid and Solvent on the Aza-Prins Cyclization Yield in an Asymmetric this compound Synthesis [6]
| Entry | Lewis Acid | Solvent | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | In(OTf)₃ | Toluene | 25 | 75:25 |
| 2 | Bi(OTf)₃ | Toluene | 20 | 70:30 |
| 3 | Sc(OTf)₃ | Toluene | 15 | 72:28 |
| 4 | In(OTf)₃ | CH₂Cl₂ | 30 | 80:20 |
| 5 | Bi(OTf)₃ | CH₂Cl₂ | 28 | 78:22 |
| 6 | Sc(OTf)₃ | CH₂Cl₂ | 22 | 81:19 |
| 7 | In(OTf)₃ | CH₃CN | 45 | 85:15 |
| 8 | Bi(OTf)₃ | CH₃CN | 52 | 88:12 |
| 9 | Sc(OTf)₃ | CH₃CN | 48 | 87:13 |
Table 2: Optimization of N-alkylation of Indazole with n-Pentyl Bromide (Model for N-alkylation of Heterocycles) [7]
| Entry | Base | Solvent | Time (h) | Conversion (%) | N-1:N-2 Ratio |
| 1 | Cs₂CO₃ | DMF | 16 | 100 | 1.4:1 |
| 4 | K₂CO₃ | DMF | 16 | 100 | 1.4:1 |
| 8 | Cs₂CO₃ | THF | 16 | 29 | 1.9:1 |
| 11 | Cs₂CO₃ | DMSO | 16 | 100 | 1.6:1 |
| 22 | NaH | THF | 24 | 100 | >99:1 |
Experimental Protocols
Protocol 1: Asymmetric Aza-Prins Reaction for this compound Synthesis[6][8]
This protocol describes the key cyclization step in the asymmetric synthesis of (1R,5S)‐2‐methyl‐6,7‐this compound.
-
To a solution of (R)-(benzyloxy)(phenyl)acetaldehyde (1.0 equiv) in anhydrous acetonitrile (0.1 M) under an argon atmosphere, add N-tosylhomoallylamine (1.2 equiv).
-
Add bismuth(III) triflate (Bi(OTf)₃, 1.1 equiv) to the mixture.
-
Stir the reaction at 30 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (ethyl acetate/hexanes gradient) to afford the desired 6-oxa-2-azabicyclo[3.2.1]octane derivative.
Protocol 2: N-Alkylation of (-)-cis-N-Normetazocine[9]
This protocol details the N-alkylation of the this compound core.
-
To a solution of (-)-cis-(1R,5R,9R)-N-normetazocine (1.0 equiv) in anhydrous dimethylformamide (DMF, 0.2 M), add sodium bicarbonate (NaHCO₃, 1.5 equiv) and potassium iodide (KI, catalytic amount).
-
Add the desired alkylating agent (e.g., 3-bromopropionyl chloride derivative, 1.5 equiv).
-
Heat the reaction mixture to 65 °C and stir for 20 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and pour it into ice water.
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (dichloromethane/methanol gradient) to yield the N-substituted this compound.
Visualizations
Caption: General workflow for the synthesis of a this compound derivative.
Caption: A logical approach to troubleshooting common synthesis issues.
References
- 1. US20080206883A1 - Hplc method for separation and detection of hydromorphone and related opioid pharmacophores - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. HPLC separation of enantiomers using chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. zaguan.unizar.es [zaguan.unizar.es]
- 7. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
Addressing tolerance development in long-term benzomorphan studies
Welcome to the Technical Support Center for researchers engaged in long-term benzomorphan studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to tolerance development.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular mechanisms leading to tolerance during long-term this compound administration?
A1: Tolerance to benzomorphans, like other opioids, is a complex process involving several key molecular adaptations.[1][2] The primary mechanisms include:
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Receptor Desensitization: Chronic activation of the µ-opioid receptor (MOR) leads to its phosphorylation by G protein-coupled receptor kinases (GRKs). This phosphorylation uncouples the receptor from its intracellular G-protein signaling pathway, reducing the downstream effect of the drug.[2]
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Receptor Internalization: Following phosphorylation, a protein called β-arrestin is recruited to the receptor.[1] This not only aids in desensitization but also targets the receptor for endocytosis, removing it from the cell surface and making it unavailable for agonist binding.[1] Different opioids show varying abilities to induce receptor internalization, which may correlate with their tolerance-inducing potential.[3]
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Receptor Downregulation: In cases of prolonged agonist exposure, internalized receptors may be targeted for degradation rather than being recycled back to the cell membrane. This results in a net loss of receptor numbers, further contributing to a diminished response.[1][4]
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Compensatory Signaling Pathways: The nervous system can adapt to chronic opioid receptor activation by upregulating opposing signaling systems. A key example is the adenylyl cyclase/cAMP pathway. While acute opioid exposure inhibits this pathway, chronic exposure can lead to its superactivation, counteracting the opioid's effect.[5]
Q2: How quickly does tolerance to benzomorphans develop compared to classical opioids like morphine?
A2: The rate of tolerance development can vary significantly depending on the specific this compound compound and the dosing regimen. For instance, in a study comparing the this compound LP1 to morphine in rats, tolerance to the antinociceptive effects of morphine (10 mg/kg s.c. twice daily) was observed on day 3. In contrast, LP1 (4 mg/kg s.c. twice daily) maintained its antinociceptive profile until the ninth day of the study.[6] This suggests that some benzomorphans may have a lower tolerance liability, potentially due to their interaction with multiple opioid receptors (e.g., MOR and DOR).[6]
Q3: What are the common side effects observed in long-term this compound studies in animal models, and how can they be managed?
A3: Long-term administration of benzomorphans can lead to side effects similar to other opioids.[7][8] Effective management is crucial for animal welfare and data integrity.
| Side Effect | Management Strategy |
| Constipation | Prophylactic treatment with a laxative (e.g., senna or lactulose in drinking water or diet). Ensure adequate hydration and provide a high-fiber diet.[8][9] |
| Sedation/Ataxia | This is often more pronounced at the beginning of treatment. Tolerance to sedative effects typically develops over time. Careful dose titration at the start of the study can help mitigate initial impairment.[7] |
| Respiratory Depression | This is a dose-dependent and potentially life-threatening side effect.[8][9] Careful dose selection and monitoring are critical, especially after initial administration or dose escalation. Tolerance to respiratory depression does develop, but it is a major concern.[9] |
| Opioid-Induced Hyperalgesia (OIH) | A paradoxical increase in pain sensitivity can occur with chronic opioid use. If animals show a decreased pain threshold compared to their baseline, OIH should be considered.[9] Management may involve tapering the opioid dose or rotating to a different class of analgesic.[9] |
| Dysphoria/Aversive Effects | Some benzomorphans, particularly those with kappa-opioid receptor (KOR) activity like pentazocine and cyclazocine, have been associated with dysphoric effects in both human and animal studies.[7] This can manifest as altered behavior in animal models. |
Troubleshooting Guides
Issue 1: High Variability or No Significant Analgesic Effect in the Hot Plate Test
| Potential Cause | Troubleshooting Steps |
| Animal Stress/Habituation | Ensure animals are properly habituated to the testing room and apparatus for 30-60 minutes before testing. Handle animals gently to minimize stress-induced analgesia.[10] |
| Inconsistent Plate Temperature | Regularly calibrate the hot plate to ensure a consistent surface temperature (typically 52-55°C).[10][11] |
| Observer Variability | If possible, have a single, blinded observer score the latencies to ensure consistency. |
| Incorrect Drug Dose/Administration | Double-check all dose calculations and the concentration of your this compound solution. Ensure proper administration technique (e.g., subcutaneous injection) is used consistently.[11] |
| Drug Degradation | Prepare fresh solutions regularly. Protect from light and store at the recommended temperature to prevent degradation.[11] |
| Animal Strain Differences | Be aware that different rodent strains can have varying sensitivities to opioids. Use a consistent strain throughout your study.[11] |
Issue 2: Inconsistent Drug Delivery with Osmotic Minipumps
| Potential Cause | Troubleshooting Steps |
| Improper Pump Priming | Ensure pumps are primed according to the manufacturer's instructions before implantation to allow for immediate drug delivery. |
| Incorrect Implantation Site | The most common site for subcutaneous implantation is on the back, slightly caudal to the scapulae.[12][13] This location minimizes interference with animal movement. |
| Pocket for Pump is Too Large/Small | Create a subcutaneous pocket that is slightly larger than the pump to allow for some movement, but not so large that the pump can flip or migrate.[14] |
| Wound Dehiscence/Infection | Use sterile surgical techniques for implantation to prevent infection.[14] Close the wound securely with wound clips or sutures.[12] Monitor the incision site post-operatively. |
| Pump Failure/End of Lifespan | Be aware of the specified duration of the pump. Pumps left implanted beyond their functional life can cause local tissue irritation due to leaking salt solutions.[13] |
Experimental Protocols
Protocol 1: Induction and Assessment of Tolerance Using the Hot Plate Test
This protocol is designed to measure thermal nociceptive thresholds and assess the development of tolerance to a this compound agonist in rats.
1. Materials:
-
Hot plate apparatus with precise temperature control.
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Transparent cylindrical restrainer to keep the animal on the plate.[10]
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This compound solution for injection.
-
Vehicle control (e.g., sterile saline).
-
Syringes and needles for subcutaneous injection.
-
Timer.
2. Procedure:
-
Habituation: For 2-3 days prior to the experiment, habituate the rats to the testing room and handling. On the test day, allow a 30-60 minute acclimatization period.[10]
-
Baseline Latency:
-
Set the hot plate temperature to a constant 54 ± 0.5°C.[15]
-
Gently place the rat on the hot plate and immediately start the timer.
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Observe the animal for nocifensive behaviors, such as licking a hind paw or jumping.[10] The time from placement to the first response is the response latency.
-
To prevent tissue damage, implement a cut-off time (e.g., 30-45 seconds). If the animal does not respond by the cut-off time, remove it and record the cut-off time as its latency.[10]
-
Establish a stable baseline latency for each animal over 2-3 measurements.
-
-
Chronic Dosing:
-
Divide animals into a control group (receiving vehicle) and a treatment group (receiving the this compound).
-
Administer the drug or vehicle subcutaneously at a predetermined dosing schedule (e.g., twice daily for 9 days).[6]
-
-
Tolerance Assessment:
-
On specified test days (e.g., day 1, 3, 5, 7, 9), perform the hot plate test at the time of expected peak drug effect (e.g., 30-60 minutes post-injection).
-
Record the response latency for each animal.
-
-
Data Analysis:
-
Calculate the Percent Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100
-
A significant decrease in %MPE over successive test days in the drug-treated group indicates the development of tolerance.
-
Alternatively, on the final day, a full dose-response curve can be generated for both the control and chronically-treated groups. A rightward shift in the ED50 value for the treated group quantitatively demonstrates tolerance.[16]
-
Protocol 2: Continuous Drug Delivery via Subcutaneous Osmotic Minipump Implantation
This protocol describes the surgical procedure for implanting an osmotic minipump in a mouse or rat for continuous, long-term delivery of a this compound.
1. Materials:
-
Sterile osmotic minipumps of the appropriate size and duration.
-
This compound solution (sterile-filtered).
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Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail).[14]
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Surgical instruments (scalpel, forceps, hemostats, wound clips or suture material).
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Antiseptic solution (e.g., povidone-iodine) and alcohol.
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Post-operative analgesic (e.g., buprenorphine or meloxicam).
2. Procedure:
-
Pump Preparation: Fill the sterile minipump with the this compound solution according to the manufacturer's instructions. Ensure no air bubbles are present. Prime the pump in sterile saline at 37°C for the recommended duration before implantation.
-
Animal Preparation:
-
Anesthetize the animal and confirm the appropriate level of anesthesia (e.g., lack of pedal withdrawal reflex).
-
Shave the fur from the surgical site, typically in the midscapular region on the dorsum.[12]
-
Sterilize the surgical area using a sequence of antiseptic and alcohol scrubs.
-
-
Surgical Implantation:
-
Make a small midline skin incision (approx. 1 cm) in the prepared area.
-
Insert a sterile hemostat into the incision and use blunt dissection (opening and closing the jaws) to create a subcutaneous pocket large enough to accommodate the pump.[14] The pocket should be slightly longer than the pump.
-
Insert the filled and primed pump into the pocket, delivery portal first.[14]
-
Ensure the pump sits comfortably within the pocket without putting pressure on the incision.
-
-
Wound Closure and Recovery:
-
Close the skin incision using wound clips or sutures.[12]
-
Administer post-operative analgesia as described in your approved animal protocol.
-
Monitor the animal during recovery until it is fully ambulatory. Check the incision site daily for signs of infection or dehiscence.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Key signaling events in the development of tolerance to this compound agonists.
Caption: Experimental workflow for assessing this compound tolerance in rodents.
Caption: A logical approach to troubleshooting inconsistent analgesic results.
References
- 1. Molecular mechanisms of opioid tolerance: From opioid receptors to inflammatory mediators (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stopioid.com [stopioid.com]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Opioid Tolerance Development: A Pharmacokinetic/Pharmacodynamic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The this compound-based LP1 ligand is a suitable MOR/DOR agonist for chronic pain treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Opioid complications and side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Opioid - Wikipedia [en.wikipedia.org]
- 10. maze.conductscience.com [maze.conductscience.com]
- 11. benchchem.com [benchchem.com]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. Osmotic Pumps in Mice and Rats | Office of Research [bu.edu]
- 14. Implantation of Osmotic Pumps in Rodents | UK Research [research.uky.edu]
- 15. Time Dependent Antinociceptive Effects of Morphine and Tramadol in the Hot Plate Test: Using Different Methods of Drug Administration in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cell Lines for Benzomorphan Receptor Interaction Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cell lines for studying the interaction of benzomorphan compounds with their target receptors.
Frequently Asked Questions (FAQs)
Q1: Which cell lines are most suitable for studying this compound receptor interactions?
A1: The choice of cell line is critical and depends on the specific receptor subtype you are investigating. Commonly used cell lines include:
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Chinese Hamster Ovary (CHO) cells: These cells are a popular choice as they provide a "blank slate" with low endogenous receptor expression, making them ideal for stable transfection of individual opioid receptors like the mu (μ), delta (δ), and kappa (κ) subtypes.[1] This allows for the study of a pure, homogeneous population of receptors.[1]
-
Human Embryonic Kidney 293 (HEK293) cells: Similar to CHO cells, HEK293 cells are easily transfected and are widely used for studying GPCR signaling, including cAMP assays for opioid receptors.[2]
-
Neuroblastoma cell lines (e.g., NCB-20): These cells of neuronal origin can endogenously express multiple receptor types, which can be an advantage for studying interactions in a more physiologically relevant context, but also a challenge for dissecting the effects of specific receptor subtypes.[3] For example, the NCB-20 cell line has been shown to express distinct high-affinity binding sites for benzomorphans, separate from enkephalin and morphine binding sites.[3]
-
PC-12 cells: This rat pheochromocytoma cell line is also used for studying opioid receptor trafficking and signaling.
Q2: How can I determine the expression level of the target receptor in my cell line?
A2: Quantifying receptor expression is crucial for interpreting binding and functional data. The most common method is a saturation radioligand binding assay . This involves incubating cell membranes with increasing concentrations of a high-affinity radioligand for the receptor of interest until saturation is reached. The data is then analyzed to determine the maximum number of binding sites (Bmax), which represents the receptor density, and the dissociation constant (Kd), which indicates the radioligand's affinity for the receptor.[4][5][6][7] For example, in CHO cells transfected with the mu-opioid receptor, [3H]diprenorphine has been used to determine a Bmax of 7.58 ± 0.8 pmol/mg protein.[1]
Q3: What are the key differences between studying mu, delta, and kappa opioid receptors in the context of this compound binding?
A3: Benzomorphans can exhibit complex pharmacology by binding to multiple opioid receptor subtypes (mu, delta, kappa) as well as sigma (σ) receptors.[3] Key considerations include:
-
Receptor Selectivity: Different this compound compounds have varying affinities for each receptor subtype. It is essential to characterize the binding profile of your compound of interest across all relevant receptor types.
-
Radioligand Choice: Use subtype-selective radioligands to investigate binding to a specific receptor. For example, [3H]DAMGO for mu, [3H]naltrindole for delta, and [3H]U-69,593 for kappa receptors.[8]
-
Functional Effects: The downstream signaling pathways activated by benzomorphans can differ depending on the receptor subtype. For instance, activation of all three (mu, delta, kappa) can lead to the inhibition of adenylyl cyclase.
Q4: What is biased agonism and how does it relate to this compound research?
A4: Biased agonism is a phenomenon where a ligand preferentially activates one signaling pathway over another at the same receptor. For GPCRs like opioid receptors, this could mean activating G-protein signaling (often associated with analgesia) more potently than β-arrestin recruitment (which can be linked to side effects like respiratory depression and tolerance).[9] Benzomorphans, like other opioids, can act as biased agonists. Studying biased agonism is crucial for developing safer analgesics with fewer side effects.[9][10] Assays that can differentiate between G-protein and β-arrestin pathways (e.g., GTPγS binding vs. receptor internalization or β-arrestin recruitment assays) are necessary to characterize the biased signaling profile of a this compound.
Troubleshooting Guides
Radioligand Binding Assays
Problem: Low or no specific binding signal.
| Possible Cause | Troubleshooting Steps |
| Low Receptor Expression | Verify receptor expression using a different method (e.g., Western blot, qPCR). If expression is low, re-transfect and select a higher-expressing clone. Ensure you are using a cell line known to express the receptor of interest.[11] |
| Inactive Radioligand | Check the expiration date of the radioligand. Radiochemicals can degrade over time. Store according to the manufacturer's instructions to prevent radiolysis.[11] |
| Incorrect Radioligand Concentration | Use a radioligand concentration at or below its Kd for optimal specific binding. Too high a concentration increases non-specific binding, while too low a concentration results in a weak signal.[11] |
| Suboptimal Assay Conditions | Incubation Time: Ensure the binding reaction has reached equilibrium by performing a time-course experiment.[12] Incubation Temperature: Room temperature is often a good starting point, but 37°C can accelerate reaching equilibrium, though it may also lead to receptor degradation over longer periods.[11] Buffer Composition: The pH, ionic strength, and presence of divalent cations can influence binding. A common buffer is 50 mM Tris-HCl, pH 7.4. The inclusion of protease inhibitors is recommended.[11] |
| Inefficient Separation of Bound and Free Ligand | If using vacuum filtration, ensure rapid washing with ice-cold buffer to minimize dissociation of the ligand from the receptor. Pre-soaking filter mats (e.g., with polyethyleneimine) can reduce non-specific binding of the radioligand to the filter.[11] |
Problem: High non-specific binding.
| Possible Cause | Troubleshooting Steps |
| High Radioligand Concentration | Use a radioligand concentration at or below its Kd value.[12] |
| Binding to Non-Receptor Components | Pre-soak filter mats in a solution like 0.3% polyethyleneimine to reduce radioligand binding to the filter itself.[13] Consider adding a blocking agent like bovine serum albumin (BSA) to the assay buffer. |
| Inappropriate Blocking Agent for NSB Determination | Use a high concentration (typically 100-1000 fold excess over the radioligand) of a known structurally different antagonist for the target receptor to define non-specific binding.[12] |
| Hydrophobic Interactions | Nonspecific binding can be proportional to the hydrophobicity of the ligands and resins. Consider using a more hydrophilic spacer if using affinity chromatography.[14] |
Functional Assays (cAMP, GTPγS)
Problem: Low or inconsistent signal in functional assays.
| Possible Cause | Troubleshooting Steps |
| Poor G-protein Coupling | Ensure your cell line expresses the appropriate G-proteins for your receptor of interest. Overexpression of specific G-protein subunits may be necessary. |
| Cell Health and Density | Use healthy, sub-confluent cells. Over-confluent or unhealthy cells can have altered signaling responses. Use cells from a consistent passage number. |
| Incorrect Agonist Concentration | For antagonism assays, use an agonist concentration around the EC80 to provide a sufficient window to observe inhibition.[15] |
| Assay Not Optimized | Incubation Times: For antagonist studies, pre-incubate with the antagonist to allow it to reach equilibrium before adding the agonist.[15] Optimize the agonist stimulation time to capture the peak response. GDP Concentration (for GTPγS assays): The presence of GDP is necessary to suppress basal GTPγS binding. The optimal concentration needs to be determined experimentally.[16] |
| Signal Window | Ensure your assay has a sufficient signal-to-background ratio. A small signal window can make it difficult to detect dose-dependent responses.[15] |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This protocol is for determining the binding affinity (Ki) of a test this compound compound for a specific opioid receptor subtype expressed in CHO cells.
1. Membrane Preparation:
- Homogenize CHO cells stably expressing the opioid receptor of interest in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4 with protease inhibitors).
- Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
- Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.[17]
- Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford).
2. Assay Setup:
- In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a subtype-selective radioligand (e.g., [3H]DAMGO for mu receptors, typically at its Kd concentration), and varying concentrations of the unlabeled test this compound compound.
- Include wells for "total binding" (membranes and radioligand only) and "non-specific binding" (membranes, radioligand, and a high concentration of a known antagonist, e.g., 10 µM naloxone).[8]
3. Incubation:
- Incubate the plate at a defined temperature (e.g., 25°C or 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[13][15]
4. Termination and Filtration:
- Terminate the assay by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a blocking agent.
- Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[11]
5. Quantification and Data Analysis:
- Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
- Calculate specific binding: Specific Binding = Total Binding - Non-Specific Binding.
- Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50 value.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
Protocol 2: [35S]GTPγS Binding Assay
This functional assay measures G-protein activation upon receptor stimulation by a this compound agonist.
1. Membrane Preparation:
- Prepare cell membranes as described in the radioligand binding assay protocol.
2. Assay Setup:
- In a 96-well plate, add the following in order: assay buffer, unlabeled GTPγS (for non-specific binding), diluted test this compound compound, membrane suspension, and GDP.
- Pre-incubate the plate (e.g., at 30°C for 15 minutes).[17]
3. Initiation of Reaction:
- Add [35S]GTPγS to each well to start the binding reaction.[17]
4. Incubation:
- Incubate the plate (e.g., at 30°C for 60 minutes) with gentle shaking.[17]
5. Termination and Filtration:
- Terminate the assay by rapid filtration through a 96-well filter plate.
- Wash the filters with ice-cold wash buffer.[17]
6. Detection and Data Analysis:
- Dry the filter plate, add scintillation cocktail, and count the radioactivity.
- Subtract non-specific binding from all other values to obtain specific binding.
- Plot the specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.[17]
Quantitative Data Summary
Table 1: Binding Affinities (Ki, nM) of Selected Benzomorphans and Standard Opioids at Different Receptor Subtypes
| Compound | Mu (μ) Receptor Ki (nM) | Delta (δ) Receptor Ki (nM) | Kappa (κ) Receptor Ki (nM) |
| DAMGO | 0.4 - 2.5 | 200 - 1000 | > 1000 |
| DPDPE | > 1000 | 0.2 - 1.0 | > 1000 |
| U-69,593 | > 1000 | > 1000 | 0.5 - 2.0 |
| Morphine | 1 - 10 | 100 - 500 | 100 - 500 |
| Naloxone | 1 - 5 | 20 - 100 | 20 - 100 |
| Ethylketocyclazocine | ~10 (in NCB-20 cells) | - | - |
| N-allylnorcyclazocine | ~30 (in NCB-20 cells) | - | - |
Note: Data compiled from various sources.[3][8] Ki values can vary depending on the cell line, radioligand, and assay conditions.
Visualizations
Caption: Workflow for a radioligand competition binding assay.
Caption: Biased agonism at an opioid receptor by a this compound.
Caption: Troubleshooting logic for low signal in binding assays.
References
- 1. Evaluation of a series of N-alkyl benzomorphans in cell lines expressing transfected delta- and mu-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Distinct high-affinity binding sites for this compound drugs and enkephalin in a neuroblastoma--brain hybrid cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]
- 7. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Biased ligands at opioid receptors: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biased agonism: the quest for the analgesic holy grail - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. A quantitative analysis and chemical approach for the reduction of nonspecific binding proteins on affinity resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Enhancing the selectivity of benzomorphan derivatives for specific opioid receptors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working to enhance the selectivity of benzomorphan derivatives for specific opioid receptors.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We've synthesized a new this compound derivative. What is the initial screening process to determine its opioid receptor selectivity?
A1: A logical initial screening process involves a combination of binding and functional assays.
-
Primary Screening (Binding Affinity): Start with radioligand binding assays to determine the affinity (Kᵢ) of your compound for the mu (μ), delta (δ), and kappa (κ) opioid receptors. This will give you a quantitative measure of how well your compound binds to each receptor subtype.
-
Secondary Screening (Functional Activity): For compounds showing promising affinity and selectivity in the binding assays, proceed to functional assays. These assays, such as cAMP or calcium mobilization assays, will determine whether your compound acts as an agonist, antagonist, or partial agonist at each receptor. They also provide a measure of the compound's potency (EC₅₀) and efficacy (Eₘₐₓ).
Q2: Our compound shows high affinity for the mu-opioid receptor in the binding assay, but very low efficacy in the functional assay. What could be the reason?
A2: This is a common and interesting finding. Several factors could be at play:
-
Antagonist Activity: Your compound may be a competitive antagonist. It binds to the receptor with high affinity but does not activate it, thus showing low or no efficacy in functional assays. In fact, it would block the action of an agonist. To confirm this, you should run a functional assay in the presence of a known agonist and varying concentrations of your compound. A rightward shift in the agonist's dose-response curve would indicate competitive antagonism.
-
Partial Agonism: The compound might be a partial agonist, which binds to the receptor and activates it, but with lower efficacy than a full agonist. Even at saturating concentrations, a partial agonist cannot produce the maximal response seen with a full agonist.[1][2]
-
Biased Agonism: The compound could be a biased agonist, preferentially activating one signaling pathway (e.g., G-protein pathway) over another (e.g., β-arrestin pathway).[3][4] If your functional assay only measures one of these pathways (e.g., a cAMP assay for G-protein activation), you might miss activity in the other pathway. Consider running a β-arrestin recruitment assay to investigate this possibility.[5][6]
-
Assay-Specific Issues: The discrepancy could be due to the specific conditions of your functional assay. Factors such as receptor expression levels in the cell line, the specific G-protein subtype expressed, and the level of signal amplification can all influence the observed efficacy.[1][7]
Q3: We are observing very high non-specific binding in our radioligand binding assay. How can we reduce it?
A3: High non-specific binding can obscure your specific binding signal. Here are several strategies to reduce it:
-
Optimize Radioligand Concentration: Use a radioligand concentration at or below its Kd value. Higher concentrations can lead to increased binding to non-receptor sites.
-
Pre-treat Filters/Plates: Pre-soaking your filter mats or plates with a substance like polyethyleneimine (PEI) can reduce the non-specific binding of positively charged radioligands.
-
Choice of Blocking Agent: Ensure you are using an appropriate blocking agent in your assay buffer, such as bovine serum albumin (BSA), to block non-specific binding sites.
-
Washing Steps: Increase the number and volume of washes to more effectively remove unbound radioligand. Ensure the wash buffer is cold to slow the dissociation of the radioligand from the receptor.
-
Re-evaluate the "Non-Specific" Ligand: The unlabeled ligand used to define non-specific binding should be structurally different from the radioligand but bind to the same receptor, and used at a high concentration (typically 100-1000 fold higher than the radioligand Kd).
Q4: How can we rationally design this compound derivatives to be more selective for the kappa-opioid receptor over the mu-opioid receptor?
A4: Enhancing kappa-opioid receptor (KOR) selectivity often involves modifications to the N-substituent of the this compound scaffold.[8]
-
Structure-Activity Relationship (SAR) Studies: SAR studies have shown that the nature of the N-substituent is a key determinant of receptor selectivity.[8][9] For instance, replacing an N-methyl group with larger, more lipophilic groups can shift the selectivity profile.
-
Cyclic N-Substituents: Introducing cyclic moieties, such as cyclopropylmethyl or cyclobutylmethyl, on the nitrogen atom has been a successful strategy in developing KOR-selective ligands.[9]
-
Aromatic Hydroxy Group Position: The position of the hydroxyl group on the aromatic ring can also influence selectivity.
A thorough review of the medicinal chemistry literature on this compound SAR is highly recommended to guide your synthetic efforts.
Data Presentation
Table 1: Comparative Binding Affinities (Kᵢ, nM) of Selected this compound Derivatives at Opioid Receptors
| Compound | N-Substituent | μ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) | Reference |
| (-)-Cyclazocine | Cyclopropylmethyl | 2.1 | 4.8 | 0.2 | [9] |
| (-)-Pentazocine | Dimethylallyl | 12 | 26 | 3.1 | [10] |
| (-)-Ethylketocyclazocine (EKC) | Ethyl | 1.5 | 300 | 0.2 | [11] |
| (-)-Bremazocine | Cyclopropylmethyl | 0.4 | 1.5 | 0.1 | [11] |
| (-)-NIH 11082 | 6-hydroxyhexyl | High | High | Low | [12] |
Table 2: Comparative Functional Potency (EC₅₀, nM) and Efficacy (Eₘₐₓ, %) of Selected Opioid Agonists
| Compound | Receptor | Assay Type | EC₅₀ (nM) | Eₘₐₓ (%) | Reference |
| Morphine | MOR | cAMP | 6.7 | 100 | [13] |
| Fentanyl | MOR | cAMP | 0.2 | 100 | [13] |
| DAMGO | MOR | [³⁵S]GTPγS | 15.4 | 100 | [14] |
| DPDPE | DOR | [³⁵S]GTPγS | 1.2 | 100 | [14] |
| U-50,488 | KOR | [³⁵S]GTPγS | 28.3 | 100 | [14] |
| MP1104 | MOR | [³⁵S]GTPγS | 0.41 | 110 | [14] |
| MP1104 | DOR | [³⁵S]GTPγS | 0.13 | 105 | [14] |
| MP1104 | KOR | [³⁵S]GTPγS | 0.027 | 100 | [14] |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Kᵢ) of a test compound for a specific opioid receptor subtype.
Materials:
-
Cell membranes expressing the opioid receptor of interest (μ, δ, or κ).
-
Radioligand specific for the receptor subtype (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U-69,593 for KOR).
-
Test compound (unlabeled).
-
Non-specific binding control (e.g., Naloxone at 10 µM).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well plates.
-
Glass fiber filter mats.
-
Scintillation cocktail and liquid scintillation counter.
Methodology:
-
Preparation: Prepare serial dilutions of the test compound.
-
Assay Setup: In a 96-well plate, add assay buffer, cell membranes, and either:
-
Vehicle (for total binding).
-
Non-specific binding control (for non-specific binding).
-
Test compound at various concentrations.
-
-
Radioligand Addition: Add the radioligand at a concentration near its Kd value to all wells.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer.
-
Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percent specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Functional Assay
Objective: To determine the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of a test compound on Gαi/o-coupled opioid receptors.
Materials:
-
Cells stably expressing the opioid receptor of interest (e.g., HEK293 or CHO cells).
-
Test compound.
-
Forskolin (an adenylyl cyclase activator).
-
IBMX (a phosphodiesterase inhibitor).
-
cAMP detection kit (e.g., HTRF, ELISA, or BRET-based).
-
96-well cell culture plates.
Methodology:
-
Cell Plating: Seed cells in a 96-well plate and allow them to attach overnight.
-
Pre-treatment: On the day of the assay, replace the culture medium with assay buffer containing IBMX and incubate for 15-30 minutes.
-
Compound Addition: Add the test compound at various concentrations to the wells.
-
Stimulation: Add forskolin to all wells to stimulate adenylyl cyclase and cAMP production.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit, following the manufacturer's instructions.
-
Data Analysis:
-
Plot the cAMP levels against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values. The Eₘₐₓ is typically expressed as a percentage of the response of a known full agonist.
-
Visualizations
Caption: Canonical G-protein signaling pathway for Gi/o-coupled opioid receptors.
Caption: The β-arrestin pathway leading to receptor desensitization and signaling.
Caption: A logical workflow for the pharmacological characterization of novel this compound derivatives.
References
- 1. Low Intrinsic Efficacy Alone Cannot Explain the Improved Side Effect Profiles of New Opioid Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iasp-pain.org [iasp-pain.org]
- 3. Biased ligands at opioid receptors: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biased Opioid Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in basic science methodology to evaluate opioid safety profiles and to understand opioid activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. This compound scaffold for opioid analgesics and pharmacological tools development: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and opioid receptor affinity of morphinan and this compound derivatives: mixed kappa agonists and mu agonists/antagonists as potential pharmacotherapeutics for cocaine dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. zenodo.org [zenodo.org]
- 11. Possible role of distinct morphine and enkephalin receptors in mediating actins of this compound drugs (putative kappa and sigma agonists) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological studies with a nonpeptidic, delta-opioid (-)-(1R,5R,9R)-5,9-Dimethyl-2’-hydroxy-2-(6-hydroxyhexyl)-6,7-benzomorphan hydrochloride ((-)-NIH 11082) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Characterization of a Dual Kappa-Delta Opioid Receptor Agonist Analgesic Blocking Cocaine Reward Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Analgesic Efficacy of Benzomorphan Derivatives and Morphine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analgesic efficacy of benzomorphan derivatives, with a focus on pentazocine, and the classical opioid analgesic, morphine. The information presented is supported by experimental data to aid in research and drug development efforts.
Introduction
Morphine, a phenanthrene alkaloid derived from the opium poppy, has long been the gold standard for treating severe pain.[1] Its potent analgesic effects are primarily mediated through the activation of the mu (µ)-opioid receptor.[2] Benzomorphans are a class of synthetic opioids that were developed with the aim of achieving strong analgesia with a reduced side-effect profile compared to morphine.[3] Pentazocine is a notable member of the this compound class and acts as a kappa (κ)-opioid receptor agonist and a weak mu-opioid receptor antagonist or partial agonist.[4] This dual mechanism of action differentiates its pharmacological profile from that of morphine.
Quantitative Comparison of Analgesic Efficacy
The following table summarizes the comparative analgesic potency of morphine and pentazocine from a preclinical study utilizing the prostaglandin-induced hyperalgesia model in rats.
| Compound | Administration Route | Metric | Value | Relative Potency |
| Morphine | Intraperitoneal | Rank Order of Potency | 1 | 100 |
| Pentazocine | Intraperitoneal | Rank Order of Potency | 3 | 2 |
| Morphine | Intraplantar | ID50 | 5 µg | 5-8 times more potent than Pentazocine |
| Pentazocine | Intraplantar | ID50 | Not directly stated, but estimated to be 5-8 times higher than morphine | 1 |
Data from a study evaluating the analgesic action of various opioids in the prostaglandin hyperalgesia test in rats. The rank order of potency after intraperitoneal administration was morphine > d-propoxyphene > pentazocine > codeine.[5]
Experimental Protocols
Detailed methodologies for common preclinical analgesic assays are provided below.
Prostaglandin-Induced Hyperalgesia Test (Rat)
This model is used to assess the ability of an analgesic agent to reverse a state of heightened pain sensitivity induced by prostaglandins.
-
Animal Model: Male Wistar rats (180-220g) are typically used.
-
Induction of Hyperalgesia: Prostaglandin E2 (PGE2) is administered via intraplantar injection into the hind paw of the rat. This induces a localized inflammation and hypersensitivity to noxious stimuli.
-
Drug Administration: The test compounds (e.g., morphine, pentazocine) or vehicle are administered via the desired route (e.g., intraperitoneal, intraplantar) at various doses.
-
Nociceptive Testing: At specific time points after drug administration, a constant pressure is applied to the inflamed paw using a pressure applicator (e.g., a Ugo Basile analgesy-meter).
-
Endpoint: The pressure required to elicit a withdrawal response (flinching or vocalization) is recorded as the pain threshold.
-
Data Analysis: The analgesic effect is quantified as the increase in pain threshold compared to the vehicle-treated group. The dose that produces a 50% inhibition of hyperalgesia (ID50) is calculated.[5]
Hot Plate Test (Mouse)
The hot plate test is a common method to evaluate the central analgesic effects of drugs against a thermal stimulus.
-
Animal Model: Male Swiss mice (20-25g) are commonly used.
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.
-
Procedure:
-
The mouse is placed on the hot plate, and a timer is started.
-
The latency to the first sign of a nociceptive response (e.g., licking of the hind paw, jumping) is recorded.
-
A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.
-
-
Drug Administration: The test compound or vehicle is administered prior to the test at defined time points.
-
Data Analysis: An increase in the latency to respond compared to the control group indicates an analgesic effect.
Tail-Flick Test (Rat)
This test measures the spinal reflex to a thermal stimulus and is sensitive to opioid analgesics.
-
Animal Model: Male Sprague-Dawley rats (200-250g) are often used.
-
Apparatus: A tail-flick apparatus that focuses a beam of high-intensity light on the ventral surface of the tail.
-
Procedure:
-
The rat is gently restrained, and its tail is positioned over the light source.
-
The latency for the rat to flick its tail away from the heat source is automatically recorded.
-
A cut-off time is set to avoid tissue damage.
-
-
Drug Administration: The test compound or vehicle is administered before the test.
-
Data Analysis: An increase in the tail-flick latency indicates an analgesic effect.
Signaling Pathways
The analgesic and other pharmacological effects of morphine and benzomorphans are initiated by their interaction with specific opioid receptors, which are G-protein coupled receptors (GPCRs).
Morphine (Mu-Opioid Receptor) Signaling Pathway
Morphine primarily acts as an agonist at the µ-opioid receptor. Upon binding, it initiates a signaling cascade that leads to a reduction in neuronal excitability and neurotransmitter release, resulting in analgesia.[2]
References
- 1. Opioid - Wikipedia [en.wikipedia.org]
- 2. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. The peripheral analgesic effect of morphine, codeine, pentazocine and d-propoxyphene - PubMed [pubmed.ncbi.nlm.nih.gov]
Benzomorphan as a Therapeutic Target for Neuropathic Pain: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Neuropathic pain, a debilitating condition arising from nerve damage, remains a significant therapeutic challenge. Traditional opioid analgesics, while potent, are often associated with dose-limiting side effects and the development of tolerance, diminishing their long-term utility. The benzomorphan scaffold has emerged as a promising platform for the development of novel analgesics with improved therapeutic profiles. This guide provides a comparative analysis of this compound-based compounds, particularly the dual mu-opioid receptor (MOR) and delta-opioid receptor (DOR) agonists LP1 and LP2, against conventional neuropathic pain treatments.
Mechanism of Action: A Dual-Targeting Approach
This compound derivatives like LP1 and LP2 exert their analgesic effects through a multimodal mechanism of action, primarily by acting as agonists at both MOR and DOR.[1][2] This dual agonism is hypothesized to produce synergistic antinociceptive effects while mitigating the undesirable side effects associated with selective MOR agonists like morphine.[3][4] The activation of DOR, in conjunction with MOR, is believed to counteract the development of tolerance.[3]
The prevailing theory suggests that the analgesic properties of opioids are mediated through G-protein signaling pathways, while adverse effects such as respiratory depression and constipation are linked to the β-arrestin recruitment pathway.[5] this compound-based dual agonists are being investigated for their potential to preferentially activate the G-protein pathway, offering a "biased agonism" that could separate analgesia from side effects.
Preclinical Efficacy in Neuropathic Pain Models
The Chronic Constriction Injury (CCI) model in rats is a widely used and validated model of neuropathic pain, mimicking the allodynia (pain from non-painful stimuli) and hyperalgesia (exaggerated pain response) experienced by patients. In this model, this compound derivatives have demonstrated significant efficacy.
This compound Derivatives: Quantitative Data
The this compound-based ligand LP1 has shown potent antiallodynic and antihyperalgesic effects in the CCI rat model.[2] Another derivative, LP2 , a dual MOR/DOR agonist, has also been shown to significantly ameliorate mechanical allodynia in the same model.[6]
| Compound | Animal Model | Test | Efficacy (ED50) | Time Point | Citation |
| LP1 | CCI Rat | Mechanical Allodynia (von Frey) | 3.2 mg/kg (s.c.) | 45 min post-administration | [2] |
| LP1 | CCI Rat | Thermal Hyperalgesia (Plantar Test) | 2.7 mg/kg (s.c.) | 45 min post-administration | [2] |
| LP2 | Tail-Flick (mice) | Antinociception | 0.9 mg/kg (i.p.) | - | [2] |
Comparison with Standard Neuropathic Pain Therapies
Opioid Comparator: Morphine
| Compound | Animal Model | Test | Efficacy | Citation |
| Morphine | CCI Rat | Mechanical Allodynia (von Frey) | Attenuated hypersensitivity | [7] |
First-Line Neuropathic Pain Medications
| Compound | Efficacy in Neuropathic Pain | Number Needed to Treat (NNT) for at least 50% pain relief | Citation |
| Gabapentin | Effective in postherpetic neuralgia and painful diabetic neuropathy. | 5.9 - 6.7 | [8] |
| Pregabalin | Effective in postherpetic neuralgia, painful diabetic neuropathy, and central neuropathic pain. | 7.7 | [9] |
Side Effect Profile: A Potential for Improved Safety
A key advantage of dual MOR/DOR agonists is the potential for a more favorable side-effect profile compared to traditional opioids.
Gastrointestinal Effects
Opioid-induced constipation is a major clinical challenge. Studies have shown that LP1 exhibits a significantly better gastrointestinal safety profile than morphine.
| Compound | Dose | Effect on Gastrointestinal Transit | Citation |
| Morphine | 1 mg/kg (a dose without antinociceptive effect) | Significantly inhibited intestinal transit | [1] |
| LP1 | Up to a dose that induced maximal antihyperalgesic effect | No significant inhibition of intestinal transit | [1] |
Motor Impairment
Data on the motor-impairing effects of LP1 and LP2 from rotarod tests are not available in the reviewed literature. However, the rotarod test is a standard method to assess such side effects.
Tolerance
The development of tolerance limits the long-term use of opioids. The dual MOR/DOR agonist LP1 has been shown to have a significantly lower tolerance-inducing capability compared to morphine.
| Compound | Dosing Regimen | Outcome | Citation |
| Morphine | 10 mg/kg s.c. twice daily | Tolerance observed on day 3 | [3] |
| LP1 | 4 mg/kg s.c. twice daily | Antinociceptive profile maintained until day 9 | [3] |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathway of Dual MOR/DOR Agonists
Caption: Proposed signaling pathway for dual MOR/DOR agonists like LP1 and LP2.
Experimental Workflow for Preclinical Validation
Caption: A typical experimental workflow for evaluating this compound derivatives.
Experimental Protocols
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
Objective: To induce a reproducible peripheral nerve injury in rats that results in chronic neuropathic pain behaviors.
Materials:
-
Adult male Sprague-Dawley rats (200-250g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments (scissors, forceps)
-
4-0 chromic gut sutures
-
Wound clips or sutures for skin closure
Procedure:
-
Anesthetize the rat and shave the lateral surface of the thigh.
-
Make a small incision in the skin and bluntly dissect the biceps femoris muscle to expose the sciatic nerve.
-
Carefully free the nerve from the surrounding connective tissue.
-
Tie four loose ligatures of chromic gut suture around the sciatic nerve with approximately 1 mm spacing between them. The ligatures should be tightened until they just elicit a brief twitch in the corresponding muscle.
-
Close the muscle layer with sutures and the skin with wound clips.
-
Allow the animals to recover for at least 7-14 days before behavioral testing to allow for the development of neuropathic pain.
Assessment of Mechanical Allodynia: Von Frey Test
Objective: To quantify the paw withdrawal threshold in response to a mechanical stimulus.
Materials:
-
Von Frey filaments of calibrated stiffness or an electronic von Frey apparatus
-
Elevated mesh platform with enclosures for the rats
Procedure:
-
Place the rat in the enclosure on the mesh platform and allow it to acclimate for at least 15-20 minutes.
-
Apply the von Frey filament to the plantar surface of the hind paw with increasing force until the filament bends.
-
A positive response is recorded if the rat sharply withdraws its paw.
-
The "up-down" method is often used to determine the 50% paw withdrawal threshold. This involves starting with a mid-range filament and increasing or decreasing the filament stiffness based on the animal's response.
Conclusion and Future Directions
The preclinical data strongly suggest that this compound-based dual MOR/DOR agonists, such as LP1 and LP2, represent a promising therapeutic strategy for neuropathic pain. Their efficacy in validated animal models, coupled with a potentially improved side-effect profile, particularly regarding constipation and the development of tolerance, warrants further investigation.
However, a critical next step is to conduct direct comparative studies against current first-line treatments for neuropathic pain, such as gabapentin and pregabalin, in preclinical models. Furthermore, comprehensive safety and toxicology studies are necessary prerequisites for any potential clinical development. To date, there is no publicly available information on LP1 or LP2 entering clinical trials. The advancement of these or similar this compound derivatives into human studies will be the ultimate validation of this therapeutic target for the management of neuropathic pain.
References
- 1. LP1 and LP2: Dual-Target MOPr/DOPr Ligands as Drug Candidates for Persistent Pain Relief - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The this compound-based LP1 ligand is a suitable MOR/DOR agonist for chronic pain treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel N-Substituted this compound-Based Compounds: From MOR-Agonist/DOR-Antagonist to Biased/Unbiased MOR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Opioid receptors in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gabapentin for chronic neuropathic pain in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mypcnow.org [mypcnow.org]
Comparative Analysis of Benzomorphan Derivatives' Potency at Opioid Receptors
A comprehensive guide for researchers and drug development professionals on the binding affinities and functional potencies of various benzomorphan derivatives. This guide provides a comparative summary of experimental data, detailed methodologies for key assays, and visual representations of associated signaling pathways.
This compound derivatives represent a significant class of opioid receptor modulators with diverse pharmacological profiles, ranging from potent analgesics to antagonists. Understanding the structure-activity relationships (SAR) and comparative potencies of these compounds is crucial for the development of novel therapeutics with improved efficacy and safety profiles. This guide offers a detailed analysis of various this compound derivatives, focusing on their binding affinities and functional activities at mu (µ), delta (δ), and kappa (κ) opioid receptors.
Data Presentation: Comparative Potency of this compound Derivatives
The following table summarizes the binding affinities (Ki) and functional potencies (EC50/IC50) of selected this compound derivatives at the three main opioid receptor subtypes. The data has been compiled from various in vitro studies to provide a comparative overview. It is important to note that experimental conditions can vary between studies, potentially influencing the absolute values.
| Derivative | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50/IC50, nM) | Functional Assay Type |
| Pentazocine | µ | 10 - 50 | >1000 (antagonist) | GTPγS Binding |
| δ | >1000 | >1000 | GTPγS Binding | |
| κ | 5 - 20 | 50 - 100 (agonist) | GTPγS Binding | |
| Cyclazocine | µ | 0.2 - 1 | 1 - 5 (partial agonist/antagonist) | GTPγS Binding |
| δ | 10 - 30 | 20 - 50 (antagonist) | GTPγS Binding | |
| κ | 0.1 - 0.5 | 0.5 - 2 (agonist) | GTPγS Binding | |
| Ketocyclazocine | µ | 50 - 100 | >1000 | GTPγS Binding |
| δ | >1000 | >1000 | GTPγS Binding | |
| κ | 0.5 - 2 | 1 - 5 (agonist) | GTPγS Binding | |
| Ethylketocyclazocine | µ | 1 - 5 | 10 - 30 (partial agonist) | GTPγS Binding |
| δ | 50 - 100 | >1000 | GTPγS Binding | |
| κ | 0.1 - 0.5 | 0.5 - 2 (agonist) | GTPγS Binding | |
| (-)-Metazocine | µ | 2 - 10 | 10 - 30 (agonist) | cAMP Accumulation |
| δ | 100 - 300 | >1000 | cAMP Accumulation | |
| κ | 20 - 50 | 50 - 100 (agonist) | cAMP Accumulation | |
| Phenazocine | µ | 0.5 - 2 | 1 - 5 (agonist) | GTPγS Binding |
| δ | 50 - 100 | >1000 | GTPγS Binding | |
| κ | 5 - 15 | 10 - 30 (agonist) | GTPγS Binding |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to offer a comprehensive understanding of the experimental basis for the presented data.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
1. Membrane Preparation:
-
Tissues (e.g., rat brain) or cells expressing the opioid receptor of interest are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then ultracentrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
2. Binding Reaction:
-
In a 96-well plate, incubate a fixed amount of membrane protein with a specific radioligand (e.g., [³H]-DAMGO for µ-receptors, [³H]-DPDPE for δ-receptors, or [³H]-U69,593 for κ-receptors) at a concentration close to its Kd.
-
Add increasing concentrations of the unlabeled this compound derivative (competitor).
-
To determine non-specific binding, a separate set of wells is incubated with the radioligand in the presence of a high concentration of a non-radioactive, high-affinity ligand.
-
The total binding is determined in the absence of any competitor.
-
The reaction is incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.[1]
3. Separation and Detection:
-
The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
Forskolin-Induced cAMP Accumulation Assay
This functional assay is used to determine the potency of a compound to act as an agonist or antagonist at Gi-coupled receptors, such as opioid receptors.
1. Cell Culture and Plating:
-
Cells stably expressing the opioid receptor of interest (e.g., HEK293 or CHO cells) are cultured under standard conditions.
-
The day before the assay, cells are seeded into 96-well or 384-well plates at an appropriate density.
2. Assay Procedure:
-
On the day of the assay, the cell culture medium is replaced with a stimulation buffer, often containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.[2]
-
For agonist testing, cells are incubated with increasing concentrations of the this compound derivative.
-
To measure the inhibition of adenylyl cyclase, cells are co-incubated with the test compound and a fixed concentration of forskolin, an adenylyl cyclase activator.[2][3]
-
For antagonist testing, cells are pre-incubated with the test compound before the addition of a known agonist.
-
The incubation is carried out for a specific time (e.g., 15-30 minutes) at 37°C.
3. cAMP Detection:
-
Following incubation, the cells are lysed, and the intracellular cAMP levels are measured using a variety of methods, such as:
-
Homogeneous Time-Resolved Fluorescence (HTRF): This competitive immunoassay uses a cAMP-d2 conjugate and a cryptate-labeled anti-cAMP antibody.[2]
-
Enzyme-Linked Immunosorbent Assay (ELISA): A standard immunoassay format.
-
Bioluminescence Resonance Energy Transfer (BRET): Using genetically encoded cAMP sensors.
-
4. Data Analysis:
-
The amount of cAMP produced is quantified and plotted against the concentration of the test compound.
-
For agonists, the EC50 (the concentration that produces 50% of the maximal response) and Emax (the maximal effect) are determined.
-
For antagonists, the IC50 (the concentration that inhibits 50% of the agonist response) is calculated.
[³⁵S]GTPγS Binding Assay
This functional assay directly measures the activation of G-proteins following receptor stimulation and is particularly useful for differentiating full and partial agonists.[4]
1. Membrane Preparation:
-
Similar to the radioligand binding assay, membranes are prepared from tissues or cells expressing the opioid receptor.
2. Binding Reaction:
-
In a 96-well plate, incubate the membranes with increasing concentrations of the this compound derivative in an assay buffer containing GDP (to ensure G-proteins are in their inactive state).[5]
-
The reaction is initiated by the addition of [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.
-
The plate is incubated at 30°C for a defined period (e.g., 60 minutes) to allow for agonist-stimulated binding of [³⁵S]GTPγS to the Gα subunit.[4]
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer to remove unbound [³⁵S]GTPγS.
-
The amount of [³⁵S]GTPγS bound to the membranes is quantified using a liquid scintillation counter.
4. Data Analysis:
-
The specific binding of [³⁵S]GTPγS is plotted against the concentration of the agonist.
-
The EC50 and Emax values are determined from the resulting dose-response curve to assess the potency and efficacy of the agonist.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and a typical experimental workflow associated with the analysis of this compound derivatives.
Caption: G-Protein dependent signaling pathway of μ-opioid receptor activation.
Caption: β-Arrestin dependent signaling and receptor regulation pathway.[6][7][8][9][10][11][12][13]
Caption: Experimental workflow for a radioligand binding assay.
References
- 1. benchchem.com [benchchem.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel N-Substituted this compound-Based Compounds: From MOR-Agonist/DOR-Antagonist to Biased/Unbiased MOR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Comprehensive overview of biased pharmacology at the opioid receptors: biased ligands and bias factors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. β-Arrestin 2 and ERK1/2 Are Important Mediators Engaged in Close Cooperation between TRPV1 and µ-Opioid Receptors in the Plasma Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. β-arrestin-dependent Opioid Receptor Signaling | BioRender Science Templates [biorender.com]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to the Cross-Validation of In Vitro and In Vivo Data for Benzomorphan Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of in vitro and in vivo experimental data for select benzomorphan compounds, a class of synthetic opioids. By presenting data in a structured format and detailing experimental protocols, this document aims to facilitate the translation of preclinical findings into potential clinical applications.
Introduction to Benzomorphans
Benzomorphans are a class of opioid analgesics with a rigid structure that has been extensively studied to develop new pain therapeutics.[1][2] The N-substituent on the this compound nucleus is a critical determinant of the pharmacological profile at mu (MOR), delta (DOR), and kappa (KOR) opioid receptors.[1][2] Modifications of this substituent can modulate the affinity and activity, leading to compounds with varying degrees of agonist and antagonist effects. This guide focuses on the correlation between in vitro receptor binding and functional activity with in vivo analgesic efficacy and side-effect profiles.
In Vitro Data Summary
The following table summarizes the in vitro receptor binding affinities (Ki) and functional activities for representative this compound compounds. Lower Ki values indicate higher binding affinity. Functional activity is often determined using [³⁵S]GTPγS binding assays, where agonist stimulation of G-protein-coupled receptors (GPCRs) like opioid receptors leads to the binding of [³⁵S]GTPγS.
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity ([³⁵S]GTPγS) | Reference |
| LP2 Analog | MOR | - | Dual MOR/DOR agonist | [1][2] |
| 3-(3'-hydroxybenzyl)amino-17-methylmorphinan (4g) | MOR | 0.42 | Full agonist | [3][4] |
| KOR | - | - | [3][4] | |
| DOR | - | - | [3][4] | |
| 2-(3'-Hydroxybenzyl)amino-17-cyclopropylmethylmorphinan (17) | KOR | - | KOR-selective ligand | [3][4] |
| (-)-N-but-3-enyl-normetazocine (9) | KOR | Higher affinity than MOR | - | [5] |
| (-)-N-but-3-ynyl-normetazocine (13) | KOR | Higher affinity than MOR | - | [5] |
| (-)-N-but-2-ynyl-normetazocine (12) | MOR | kappa/mu ratio = 7.8 | - | [5] |
| LP1 Analog (Compound 3) | MOR | 5.96 ± 0.08 | - | [6] |
| LP1 Analog (Compound 7) | MOR | 1.49 ± 0.24 | - | [6] |
In Vivo Data Summary
The in vivo analgesic effects of this compound compounds are typically assessed using rodent models of pain, such as the tail-flick test. The data below presents the median effective dose (ED₅₀) for analgesia. Lower ED₅₀ values indicate higher potency.
| Compound | Animal Model | Assay | Analgesic Potency (ED₅₀, mg/kg) | Reference |
| (-)-N-but-3-enyl-normetazocine (9) | Mouse | Tail-flick | 0.05 | [5] |
| (-)-N-but-3-ynyl-normetazocine (13) | Mouse | Tail-flick | 0.05 | [5] |
| (-)-N-but-2-ynyl-normetazocine (12) | Mouse | Tail-flick vs. Morphine | AD₅₀ = 0.3 (antagonist dose) | [5] |
Experimental Protocols
-
Objective: To determine the binding affinity (Ki) of a compound for a specific receptor.
-
Methodology:
-
Membrane Preparation: Membranes from cells expressing the target opioid receptor (e.g., CHO cells transfected with MOR, KOR, or DOR) are prepared.
-
Competition Binding: Membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]DAMGO for MOR) and varying concentrations of the unlabeled test compound.
-
Separation and Counting: Bound and free radioligand are separated by filtration, and the radioactivity of the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation. Nonspecific binding is determined in the presence of a high concentration of an unlabeled ligand like naloxone.[3]
-
-
Objective: To determine the functional activity (agonist, partial agonist, or antagonist) of a compound at a GPCR.
-
Methodology:
-
Membrane Incubation: Cell membranes expressing the opioid receptor of interest are incubated with the test compound, GDP, and [³⁵S]GTPγS.
-
Agonist Stimulation: Agonist binding activates the G-protein, leading to the exchange of GDP for [³⁵S]GTPγS.
-
Measurement: The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.
-
Data Analysis: The potency (EC₅₀) and efficacy (Emax) of the compound are determined from concentration-response curves. Full agonists produce a maximal response, while partial agonists produce a submaximal response.[3][4]
-
-
Objective: To assess the analgesic properties of a compound in response to a thermal stimulus.
-
Methodology:
-
Animal Acclimation: Mice are gently restrained, and their tails are exposed to a radiant heat source.
-
Baseline Latency: The time taken for the mouse to flick its tail away from the heat is recorded as the baseline latency.
-
Compound Administration: The test compound is administered (e.g., subcutaneously or intrathecally).
-
Post-treatment Latency: At various time points after administration, the tail-flick latency is measured again.
-
Data Analysis: An increase in the tail-flick latency compared to baseline indicates an analgesic effect. The ED₅₀, the dose that produces a maximal possible effect in 50% of the animals, is calculated.[5][7]
-
Visualizations
Caption: Experimental workflow for cross-validation.
Caption: this compound signaling pathway.
Caption: Logical relationship of in vitro to in vivo data.
Discussion and Conclusion
The cross-validation of in vitro and in vivo data is a cornerstone of modern drug discovery. For this compound compounds, a strong correlation between high in vitro affinity and functional potency at the mu-opioid receptor generally translates to potent in vivo analgesic effects. For instance, compounds like (-)-N-but-3-enyl- and (-)-N-but-3-ynyl-normetazocine, which show high potency in the mouse tail-flick assay, are expected to have high affinity for opioid receptors.[5]
However, discrepancies can arise due to several factors, including pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), blood-brain barrier penetration, and off-target effects.[8] A compound with excellent in vitro activity may fail in vivo if it is rapidly metabolized or cannot reach its target site in the central nervous system. Therefore, a comprehensive assessment that includes both in vitro and in vivo studies is crucial for the successful development of novel this compound-based analgesics. Future research should continue to explore the structure-activity relationships of these compounds to optimize their therapeutic potential while minimizing adverse effects.
References
- 1. Design, synthesis, in vitro evaluation, and molecular modeling studies of N-substituted benzomorphans, analogs of LP2, as novel MOR ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iris.cnr.it [iris.cnr.it]
- 3. Synthesis, Binding Affinity, and Functional In Vitro Activity of 3-Benzylaminomorphinan and 3-Benzylaminomorphine Ligands at Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, binding affinity, and functional in vitro activity of 3-benzylaminomorphinan and 3-benzylaminomorphine ligands at opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro and in vivo activity of (-)-(1R,5R,9R)- and (+)-(1S,5S,9S)-N-alkenyl-, -N-alkynyl-, and -N-cyanoalkyl-5, 9-dimethyl-2'-hydroxy-6,7-benzomorphan homologues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In-Vivo Models for Management of Pain [scirp.org]
- 8. ashp.org [ashp.org]
A Comparative Analysis of the Side-Effect Profiles of Benzomorphan and Traditional Opioids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the side-effect profiles of benzomorphan derivatives and traditional opioids. The information presented is intended to support research and development efforts in the field of analgesics by providing a clear, data-driven overview of the distinct pharmacological characteristics of these two opioid classes.
Executive Summary
Traditional opioids, primarily acting as mu-opioid receptor (MOR) agonists, are potent analgesics but are associated with a significant burden of side effects, including respiratory depression, constipation, sedation, and a high potential for abuse. This compound derivatives, in contrast, exhibit a more complex pharmacology, often acting as kappa-opioid receptor (KOR) and sigma receptor (σR) ligands, with some also possessing mixed MOR agonist/antagonist properties. This distinct receptor engagement leads to a different side-effect profile, characterized by a lower risk of respiratory depression and constipation but a higher incidence of psychotomimetic and dysphoric effects.
Data Presentation: Quantitative Comparison of Side Effects
The following tables summarize quantitative data from preclinical and clinical studies, comparing the incidence and severity of key side effects associated with traditional opioids (represented by morphine) and benzomorphans (represented by pentazocine and selective KOR agonists).
Table 1: Preclinical Comparison of Opioid Side Effects in Rats
| Side Effect | Traditional Opioid (Morphine) | This compound-like (U69,593 - KOR Agonist) |
| Antinociception (ED₅₀, nmol) | Full Agonist | Low Potency |
| Constipation | Bell-shaped dose-response | Inactive |
| Respiratory Depression | Full Agonist | Inactive |
Source: Adapted from a study in rats comparing the in vivo profiles of various opioid agonists. Antinociception was assessed using the warm water tail-flick test, constipation via the castor oil-induced diarrhea test, and respiratory depression with whole-body plethysmography.
Table 2: Clinical Comparison of Subjective Side Effects in Healthy Volunteers (Morphine vs. Pentazocine)
| Side Effect Category | Morphine (0.08 mg/kg IV) | Pentazocine (0.5 mg/kg IV) | Key Findings |
| Aversive Effects (e.g., dysphoria) | Lower Incidence | Greater Incidence | Pentazocine produced significantly greater aversive side effects at equianalgesic doses.[1][2] |
| Positive Effects (e.g., euphoria, feeling in control) | Higher Incidence | Lower Incidence | Morphine was more associated with feelings of control and euphoria.[1][2] |
| Sedation | Frequently Reported | Frequently Reported | Both drugs produced similar levels of sedation.[1][2] |
| Negative Side Effects in Females | Higher Incidence than Males | Higher Incidence than Males | Females reported a greater frequency of negative side effects for both drugs.[1][2] |
Source: Based on a study in healthy volunteers receiving equianalgesic intravenous doses of morphine or pentazocine. Side effects were assessed using the Somatic Side Effects Questionnaire and the Cognitive and Affective Side Effects Questionnaire.[1][2]
Experimental Protocols
Preclinical Assessment of Opioid Side Effects in Rodents
-
Antinociception (Analgesia):
-
Warm Water Tail-Flick Test: The distal portion of the rodent's tail is immersed in warm water (e.g., 52°C), and the latency to flick the tail is measured. An increase in latency indicates an analgesic effect.
-
-
Constipation:
-
Castor Oil-Induced Diarrhea Test: Animals are administered castor oil to induce diarrhea. The test compound is administered prior to the castor oil, and the time to the first diarrheal stool and the total number of diarrheal stools are recorded. A delay in onset and a reduction in the number of diarrheal episodes indicate a constipating effect.
-
-
Respiratory Depression:
-
Whole-Body Plethysmography: The animal is placed in a sealed chamber, and changes in pressure due to breathing are measured to determine respiratory rate and tidal volume. A decrease in these parameters indicates respiratory depression.
-
-
Dysphoria/Aversion:
Clinical Assessment of Opioid Side Effects in Humans
-
Subjective Side Effects (Sedation, Dysphoria, Nausea):
-
Self-Report Questionnaires: Standardized questionnaires, such as the Somatic Side Effects Questionnaire and the Cognitive and Affective Side Effects Questionnaire, are administered to subjects at baseline and at various time points after drug administration.[1][2] These questionnaires typically use Likert scales or visual analog scales for subjects to rate the intensity of various potential side effects.
-
-
Nausea and Vomiting:
Signaling Pathways
The distinct side-effect profiles of benzomorphans and traditional opioids are a direct consequence of their differential engagement of opioid and other receptor systems and their downstream signaling cascades.
Traditional Opioids: Mu-Opioid Receptor (MOR) Signaling
Traditional opioids like morphine exert their primary effects through the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR). Agonist binding to the MOR initiates two main signaling pathways: the G-protein pathway and the β-arrestin pathway.
-
G-Protein Pathway (Analgesia): Activation of the Gαi/o subunit inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. The Gβγ subunit inhibits N-type voltage-gated calcium channels (VGCCs) and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels. These actions reduce neuronal excitability and neurotransmitter release, resulting in analgesia.
-
β-Arrestin Pathway (Side Effects): While initially thought to be the primary driver of side effects like respiratory depression and constipation, recent evidence suggests a more complex role. β-arrestin recruitment can lead to receptor desensitization and internalization, and it can also initiate its own signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs) like p38.[3][4][8]
Caption: Mu-Opioid Receptor (MOR) Signaling Pathways.
Benzomorphans: Kappa-Opioid Receptor (KOR) and Sigma Receptor (σR) Signaling
Many benzomorphans, such as pentazocine and ketazocine, are agonists at the kappa-opioid receptor (KOR) and may also interact with sigma receptors.
-
Kappa-Opioid Receptor (KOR) Signaling: Similar to MOR, KOR is a Gi/o-coupled GPCR. Its activation leads to analgesia, but it is also strongly associated with dysphoria and psychotomimetic effects.[9][10][11] The dysphoric effects are thought to be mediated, at least in part, through a β-arrestin-dependent activation of p38 MAPK.[3][4][8]
Caption: Kappa-Opioid Receptor (KOR) Signaling Pathways.
-
Sigma Receptor (σR) Signaling: Originally misclassified as an opioid receptor, the sigma receptor is now understood to be a distinct entity.[12][13][14][15] Benzomorphans like pentazocine can bind to sigma receptors, contributing to their psychotomimetic side effects.[12][13] Sigma receptors are intracellular chaperone proteins, primarily located at the endoplasmic reticulum-mitochondrion interface, and are involved in modulating calcium signaling and various neurotransmitter systems.[14][15]
References
- 1. Cognitive-Affective and Somatic Side Effects of Morphine and Pentazocine: Side-Effect Profiles in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cognitive-affective and somatic side effects of morphine and pentazocine: side-effect profiles in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stress-induced p38 mitogen-activated protein kinase activation mediates kappa-opioid-dependent dysphoria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. Nomogram for predicting opioid-induced nausea and vomiting for cancer pain patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. Efficacy of opioid-free anesthesia in reducing postoperative adverse events for thoracoscopic pulmonary surgery: a randomized controlled trial | springermedizin.de [springermedizin.de]
- 8. Kappa Opioid Receptor-Induced Aversion Requires p38 MAPK Activation in VTA Dopamine Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ketazocine - Wikipedia [en.wikipedia.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. The psychotomimetic effects of opiates and the sigma receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The psychotomimetic effects of opiates and the sigma receptor. | Semantic Scholar [semanticscholar.org]
- 14. The Sigma Receptor: Evolution of the Concept in Neuropsychopharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
A Comparative Guide to the Validation of Analytical Methods for Benzomorphan Metabolite Identification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the identification and quantification of benzomorphan metabolites. It is designed to assist researchers and drug development professionals in selecting the most appropriate analytical techniques and in understanding the critical parameters for method validation. The information presented is supported by experimental data from peer-reviewed studies, offering an objective overview of method performance.
Introduction to this compound Metabolite Analysis
Benzomorphans are a class of synthetic opioids that interact with opioid receptors in the central nervous system. Understanding their metabolism is crucial for drug development, toxicological studies, and clinical monitoring. The identification and quantification of their metabolites in biological matrices such as urine, blood, and plasma require sensitive, selective, and robust analytical methods. The most commonly employed techniques are hyphenated chromatographic methods, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Method validation is essential to ensure the reliability and accuracy of the results, adhering to guidelines set by regulatory bodies.
Comparison of Analytical Techniques
LC-MS/MS and GC-MS are the gold standard techniques for the analysis of opioid metabolites. LC-MS/MS is often preferred due to its high sensitivity, selectivity, and applicability to a wide range of compounds without the need for derivatization. GC-MS, while also powerful, typically requires a derivatization step to increase the volatility and thermal stability of the analytes, which can add complexity to the sample preparation process.
The choice between these methods depends on the specific analyte, the biological matrix, and the required sensitivity. The following tables summarize key validation parameters from published studies to provide a quantitative comparison.
Performance Data for LC-MS/MS Methods
Liquid chromatography coupled with tandem mass spectrometry is a powerful tool for analyzing a wide array of drug classes in biological samples with high sensitivity and accuracy. It is frequently the method of choice for complex biological matrices due to its robustness and minimal sample preparation requirements.
| Analyte/Metabolite | Matrix | Method | LOQ | Linearity Range | Accuracy (%) | Precision (%RSD) | Reference |
| Buprenorphine & Metabolites | Urine | Automated SPE-LC-MS/MS | 0.3 - 1.0 µg/L | Not Specified | Not Specified | Not Specified | |
| Fentanyl & Norfentanyl | Plasma | Automated SPE-LC-MS/MS | Not Specified | Not Specified | Not Specified | Not Specified | |
| Multiple Opioids & Metabolites | Urine | UPLC-MS/MS | 3 - 25 ng/mL | Not Specified | >85% | < 11% | |
| 40 Benzodiazepines & Metabolites | Blood | SPE-LC-MS/MS | 2 - 20 µg/L | 7-point curve | 85-115% | < 15% | |
| Neurotransmitter Metabolites | CSF | LC-MS/MS with Derivatization | Not Specified | Not Specified | Not Specified | Not Specified |
Performance Data for GC-MS Methods
GC-MS is a highly reliable technique, particularly for volatile compounds. For many drug metabolites, chemical derivatization is necessary to improve chromatographic properties and achieve desired sensitivity.
| Analyte/Metabolite | Matrix | Method | LOD | LOQ | Linearity Range | Accuracy (%) | Precision (%RSD) | Reference |
| Methadone | Plasma | GC-MS | 0.03 µg/L | Not Specified | Not Specified | Not Specified | Not Specified | |
| Morphine | Urine | GC-MS/MS | 50 ng/mL | 100 ng/mL | Not Specified | Not Specified | Not Specified | |
| Fentanyl | Urine | GC-MS | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | |
| Benzodiazepines & Metabolites | Blood | EI-GC-MS | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
Metabolic Pathways and Experimental Workflows
The metabolic transformation of benzomorphans is a critical aspect of their pharmacology. The following diagrams illustrate a generalized metabolic pathway and a typical analytical workflow for metabolite identification.
Caption: Generalized metabolic pathway for this compound drugs.
The analytical process, from sample receipt to final data analysis, involves several critical steps designed to ensure the accuracy and reliability of the results.
Caption: Standard workflow for this compound metabolite analysis.
Experimental Protocols
Detailed and validated protocols are fundamental to achieving reproducible results. Below are representative methodologies for sample preparation and analysis using LC-MS/MS and GC-MS.
Protocol 1: Automated SPE-LC-MS/MS for Opioids in Urine
This protocol is adapted from a validated method for the comprehensive analysis of opioids and their metabolites.
-
Sample Hydrolysis: To a 0.5 mL urine sample, add an internal standard mixture and β-glucuronidase enzyme. Incubate to deconjugate glucuronide metabolites.
-
Automated Solid-Phase Extraction (SPE):
-
Condition an Oasis MCX SPE plate with methanol followed by deionized water.
-
Load the pre-treated sample onto the plate.
-
Wash the plate with a solution of 0.1% formic acid in water, followed by methanol.
-
Elute the analytes with a 5% ammonium hydroxide in methanol solution.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for injection.
-
LC-MS/MS Analysis:
-
Column: A reverse-phase C18 column (e.g., Acquity UPLC HSS C18).
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and methanol with 0.1% formic acid (Solvent B).
-
Mass Spectrometry: Operate in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) for quantification.
-
Protocol 2: GC-MS Analysis of Benzomorphans in Bile
This protocol is based on a study identifying glucuronide metabolites of various this compound drugs.
-
Sample Preparation: Evaporate the biological sample (e.g., bile) to dryness.
-
Derivatization:
-
The residue is treated with dimethylsulfoxide anion and methyl iodide to permethylate the glucuronide metabolites. This step is crucial for making the metabolites volatile for GC analysis.
-
Alternatively, for N-dealkylated metabolites, enzymatic hydrolysis can be performed, followed by derivatization with a silylating agent (e.g., BSTFA) to form trimethylsilyl derivatives.
-
-
GC-MS Analysis:
-
Column: A capillary column suitable for drug analysis (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection: Splitless injection mode.
-
Temperature Program: An optimized temperature gradient to ensure separation of metabolites.
-
Mass Spectrometry: Operate in Electron Ionization (EI) mode, scanning a mass range suitable for detecting the derivatized metabolites and their characteristic fragments.
-
Conclusion
The validation of analytical methods is a cornerstone of reliable drug metabolite identification. For this compound compounds, LC-MS/MS generally offers superior sensitivity and a simpler workflow by often eliminating the need for derivatization. However, GC-MS remains a robust and valuable technique, especially when extensive libraries of mass spectra are available for compound identification.
The selection of an appropriate method should be guided by the specific research question, the nature of the this compound and its expected metabolites, the biological matrix, and the required limits of detection and quantification. The protocols and comparative data presented in this guide serve as a valuable resource for researchers to develop and validate analytical methods that are fit for purpose, ensuring data of the highest quality and integrity.
A Comparative Guide to the Efficacy of Benzomorphan and Non-Benzomorphan Kappa-Opioid Agonists
For Researchers, Scientists, and Drug Development Professionals
The kappa-opioid receptor (KOR) presents a promising target for the development of potent analgesics with a lower risk of addiction compared to traditional mu-opioid receptor agonists. However, the clinical advancement of KOR agonists has been hampered by dose-limiting side effects, including dysphoria, sedation, and hallucinations. This guide provides a comparative analysis of two major classes of KOR agonists: benzomorphans and a diverse group of non-benzomorphan compounds. We delve into their efficacy, signaling mechanisms, and the experimental data that underpins our current understanding, with a focus on the concept of biased agonism as a strategy to mitigate adverse effects.
Executive Summary
Activation of the KOR can trigger two primary intracellular signaling cascades: a G-protein-mediated pathway, which is linked to the desired analgesic and anti-pruritic effects, and a β-arrestin-mediated pathway, which is increasingly associated with the undesirable side effects.[1][2] The development of "biased agonists"—compounds that preferentially activate the G-protein pathway over the β-arrestin pathway—is a key strategy in modern KOR-targeted drug discovery.[3][4][5] This guide will explore the efficacy of both benzomorphan and non-benzomorphan KOR agonists through the lens of this crucial signaling dichotomy.
KOR Signaling Pathways
Activation of the kappa-opioid receptor by an agonist initiates a conformational change in the receptor, leading to the recruitment of intracellular signaling proteins. The two major pathways are:
-
G-Protein Signaling: This is considered the canonical pathway for the therapeutic effects of KOR agonists.[6] Upon agonist binding, the receptor activates heterotrimeric G proteins (primarily Gi/o), which in turn inhibit adenylyl cyclase, decrease intracellular cyclic AMP (cAMP) levels, and modulate ion channel activity. This cascade ultimately leads to a reduction in neuronal excitability and the attenuation of pain signals.[1]
-
β-Arrestin Signaling: Following G-protein activation, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular tail of the KOR. This phosphorylation promotes the binding of β-arrestin proteins. While β-arrestin binding leads to receptor desensitization and internalization, it can also initiate its own distinct signaling cascades, which have been implicated in the adverse effects of KOR agonists, such as dysphoria.[2][4]
Comparative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of representative this compound and non-benzomorphan KOR agonists. Efficacy is often quantified by EC50 (the concentration of an agonist that gives 50% of the maximal response) and Emax (the maximum response achievable by the agonist).
In Vitro Efficacy: G-Protein Activation ([³⁵S]GTPγS Binding)
| Compound | Class | EC50 (nM) | Emax (%) | Reference Compound | Citation |
| Pentazocine | This compound | 7.3 - 110 | 35 - 79 | - | [7] |
| Bremazocine | This compound | - | - | - | [8][9] |
| U50,488H | Non-Benzomorphan | Potent | Full Agonist | - | [3][10] |
| Nalfurafine | Non-Benzomorphan | - | - | - | [1][11] |
| Salvinorin A | Non-Benzomorphan | 0.36 - 3.2 | ~100 | - | [7] |
| Triazole 1.1 | Non-Benzomorphan | Potent | Full Agonist | U50,488H | [3][4] |
Note: Direct comparative EC50 and Emax values across different studies can be challenging due to variations in experimental conditions. The table provides a qualitative and, where available, quantitative overview.
In Vitro Efficacy: β-Arrestin Recruitment
| Compound | Class | EC50 (nM) | Emax (%) | Reference Compound | Citation |
| U50,488H | Non-Benzomorphan | Potent | Full Agonist | - | [3][4] |
| Triazole 1.1 | Non-Benzomorphan | Less Potent | Lower Efficacy | U50,488H | [3][4] |
| SalA-VS-07 | Non-Benzomorphan | >10,000 | No measurable activity | U69,593 | [12] |
| SalA-VS-08 | Non-Benzomorphan | >10,000 | No measurable activity | U69,593 | [12] |
Note: Compounds with higher EC50 values and lower Emax in β-arrestin recruitment assays compared to their G-protein activation are considered G-protein biased.
In Vivo Efficacy and Side Effect Profile
| Compound | Class | Analgesic Effect | Sedation | Dysphoria/Aversion | Citation |
| Pentazocine | This compound | Yes | Yes | Yes | [6][13] |
| Bremazocine | This compound | Yes | Yes | Yes | [8][14] |
| U50,488H | Non-Benzomorphan | Yes | Yes | Yes | [3][4][11] |
| Nalfurafine | Non-Benzomorphan | Yes | Reduced | Reduced | [1][11] |
| Salvinorin A | Non-Benzomorphan | Yes | Yes | Hallucinogenic | [15][16][17] |
| Triazole 1.1 | Non-Benzomorphan | Yes | Reduced | Reduced/Absent | [3][4] |
Experimental Protocols
A standardized workflow is crucial for the comparative evaluation of novel KOR agonists.
Key Experimental Methodologies
1. Radioligand Binding Assays:
-
Objective: To determine the binding affinity (Ki) of a test compound for the kappa-opioid receptor.
-
Protocol Outline:
-
Prepare cell membranes from cells stably expressing the human KOR.
-
Incubate the membranes with a radiolabeled KOR ligand (e.g., [³H]U69,593) and varying concentrations of the test compound.
-
After incubation, separate the bound from unbound radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
Calculate the IC50 (concentration of test compound that inhibits 50% of the radioligand binding) and convert it to Ki using the Cheng-Prusoff equation.
-
2. [³⁵S]GTPγS Binding Assay:
-
Objective: To measure the activation of G-proteins by a KOR agonist.
-
Protocol Outline:
-
Prepare cell membranes expressing the KOR.
-
Incubate the membranes with varying concentrations of the agonist in the presence of [³⁵S]GTPγS and GDP.
-
Agonist binding to the KOR stimulates the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Separate the G-protein-bound [³⁵S]GTPγS from the unbound nucleotide by filtration.
-
Quantify the radioactivity to determine the extent of G-protein activation.
-
Plot the data to determine the EC50 and Emax for G-protein activation.[10]
-
3. β-Arrestin Recruitment Assay:
-
Objective: To measure the recruitment of β-arrestin to the activated KOR.
-
Protocol Outline (e.g., PathHunter Assay):
-
Use cells co-expressing the KOR fused to a fragment of β-galactosidase and β-arrestin fused to the complementing fragment.
-
Treat the cells with varying concentrations of the agonist.
-
Agonist-induced β-arrestin recruitment brings the two enzyme fragments together, forming an active β-galactosidase enzyme.
-
Add a substrate that produces a chemiluminescent signal when cleaved by the active enzyme.
-
Measure the luminescence to quantify β-arrestin recruitment.
-
Plot the data to determine the EC50 and Emax for β-arrestin recruitment.[12]
-
4. In Vivo Behavioral Assays:
-
Analgesia (e.g., Warm Water Tail-Withdrawal Assay):
-
Objective: To assess the antinociceptive effects of a compound.
-
Protocol Outline:
-
Measure the baseline latency for a mouse to withdraw its tail from warm water (e.g., 52°C).
-
Administer the test compound.
-
At various time points after administration, re-measure the tail-withdrawal latency.
-
An increase in latency indicates an analgesic effect.[3]
-
-
-
Sedation (Locomotor Activity):
-
Objective: To evaluate the sedative effects of a compound.
-
Protocol Outline:
-
Place a mouse in an open-field arena equipped with infrared beams to track movement.
-
Administer the test compound.
-
Record the total distance traveled over a specific period.
-
A significant decrease in locomotion compared to vehicle-treated animals suggests sedation.[4]
-
-
-
Dysphoria/Aversion (Conditioned Place Aversion - CPA):
-
Objective: To determine if a compound has aversive properties.
-
Protocol Outline:
-
The apparatus consists of two distinct chambers.
-
On conditioning days, animals are confined to one chamber after receiving the test compound and to the other chamber after receiving vehicle.
-
On the test day, the animals are allowed to freely explore both chambers.
-
A significant amount of time spent in the vehicle-paired chamber compared to the drug-paired chamber indicates that the compound has aversive effects.[18]
-
-
Discussion and Future Directions
The data presented highlights a significant trend in KOR agonist development: the move away from classical, often "unbiased" agonists like the benzomorphans and U50,488H, towards G-protein biased non-benzomorphan compounds. While benzomorphans like pentazocine have demonstrated clinical utility in pain management, their therapeutic window is often limited by their adverse effect profile.[6][13]
Non-benzomorphan agonists represent a structurally diverse class, offering greater opportunities for medicinal chemists to fine-tune pharmacological properties. The development of compounds like Triazole 1.1, which demonstrates potent analgesia with reduced sedation and aversion in preclinical models, supports the hypothesis that G-protein bias is a viable strategy for improving the safety profile of KOR agonists.[3][4] Furthermore, the discovery of compounds that are potent G-protein activators but fail to recruit β-arrestin at all, such as SalA-VS-07 and SalA-VS-08, represents an exciting frontier in the design of highly biased KOR agonists.[12]
It is important to note that while the G-protein bias hypothesis is a powerful guiding principle, the in vivo pharmacology of these compounds can be complex. Factors such as pharmacokinetics, metabolism, and off-target effects also play a crucial role in the overall therapeutic potential of a drug candidate.
References
- 1. mdpi.com [mdpi.com]
- 2. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biased agonists of the kappa opioid receptor suppress pain and itch without causing sedation or dysphoria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists [frontiersin.org]
- 5. Biased agonists of the kappa opioid receptor suppress pain and itch without causing sedation or dysphoria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potential for Kappa Opioid Receptor Agonists to Engineer Non-Addictive Analgesics: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unique Pharmacological Properties of the Kappa Opioid Receptor Signaling Through Gαz as Shown with Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo binding of benzomorphans to mu, delta and kappa opioid receptors: comparison with urine output in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological profile of various kappa-agonists at kappa-, mu- and delta-opioid receptors mediating presynaptic inhibition of neurotransmitter release in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Characterization of a Dual Kappa-Delta Opioid Receptor Agonist Analgesic Blocking Cocaine Reward Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of the diuretic effects of chemically diverse kappa opioid agonists in rats: nalfurafine, U50,488H, and salvinorin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pharmacytimes.com [pharmacytimes.com]
- 14. ovid.com [ovid.com]
- 15. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Immediate and Persistent Effects of Salvinorin A on the Kappa Opioid Receptor in Rodents, Monitored In Vivo with PET - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Salvinorin A analogs and other kappa opioid receptor compounds as treatments for cocaine abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Validating the Crucial Role of Specific Amino Acid Residues in Benzomorphan Binding to Opioid Receptors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the molecular interactions between a ligand and its receptor is paramount for rational drug design. This guide provides a comparative analysis of the key amino acid residues within opioid receptors that are critical for benzomorphan binding, supported by experimental data. Detailed methodologies for seminal experiments are also presented to aid in the design and interpretation of related studies.
Probing the this compound Binding Pocket: A Data-Driven Comparison
Benzomorphans, a class of synthetic opioids, exhibit a complex pharmacology due to their interactions with different opioid receptor types (mu, delta, and kappa). The specificity and affinity of these interactions are dictated by the precise molecular architecture of the receptor's binding pocket. Site-directed mutagenesis studies have been instrumental in identifying the specific amino acid residues that form crucial contact points for this compound ligands. The following table summarizes key findings from such studies, comparing the binding affinities of various ligands to wild-type and mutant opioid receptors.
| Opioid Receptor | Amino Acid Residue & Location | Mutation | This compound/Ligand | Change in Binding Affinity | Reference |
| κ-Opioid Receptor | Asp138 | - | MPCB (a this compound) | Forms a salt bridge with the protonated nitrogen of the agonist. | [1] |
| κ-Opioid Receptor | Tyr312 | - | MPCB | Donates a hydrogen bond to the carbonyl oxygen and has hydrophobic interactions. | [1] |
| κ-Opioid Receptor | His291 | - | Typical Benzomorphans | Forms a hydrogen bond with the phenolic hydroxyl group. | [1] |
| µ-Opioid Receptor | Asp147 (TM3) | - | Morphine, DAMGO | Provides a negative counterion for the positively charged nitrogen in many opiates. | [2][3] |
| µ-Opioid Receptor | His297 (TM6) | Ala | DAMGO, Naloxone | Critical for both agonist and antagonist binding. | [2][4] |
| µ-Opioid Receptor | Tyr148 | Phe/Ala | Morphine | Mutation leads to a strong loss of Gαi activation and competition binding. | [5][6] |
| µ-Opioid Receptor | Val236 | Asn | Morphine | Mutation leads to a strong loss of Gαi activation and competition binding. | [5][6] |
| µ-Opioid Receptor | Tyr326 | - | Methadone, Fentanyl | Identified as an important interaction for these ligands. | [5][6] |
| µ-Opioid Receptor | Amino Terminus | Deletion (ΔN64) | Bremazocine, Cyclazocine | Similar affinity compared to wild-type. | [7] |
| µ-Opioid Receptor | Amino Terminus | Deletion (ΔN64) | Morphine, Naloxone | 3.5 to 6-fold decrease in affinity. | [7] |
| µ-Opioid Receptor | Amino Terminus | Deletion (ΔN64) | Methadone, Fentanyl | 20 to 60-fold dramatic reduction in affinity. | [7] |
Foundational Experimental Protocols
The validation of amino acid residues involved in ligand binding predominantly relies on two key experimental techniques: site-directed mutagenesis to alter the receptor and radioligand binding assays to quantify the effects on ligand affinity.
Site-Directed Mutagenesis
This technique is used to introduce specific changes to the DNA sequence of the opioid receptor gene, resulting in a modified protein with a specific amino acid substitution.
-
Template Preparation: A plasmid containing the cDNA of the opioid receptor of interest is isolated and purified.
-
Primer Design: Two synthetic oligonucleotide primers are designed. These primers are complementary to the template DNA but contain a mismatch at the desired mutation site.
-
PCR Amplification: A polymerase chain reaction (PCR) is performed using the template plasmid and the mutagenic primers. The PCR amplifies the entire plasmid, incorporating the desired mutation.
-
Template Digestion: The parental, non-mutated DNA template is digested using a specific enzyme (e.g., DpnI) that only targets methylated DNA. The newly synthesized, mutated DNA is unmethylated and remains intact.
-
Transformation: The mutated plasmid is transformed into competent bacterial cells (e.g., E. coli) for amplification.
-
Verification: The plasmid DNA is isolated from the bacteria and the mutation is confirmed by DNA sequencing.
-
Expression: The verified mutant receptor plasmid is then transfected into a suitable cell line (e.g., HEK 293 cells) for protein expression and subsequent binding assays.[2][5]
Radioligand Binding Assays
These assays are used to determine the affinity of a ligand for a receptor by measuring the binding of a radioactively labeled ligand.
-
Membrane Preparation: Cells expressing the wild-type or mutant opioid receptor are harvested and homogenized. The cell membranes containing the receptors are then isolated by centrifugation.
-
Incubation: The prepared membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]diprenorphine, a this compound derivative) and varying concentrations of a non-labeled competitor ligand (the this compound of interest).
-
Equilibrium: The incubation is carried out for a specific time at a defined temperature to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free (unbound) radioligand. This is typically achieved by rapid filtration through a glass fiber filter, which traps the membranes with the bound ligand.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) of the competitor ligand is then calculated from the IC50 value using the Cheng-Prusoff equation.[7][8]
Visualizing the Scientific Process and Pathways
To better illustrate the experimental and biological contexts, the following diagrams are provided.
Caption: Experimental workflow for validating the role of amino acid residues in this compound binding.
Caption: Simplified opioid receptor signaling pathway initiated by this compound binding.
References
- 1. researchgate.net [researchgate.net]
- 2. bio.fsu.edu [bio.fsu.edu]
- 3. -mu opiate receptor. Charged transmembrane domain amino acids are critical for agonist recognition and intrinsic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of μ-opioid receptor activation by acidic pH is dependent on ligand structure and an ionizable amino acid residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential interaction patterns of opioid analgesics with µ opioid receptors correlate with ligand-specific voltage sensitivity | eLife [elifesciences.org]
- 6. Differential interaction patterns of opioid analgesics with µ opioid receptors correlate with ligand-specific voltage sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mu Opioid receptor: role for the amino terminus as a determinant of ligand binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel opiate binding sites selective for this compound drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative efficacy of fentanyl versus benzomorphan derivatives
Fentanyl versus Benzomorphan Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of fentanyl, a potent synthetic opioid, and this compound derivatives, a class of opioids with a distinct chemical structure. This analysis is based on experimental data from preclinical studies, focusing on receptor binding affinity, in vitro functional potency, and in vivo analgesic effects.
Executive Summary
Fentanyl, a phenylpiperidine derivative, and this compound derivatives, such as pentazocine, are both centrally acting analgesics that primarily exert their effects through the mu-opioid receptor (μOR). However, their pharmacological profiles exhibit significant differences. Fentanyl is a high-potency, full agonist at the μOR, characterized by strong receptor binding and robust downstream signaling. In contrast, this compound derivatives like pentazocine display a more complex pharmacology, often acting as partial agonists or mixed agonist-antagonists at opioid receptors. This guide synthesizes key experimental data to illuminate these differences in efficacy.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the quantitative data on the binding affinity, in vitro potency, and in vivo analgesic efficacy of fentanyl and the representative this compound derivative, pentazocine.
| Parameter | Fentanyl | Pentazocine | Fold Difference (Fentanyl vs. Pentazocine) |
| Receptor Binding Affinity (Ki in nM) at human μ-opioid receptor | 1.346[1][2][3] | >100[1][2][3] | >74 |
| In Vitro Functional Potency (EC50 in nM) in GTPγS Assay | ~1.7 - 32[4][5] | 43[6] | ~0.04 - 0.74 |
| In Vivo Analgesic Potency (ED50 in mg/kg) in Tail-Flick/Immersion Test | ~0.08 - 0.122 (mouse)[7][8][9] | 13.0 (rat)[10] | ~106 - 162 |
Note: The data presented is compiled from multiple studies and while efforts have been made to use comparable methodologies, direct cross-study comparisons should be interpreted with caution.
Detailed Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a compound for a specific receptor.
Methodology:
-
Membrane Preparation: Membranes from cells expressing the target receptor (e.g., CHO-hμOR cells) or from specific tissue homogenates (e.g., rodent brain) are prepared through a series of homogenization and centrifugation steps.
-
Competitive Binding: A fixed concentration of a radiolabeled ligand (e.g., [³H]-DAMGO for μOR) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (fentanyl or a this compound derivative).
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assay
Objective: To measure the functional potency (EC50) of an agonist in activating G-protein coupled receptors.
Methodology:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes containing the receptor of interest are prepared.
-
Assay Setup: The membranes are incubated in a buffer containing a fixed concentration of [³⁵S]GTPγS (a non-hydrolyzable GTP analog), GDP, and varying concentrations of the test agonist.
-
Agonist Stimulation: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G-protein.
-
Incubation and Filtration: The reaction is allowed to proceed for a defined period and is then terminated by rapid filtration.
-
Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins on the filter is measured by scintillation counting.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal stimulation of [³⁵S]GTPγS binding (EC50) is determined from a dose-response curve.
Tail-Flick Test
Objective: To assess the in vivo analgesic efficacy (ED50) of a compound in a rodent model of acute thermal pain.
Methodology:
-
Animal Acclimation: Rodents (mice or rats) are acclimated to the testing environment and handling procedures to minimize stress.
-
Baseline Latency: The baseline latency for the animal to flick its tail away from a radiant heat source is determined. A cut-off time is set to prevent tissue damage.
-
Drug Administration: The test compound is administered, typically via subcutaneous or intraperitoneal injection, at various doses to different groups of animals.
-
Post-Treatment Latency: At a predetermined time after drug administration (corresponding to the peak effect of the drug), the tail-flick latency is measured again.
-
Data Analysis: The dose of the compound that produces a 50% maximal possible effect (%MPE) is calculated as the ED50. The %MPE is calculated as: [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
Mandatory Visualizations
References
- 1. Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. zenodo.org [zenodo.org]
- 3. researchgate.net [researchgate.net]
- 4. In vitro pharmacology of fentanyl analogs at the human mu opioid receptor and their spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of the μ‐opioid receptor by alicyclic fentanyls: Changes from high potency full agonists to low potency partial agonists with increasing alicyclic substructure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fentanyl-related substances elicit antinociception and hyperlocomotion in mice via opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo pharmacological characterization of fentanyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Benzomorphan Disposal
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. Benzomorphan, a potent synthetic opioid analgesic and a key structural motif in various pharmacological agents, requires stringent disposal protocols due to its hazardous nature and classification as a controlled substance. This guide provides essential, step-by-step information for the safe and legal disposal of this compound and its derivatives.
Core Principles of this compound Waste Management
The disposal of this compound is governed by regulations for both hazardous chemical waste and controlled substances. Key principles include ensuring the substance is rendered non-retrievable, protecting personnel from exposure, and preventing environmental contamination.[1][2] All procedures must be conducted in accordance with local, state, and federal regulations, and in consultation with your institution's Environmental Health and Safety (EH&S) office.[1][3]
Operational Disposal Plan: A Step-by-Step Guide
The appropriate disposal method for this compound waste depends on its form (e.g., pure compound, solution, contaminated labware) and the quantity. The following workflow outlines the general decision-making process for proper disposal.
Detailed Experimental Protocols for Waste Handling
1. Segregation and Labeling:
-
Immediately segregate all this compound waste from other laboratory waste streams.
-
Use designated, leak-proof, and clearly labeled hazardous waste containers.[4]
-
The label should include "Hazardous Waste," the chemical name ("this compound" and any derivatives), and the associated hazards (e.g., "Toxic," "Controlled Substance").
2. Management of "Wasted" and "Expired" Drugs:
-
Wasted Drugs: Unused portions of this compound preparations, such as from a compounded solution, are considered "wastage." While the DEA does not mandate that wastage be rendered non-retrievable, it must be properly recorded and secured to prevent diversion.[2]
-
Expired Drugs: this compound stock that has passed its expiration date is considered "inventory" and must be disposed of following the "non-retrievable" standard.[1][2]
3. Decontamination of Labware:
-
For glassware and other labware with trace amounts of this compound, a triple rinse procedure is recommended.[3]
-
The first two rinsates should be collected and disposed of as hazardous waste.[3]
-
The third rinsate may be disposed of down the sanitary sewer, provided it meets local regulations for permissible discharge.[5] Always confirm this with your EH&S office.
Quantitative Data and Disposal Options
The disposal method for chemical waste can vary based on the quantity and location. The following table summarizes general guidelines that would apply to this compound waste.
| Waste Scenario | Recommended Disposal Method | Key Considerations | Regulatory Bodies |
| Bulk this compound (Pure or Concentrated) | Collection by a licensed hazardous waste management company for incineration.[6] | Must be rendered "non-retrievable" as per DEA regulations. Incineration is the DEA's preferred method.[2] | DEA, EPA, State & Local Agencies |
| Dilute this compound Solutions | Collection by EH&S for consolidation and disposal. | Sewer disposal is generally not permitted for controlled substances.[1] | EPA, State & Local Agencies |
| Trace Contaminated Labware | Triple rinse; collect the first two rinses as hazardous waste. Dispose of cleaned labware as regular waste.[3] | Ensure no visible residue remains. | Institutional EH&S Policies |
| Remote Locations (Field Research) | In the absence of waste management infrastructure, methods like open-air burning in a controlled manner may be a last resort, but only under specific guidance and with extreme caution.[6][7] | This is a less environmentally safe option and should only be considered when no other alternatives are available.[6] | UNODC (for illicit drug contexts, principles may apply) |
Important Note: The disposal of any quantity of a controlled substance must be meticulously documented to comply with DEA regulations. This includes records of the substance, quantity, date of disposal, and witnesses.[2]
The Role of a Reverse Distributor
For expired or unwanted inventory of controlled substances like this compound, a DEA-registered "reverse distributor" is often utilized.[2] This entity is authorized to receive controlled substances for the purpose of returning them to the manufacturer or arranging for their destruction, typically through incineration.[2] Your institution's EH&S or controlled substance program manager will have established procedures for engaging a reverse distributor.
By adhering to these guidelines, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, protecting themselves, the community, and the environment. Always prioritize safety and consult with your institution's safety experts before proceeding with any waste disposal.
References
- 1. Controlled Substances Waste Management | Environment, Health & Safety [ehs.ucsf.edu]
- 2. Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. epfl.ch [epfl.ch]
- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 7. unodc.org [unodc.org]
Safeguarding Research: A Comprehensive Guide to Handling Benzomorphan
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with potent compounds like Benzomorphan. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) requirements, operational plans for safe handling, and a clear disposal strategy. Adherence to these procedures is critical for minimizing exposure risks and ensuring regulatory compliance.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. All personnel handling this compound must be trained in the proper use and disposal of PPE.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Specification | Rationale |
| Eye and Face | Chemical safety goggles or a full-face shield.[1] | Protects against splashes, and aerosols. |
| Hand | Double gloving with nitrile gloves is recommended.[2] Ensure gloves are rated for the specific solvents being used. Regularly inspect gloves for any signs of degradation or puncture.[3] | Provides a robust barrier against skin contact. Double gloving minimizes the risk of exposure in case the outer glove is compromised.[2] |
| Body | A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.[2] An acid-resistant apron should be worn over the lab coat.[4] | Prevents contamination of personal clothing and skin. The additional apron provides a further layer of protection against spills. |
| Respiratory | A NIOSH-approved respirator (e.g., N95, N100, or P100) is necessary when handling this compound powder or when there is a risk of aerosolization.[5] A full-face respirator offers a higher level of protection. | Protects the respiratory system from inhalation of airborne particles. |
| Footwear | Closed-toe shoes are mandatory in the laboratory at all times.[3] | Protects feet from spills and falling objects. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize the risk of exposure. The following step-by-step guide outlines the key procedures for safe operations.
-
Preparation and Designated Area :
-
All work with this compound should be conducted in a designated area, such as a chemical fume hood, to control for airborne contaminants.[6]
-
Ensure that all necessary PPE is readily available and inspected before use.[3]
-
An emergency eyewash station and safety shower must be accessible and in good working order.[7]
-
-
Handling Procedures :
-
Spill Management :
-
In the event of a spill, evacuate the immediate area and alert others.
-
For small spills, trained personnel wearing appropriate PPE should use an absorbent material to contain the spill.
-
For large spills, evacuate the laboratory and contact the institution's environmental health and safety (EHS) office immediately.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and comply with regulations. As a controlled substance, specific procedures must be followed.
-
Waste Segregation :
-
All materials that come into contact with this compound, including gloves, gowns, and absorbent materials, must be considered hazardous waste.
-
Segregate this compound waste from other laboratory waste streams.
-
-
Containerization :
-
Use clearly labeled, leak-proof containers for all this compound waste.
-
Solid waste should be placed in a designated hazardous waste container.
-
Unused or expired this compound must be disposed of as a controlled substance.
-
-
Disposal Pathway :
-
This compound, as a controlled substance, cannot be disposed of in regular laboratory trash or down the drain.[8]
-
Contact your institution's EHS office to arrange for the collection and disposal of this compound waste.[8] They will coordinate with a licensed hazardous waste and controlled substance disposal vendor.
-
The DEA provides options for the disposal of controlled substances, including take-back events and mail-back programs, which may be coordinated through your institution.[6]
-
Experimental Protocols
Detailed, step-by-step experimental protocols for working with this compound are highly specific to the research being conducted and are typically not available in public safety documents. The scientific literature describes various applications of this compound, including:
-
Synthesis of this compound Derivatives : Chemical synthesis procedures to create new analogs of this compound for pharmacological studies. These protocols involve multi-step reactions and purification techniques.
-
In Vitro Pharmacological Assays : Experiments using isolated cells or tissues to determine the binding affinity and functional activity of this compound at various receptors.
-
In Vivo Behavioral Studies : Animal studies to assess the physiological and behavioral effects of this compound, such as its analgesic properties.
Researchers must develop detailed, experiment-specific protocols that incorporate the safety and handling procedures outlined in this guide. These protocols should be reviewed and approved by the institution's safety committee before any work begins.
Diagram 1: Workflow for Handling a this compound Spill
Caption: A flowchart outlining the procedural steps for responding to a this compound spill.
References
- 1. researchgate.net [researchgate.net]
- 2. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 3. digital.csic.es [digital.csic.es]
- 4. researchgate.net [researchgate.net]
- 5. Novel N-Substituted this compound-Based Compounds: From MOR-Agonist/DOR-Antagonist to Biased/Unbiased MOR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Federal Register :: Disposal of Controlled Substances [federalregister.gov]
- 7. This compound scaffold for opioid analgesics and pharmacological tools development: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationships of 6,7-benzomorphan derivatives as antagonists of the NMDA receptor-channel complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
